5',5-Difluoro BAPTA tetrapotassium
Description
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Properties
IUPAC Name |
tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O10.4K/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWIDOKQOLSOFT-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20K4N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85233-19-8 (Parent) | |
| Record name | Glycine, N,N'-(1,2-ethanediylbis(oxy-2,1-phenylene))bis(N-(carboxymethyl)-, tetrapotassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073630087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20994432 | |
| Record name | Tetrapotassium 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20994432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73630-08-7 | |
| Record name | Glycine, N,N'-(1,2-ethanediylbis(oxy-2,1-phenylene))bis(N-(carboxymethyl)-, tetrapotassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073630087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrapotassium 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20994432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5',5'-Difluoro BAPTA Tetrapotassium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5',5'-Difluoro BAPTA tetrapotassium is a high-selectivity calcium chelator widely utilized in biological research to control and measure intracellular and extracellular calcium ion (Ca²⁺) concentrations. As a fluorinated derivative of the parent compound BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it offers distinct advantages, including a moderate affinity for Ca²⁺, rapid binding kinetics, and relative insensitivity to physiological pH changes.[1][2] Its most notable feature is its application in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the non-invasive quantification of free calcium concentrations in living cells and tissues.[2][3][4] This guide provides a comprehensive overview of the core properties, experimental protocols, and applications of 5',5'-Difluoro BAPTA tetrapotassium for professionals in research and drug development.
Core Properties and Data
5',5'-Difluoro BAPTA tetrapotassium is a cell-impermeant salt, making it ideal for use in cell-free systems or for introduction into cells via techniques such as microinjection or electroporation.[5] For intracellular applications in cell populations, its acetoxymethyl (AM) ester form, 5',5'-Difluoro BAPTA-AM, is used, which is membrane-permeant.[6][7]
Physicochemical Properties
A summary of the key physicochemical properties of 5',5'-Difluoro BAPTA tetrapotassium is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₂H₁₈F₂K₄N₂O₁₀ | [8] |
| Molecular Weight | 665.0 g/mol | [8] |
| CAS Number | 214539-74-3 (often cited as 152290-47-6) | [8] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in water | [8] |
| Storage | Store at 4°C, protected from moisture | [8] |
| Cell Permeability | Membrane impermeant | [8] |
Ion Binding Properties
The defining characteristic of 5',5'-Difluoro BAPTA is its selective binding of divalent cations, particularly calcium. Its dissociation constant (Kd) for Ca²⁺ makes it a valuable tool for buffering calcium in the nanomolar to low micromolar range.
| Ion | Dissociation Constant (Kd) | Conditions | Reference(s) |
| Ca²⁺ | 0.59 µM | In the absence of Mg²⁺ | [8] |
| Ca²⁺ | 0.70 µM | In the presence of 1 mM Mg²⁺ | [8] |
| Fe²⁺ | 50 nM | Not specified | [9] |
Experimental Protocols
The following protocols provide detailed methodologies for the key applications of 5',5'-Difluoro BAPTA tetrapotassium.
Preparation of Calcium Buffers
This protocol describes the preparation of solutions with defined free Ca²⁺ concentrations using 5',5'-Difluoro BAPTA tetrapotassium. These buffers are essential for the calibration of fluorescent calcium indicators and for in vitro assays requiring precise calcium control.
Materials:
-
5',5'-Difluoro BAPTA tetrapotassium
-
High-purity, Ca²⁺-free water
-
CaCl₂ stock solution (e.g., 1 M)
-
Buffer solution (e.g., 10 mM MOPS or HEPES, with desired background ionic strength, e.g., 100 mM KCl), pH adjusted.
Procedure:
-
Prepare a "Zero Calcium" Stock Solution:
-
Dissolve a known amount of 5',5'-Difluoro BAPTA tetrapotassium in the Ca²⁺-free buffer to a final concentration of 10 mM. This solution will serve as the "zero calcium" standard.
-
-
Prepare a "Saturating Calcium" Stock Solution:
-
To a precise volume of the "Zero Calcium" stock solution, add a precise molar equivalent of the CaCl₂ stock solution to achieve a 1:1 molar ratio of Ca²⁺ to 5',5'-Difluoro BAPTA. This will create a "saturating calcium" standard.
-
-
Create a Series of Calibration Buffers:
-
Mix the "Zero Calcium" and "Saturating Calcium" stock solutions in varying ratios to achieve the desired free Ca²⁺ concentrations. The free Ca²⁺ concentration can be calculated using software such as MaxChelator or by solving the binding equilibrium equations, taking into account the Kd of the chelator and the concentrations of all interacting ions, pH, and temperature.
-
Intracellular Calcium Buffering via Microinjection
As a salt, 5',5'-Difluoro BAPTA tetrapotassium must be introduced into cells mechanically. Microinjection is a common method for single-cell studies.
Materials:
-
5',5'-Difluoro BAPTA tetrapotassium
-
Intracellular-like solution (e.g., containing KCl, HEPES, at physiological pH)
-
Microinjection system with micropipettes
Procedure:
-
Prepare the Injection Solution:
-
Dissolve 5',5'-Difluoro BAPTA tetrapotassium in the intracellular-like solution to the desired final concentration (typically 0.1-10 mM).
-
Ensure the pH and osmolality of the solution are compatible with the intracellular environment.
-
Filter the solution through a 0.2 µm syringe filter to remove particulates.
-
-
Load the Micropipette:
-
Back-fill a clean micropipette with the injection solution.
-
-
Perform Microinjection:
-
Under microscopic guidance, carefully insert the micropipette into the target cell.
-
Inject a small volume of the solution into the cytoplasm. The injected volume should be a small fraction of the total cell volume to avoid physical damage.
-
¹⁹F NMR Spectroscopy for Intracellular Calcium Measurement
The fluorine atoms on 5',5'-Difluoro BAPTA provide a distinct NMR signal that shifts upon calcium binding, allowing for the quantification of intracellular Ca²⁺. For these experiments, the membrane-permeant AM ester form is typically used to load cells.
Generalized Protocol for Cell Loading with 5',5'-Difluoro BAPTA-AM:
-
Prepare a Stock Solution: Dissolve 5',5'-Difluoro BAPTA-AM in anhydrous DMSO to a concentration of 1-10 mM.
-
Prepare a Loading Buffer: Dilute the stock solution in a suitable buffer (e.g., HBSS) to a final concentration of 1-10 µM. The addition of Pluronic® F-127 (0.02-0.04%) can aid in solubilization.
-
Cell Loading: Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash and De-esterification: Wash the cells with fresh buffer to remove extracellular AM ester. Incubate for an additional 30 minutes to allow for complete hydrolysis of the AM ester by intracellular esterases, trapping the active chelator inside the cells.
-
¹⁹F NMR Analysis: Acquire ¹⁹F NMR spectra of the loaded cells. The chemical shift of the fluorine signal will be dependent on the proportion of the chelator that is bound to calcium, allowing for the calculation of the free intracellular Ca²⁺ concentration.
Signaling Pathways and Experimental Workflows
5',5'-Difluoro BAPTA tetrapotassium is a powerful tool for dissecting the role of calcium in a variety of signaling pathways. By buffering intracellular calcium, researchers can determine the calcium dependency of specific cellular events.
Investigating G-Protein Coupled Receptor (GPCR) Signaling
Many GPCRs, upon activation, lead to the production of inositol trisphosphate (IP₃), which in turn triggers the release of calcium from intracellular stores. 5',5'-Difluoro BAPTA can be used to buffer these calcium transients, thereby elucidating the downstream effects of calcium signaling in the GPCR cascade.
References
- 1. A practical guide to the preparation of Ca(2+) buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of intracellular calcium in vivo via fluorine-19 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. adipogen.com [adipogen.com]
- 5. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Core Mechanism of Action of 5',5"-Difluoro BAPTA Tetrapotassium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action and experimental application of 5',5"-Difluoro BAPTA tetrapotassium salt, a critical tool for the investigation of intracellular calcium signaling.
Core Mechanism of Action
5',5"-Difluoro BAPTA is a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). Its fundamental mechanism of action is the selective binding of free calcium ions (Ca²⁺) in a solution, thereby acting as a Ca²⁺ buffer. The key features of its action are:
-
Chelation: The molecule entraps calcium ions within a coordination complex formed by its carboxylate and amine groups. This binding is rapid and reversible.
-
High Selectivity for Calcium: Like its parent compound BAPTA, 5',5"-Difluoro BAPTA exhibits a high selectivity for Ca²⁺ over other divalent cations, such as magnesium (Mg²⁺), which is typically present at much higher concentrations in a cellular environment. This selectivity is crucial for specifically studying Ca²⁺-dependent processes.
-
¹⁹F NMR Probe: The distinguishing feature of 5',5"-Difluoro BAPTA is the presence of fluorine atoms. This modification makes it an active probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F NMR chemical shift of the molecule changes significantly upon binding to Ca²⁺. This property allows for the non-invasive quantification of intracellular free Ca²⁺ concentrations.[1]
-
Slow Exchange Kinetics: The Ca²⁺-5',5"-Difluoro BAPTA complex exhibits slow exchange behavior on the NMR timescale. This means that the NMR signals for the free chelator and the Ca²⁺-bound chelator are distinct and can be individually resolved and quantified. This is a critical property for accurately determining the ratio of bound to free chelator, from which the free Ca²⁺ concentration can be calculated.[1][2]
The chemical structure of BAPTA is designed to create a cavity that perfectly accommodates the ionic radius of Ca²⁺. The addition of electron-withdrawing fluorine atoms to the benzene rings of the BAPTA structure slightly reduces the molecule's affinity for Ca²⁺ compared to the parent BAPTA. This can be advantageous for studying physiological processes involving higher Ca²⁺ concentrations.
Quantitative Data
The binding affinity of a chelator is expressed by its dissociation constant (Kd), with a lower Kd indicating a higher affinity. The following tables summarize the available quantitative data for 5',5"-Difluoro BAPTA.
Table 1: Physicochemical Properties of 5',5"-Difluoro BAPTA Tetrapotassium Salt
| Property | Value |
| Molecular Formula | C₂₂H₁₈F₂K₄N₂O₁₀ |
| Molecular Weight | 664.96 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Table 2: Dissociation Constants (Kd) of 5',5"-Difluoro BAPTA for Divalent Cations
| Cation | Dissociation Constant (Kd) | Conditions |
| Ca²⁺ | ~710 nM | Citrate-buffered solutions at 37°C |
| Ca²⁺ | 337 nM | Calibrated with Ca-EGTA buffers at 37°C |
| Ca²⁺ | 285 nM | Calibrated with Ca-EGTA buffers at 30°C |
| Ca²⁺ | 232 nM | Calibrated with Ca-EGTA buffers at 25°C |
| Mg²⁺ | Measurement unaffected by <10 mM Mg²⁺ | [1][2] |
| Zn²⁺ | Measurement unaffected by contaminating levels | [1][2] |
| Fe²⁺ | Measurement unaffected by contaminating levels | [1][2] |
| Mn²⁺ | Measurement unaffected by contaminating levels | [1][2] |
Note: Kd values can vary depending on experimental conditions such as temperature, pH, and ionic strength.[3]
Experimental Protocols
The most common application of 5',5"-Difluoro BAPTA is the measurement of intracellular Ca²⁺ concentration using ¹⁹F NMR. This typically involves loading the cells with the membrane-permeant acetoxymethyl (AM) ester form of the chelator.
Loading Cells with 5',5"-Difluoro BAPTA-AM
Materials:
-
5',5"-Difluoro BAPTA, AM ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Pluronic® F-127 (20% stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cells of interest (adherent or in suspension)
Protocol:
-
Prepare Stock Solution: Prepare a 1-10 mM stock solution of 5',5"-Difluoro BAPTA, AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Prepare Loading Solution:
-
For a final loading concentration of 1-20 µM (this needs to be optimized for your cell type), dilute the stock solution into your physiological buffer.
-
To aid in solubilization, pre-mix the 5',5"-Difluoro BAPTA, AM stock with an equal volume of 20% Pluronic® F-127 before diluting in the buffer.
-
-
Cell Loading:
-
Replace the cell culture medium with the loading solution.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Remove the loading solution and wash the cells 2-3 times with fresh, warm physiological buffer to remove any extracellular chelator.
-
De-esterification: Incubate the cells in the physiological buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active 5',5"-Difluoro BAPTA inside the cells.
Measurement of Intracellular Ca²⁺ by ¹⁹F NMR
Materials:
-
Cells loaded with 5',5"-Difluoro BAPTA
-
NMR spectrometer equipped with a fluorine probe
-
Appropriate NMR tubes and buffer for cell suspension (if necessary)
Protocol:
-
Sample Preparation:
-
For suspension cells, pellet the loaded cells and resuspend them in a suitable buffer at a high density in an NMR tube.
-
For adherent cells grown on microcarrier beads, the beads can be transferred to an NMR tube with fresh buffer.
-
-
NMR Data Acquisition:
-
Acquire ¹⁹F NMR spectra at the desired temperature.
-
Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum will show two distinct peaks corresponding to the free 5',5"-Difluoro BAPTA and the Ca²⁺-bound form.
-
Integrate the areas of these two peaks to determine the ratio of bound to free chelator (B/F).
-
Calculate the intracellular free Ca²⁺ concentration using the following equation:
[Ca²⁺]ᵢ = Kd * (B/F)
Where:
-
[Ca²⁺]ᵢ is the intracellular free calcium concentration.
-
Kd is the dissociation constant of 5',5"-Difluoro BAPTA for Ca²⁺ under your experimental conditions.
-
B/F is the ratio of the integrated areas of the bound and free ¹⁹F NMR signals.
-
-
Visualizations
Calcium Chelation Mechanism
Caption: Reversible binding of Ca²⁺ to 5',5"-Difluoro BAPTA.
Experimental Workflow for Intracellular Ca²⁺ Measurement
Caption: Workflow for ¹⁹F NMR-based intracellular Ca²⁺ measurement.
Signaling Pathway Modulation
Caption: Modulation of Ca²⁺ signaling by 5',5"-Difluoro BAPTA.
References
5',5'-Difluoro BAPTA: A Technical Guide for Calcium Chelation
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: 5',5'-Difluoro BAPTA (5F-BAPTA) is a high-affinity, selective calcium chelator widely utilized in biological research to buffer intracellular calcium levels and to measure intracellular free calcium concentrations ([Ca²⁺]i). As a derivative of the parent compound BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), 5F-BAPTA offers the key advantages of being relatively insensitive to pH changes around physiological levels and exhibiting rapid binding kinetics. Its unique fluorine substitutions make it particularly amenable to the non-invasive technique of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the quantification of [Ca²⁺]i.[1][2][3][4][5]
This technical guide provides a comprehensive overview of the core properties of 5',5'-Difluoro BAPTA, detailed experimental protocols for its use, and a summary of its key characteristics to aid researchers in its effective application.
Core Properties of 5',5'-Difluoro BAPTA
5',5'-Difluoro BAPTA is a non-fluorescent calcium indicator that is commonly used in its acetoxymethyl (AM) ester form for loading into live cells.[5][6] The lipophilic AM ester allows the molecule to permeate the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant and active form of 5F-BAPTA in the cytosol.[7][8]
Physicochemical and Binding Properties
The key quantitative parameters of 5',5'-Difluoro BAPTA are summarized in the tables below.
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₈F₂N₂O₁₈ (AM Ester) | [6][7][8] |
| Molecular Weight | 800.67 g/mol (AM Ester) | [6] |
| CAS Number | 156027-00-8 (AM Ester) | [6][7][8] |
| Appearance | Colorless to white/off-white crystalline powder | [8][9] |
| Solubility | Soluble in DMSO, DMF, EtOAc, CHCl₃ | [9] |
| Calcium Binding Affinity (Kd) | Value | Conditions | Source |
| Kd (No Mg²⁺) | 635 nM | 10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05 | Thermo Fisher Scientific |
| Kd (1 mM Mg²⁺) | 705 nM | 10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05 | Thermo Fisher Scientific |
| Kd (No Mg²⁺) | 610 nM | Buffer not specified | Interchim |
| Kd (1 mM Mg²⁺) | 720 nM | Buffer not specified | Interchim |
Selectivity: BAPTA and its derivatives exhibit high selectivity for Ca²⁺ over other divalent cations, most notably Mg²⁺.[4][13][14] This is a significant advantage over older chelators like EDTA and EGTA. The selectivity for Ca²⁺ is attributed to the pre-organized binding cavity formed by the aromatic rings and carboxylate groups, which is optimally sized for the ionic radius of Ca²⁺.[14] 5,5'-Difluoro BAPTA has also been shown to be insensitive to contaminating divalent ions of high affinity such as Zn²⁺, Fe²⁺, and Mn²⁺ in the context of ¹⁹F-NMR measurements.[2][3] It has been noted to form a complex with Fe²⁺ with a Kd of 50 nM.[15]
Experimental Protocols
Loading 5',5'-Difluoro BAPTA-AM into Live Cells
The following protocol is a general guideline for loading adherent cells with 5F-BAPTA-AM. Optimal conditions, such as concentration and incubation time, should be determined empirically for each cell type.
Materials:
-
5',5'-Difluoro BAPTA-AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer (pH 7.2-7.4)
-
Pluronic® F-127 (20% solution in DMSO)
-
Probenecid (optional)
Stock Solution Preparation:
-
Prepare a 2 to 5 mM stock solution of 5',5'-Difluoro BAPTA-AM in anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
Loading Protocol:
-
Plate cells on a suitable culture vessel and grow to the desired confluency.
-
On the day of the experiment, prepare a loading solution by diluting the 5F-BAPTA-AM stock solution in HBSS to a final concentration of 10-50 µM.
-
To aid in solubilization, first mix the 5F-BAPTA-AM stock with an equal volume of 20% Pluronic® F-127 before diluting in HBSS. The final concentration of Pluronic® F-127 should be between 0.02% and 0.04%.
-
If using probenecid to inhibit anion exchange pumps and improve intracellular retention, add it to the loading solution at a final concentration of 1-2.5 mM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells in the 5F-BAPTA-AM loading solution for 30-60 minutes at 37°C. Incubation times may be extended up to 120 minutes for some cell lines.
-
Wash the cells two to three times with warm HBSS to remove extracellular 5F-BAPTA-AM.
-
Incubate the cells in fresh HBSS for a further 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
Experimental Workflow for Cell Loading
Caption: Workflow for loading cells with 5',5'-Difluoro BAPTA-AM.
Measuring Intracellular Ca²⁺ with ¹⁹F-NMR Spectroscopy
5',5'-Difluoro BAPTA is a key tool for measuring [Ca²⁺]i using ¹⁹F-NMR. The fluorine nuclei on the BAPTA molecule have a chemical shift that is sensitive to the binding of calcium. In the absence of Ca²⁺, the ¹⁹F-NMR spectrum shows a single resonance. Upon Ca²⁺ binding, a second resonance appears at a different chemical shift. The relative areas of the free and Ca²⁺-bound peaks can be used to calculate the intracellular free calcium concentration.[2][3]
General Protocol:
-
Load cells with 5F-BAPTA-AM as described in the previous protocol.
-
Prepare a cell suspension or perfused organ for NMR analysis.
-
Acquire ¹⁹F-NMR spectra using a high-field NMR spectrometer equipped with a suitable probe.
-
Process the NMR data (Fourier transformation, phasing, and baseline correction).
-
Integrate the areas of the ¹⁹F signals corresponding to the free 5F-BAPTA and the Ca²⁺-bound 5F-BAPTA.
-
Calculate the intracellular free Ca²⁺ concentration using the following equation:
[Ca²⁺] = Kd * ([Ca²⁺-5F-BAPTA] / [5F-BAPTA])
Where:
-
Kd is the dissociation constant of 5F-BAPTA for Ca²⁺ under the experimental conditions.
-
[Ca²⁺-5F-BAPTA] is the concentration of the calcium-bound form (proportional to its peak area).
-
[5F-BAPTA] is the concentration of the free form (proportional to its peak area).
-
Signaling Pathway for ¹⁹F-NMR Measurement
Caption: Logical workflow for measuring [Ca²⁺]i using 5F-BAPTA and ¹⁹F-NMR.
Synthesis of 5',5'-Difluoro BAPTA-AM
The synthesis of 5',5'-Difluoro BAPTA-AM is a multi-step process that has been described in the literature. The following is a summary of the synthetic route. For detailed experimental procedures, please refer to the primary literature.
Synthetic Pathway Overview:
-
Synthesis of 1,2-bis(2-amino-5-fluorophenoxy)ethane: This intermediate is typically prepared from 4-fluorophenol through a series of reactions involving nitration, etherification, and reduction of the nitro groups.
-
Carboxymethylation: The amino groups of 1,2-bis(2-amino-5-fluorophenoxy)ethane are then carboxymethylated using a haloacetic acid ester (e.g., methyl bromoacetate) to yield the tetramethyl ester of 5,5'-Difluoro BAPTA.
-
Hydrolysis: The tetramethyl ester is hydrolyzed to the free acid form (5,5'-Difluoro BAPTA) using a base such as potassium hydroxide.
-
Esterification: The free acid is then converted to the acetoxymethyl (AM) ester by reaction with bromomethyl acetate or a similar reagent.
Simplified Synthesis Workflow
Caption: Simplified synthetic pathway for 5',5'-Difluoro BAPTA-AM.
Limitations and Off-Target Effects
While 5',5'-Difluoro BAPTA is a powerful tool, it is important to be aware of its potential limitations and off-target effects.
-
Buffering Effects: The primary function of 5F-BAPTA is to chelate calcium. At high intracellular concentrations, it can act as a significant calcium buffer, potentially altering the dynamics of physiological calcium signals.
-
Off-Target Effects: BAPTA and its derivatives have been reported to have effects independent of their calcium-chelating properties. For example, BAPTA AM has been shown to inhibit some voltage-gated potassium (Kv) channels.
-
Incomplete Hydrolysis: Incomplete de-esterification of the AM ester can lead to the accumulation of partially hydrolyzed, fluorescent intermediates, which could potentially interfere with other fluorescence-based measurements.
-
Compartmentalization: There is a possibility of the AM ester or the active chelator accumulating in intracellular organelles, which could complicate the interpretation of cytosolic calcium measurements.
Conclusion
5',5'-Difluoro BAPTA is a valuable and versatile calcium chelator for researchers studying intracellular calcium signaling. Its high selectivity for calcium, rapid binding kinetics, and suitability for ¹⁹F-NMR spectroscopy make it a powerful tool for both buffering intracellular calcium and for obtaining quantitative measurements of free calcium concentrations. By understanding its properties and following established experimental protocols, researchers can effectively utilize 5',5'-Difluoro BAPTA to gain deeper insights into the complex roles of calcium in cellular physiology and pathophysiology.
References
- 1. Determination of intracellular calcium in vivo via fluorine-19 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,5'-Difluoro BAPTA-AM [cogershop.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. adipogen.com [adipogen.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. T-jump study of calcium binding kinetics of calcium chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
5',5-Difluoro BAPTA Tetrapotassium: An In-depth Technical Guide to Intracellular Calcium Buffering
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5',5-Difluoro BAPTA tetrapotassium, a powerful and widely used chelator for buffering intracellular calcium. This document details its mechanism of action, physicochemical properties, and its application in dissecting calcium-dependent signaling pathways. Included are detailed experimental protocols and quantitative data to facilitate its effective use in a laboratory setting.
Core Concepts: Intracellular Calcium Buffering
Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, including gene expression, cell proliferation, muscle contraction, and neurotransmission. The precise spatial and temporal control of intracellular Ca²⁺ concentrations ([Ca²⁺]i) is therefore critical for cellular function. 5',5'-Difluoro BAPTA is a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). It is a valuable tool for researchers to control intracellular calcium levels and thereby investigate the role of calcium in cellular signaling.[1][2] Key advantages of BAPTA derivatives include their high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), rapid binding kinetics, and relative insensitivity to pH changes within the physiological range.[3]
Physicochemical and Binding Properties
5',5'-Difluoro BAPTA is available in two primary forms for laboratory use: the membrane-impermeant tetrapotassium salt and the membrane-permeant acetoxymethyl (AM) ester. The choice between these forms depends on the experimental design and the method of delivery into the cells.
| Property | 5',5'-Difluoro BAPTA Tetrapotassium Salt | 5',5'-Difluoro BAPTA, AM Ester |
| Molecular Formula | C₂₂H₁₈F₂K₄N₂O₁₀ | C₃₄H₃₈F₂N₂O₁₈ |
| Molecular Weight | 665 g/mol [3] | 801 g/mol [2][4] |
| CAS Number | 152290-47-6[3] | 156027-00-8[2][4] |
| Solubility | Soluble in water[3] | Soluble in DMSO[2][4] |
| Cell Permeability | Membrane impermeant[3] | Membrane permeant[4] |
| Storage | Store at 4°C[3] | Store desiccated at -20°C, protected from light and moisture.[2][5] |
| Appearance | White solid[3] | Colorless solid[2][4] |
Calcium Dissociation Constants (Kd)
The calcium dissociation constant (Kd) is a critical parameter that defines the affinity of the chelator for calcium. The Kd of 5',5'-Difluoro BAPTA makes it a valuable tool for buffering Ca²⁺ in the sub-micromolar to low micromolar range.
| Condition | Kd Value |
| No Mg²⁺ | 0.59 µM[3] |
| 1 mM Mg²⁺ | 0.70 µM[3] |
Mechanism of Action: Intracellular Trapping of 5',5'-Difluoro BAPTA
The AM ester form of 5',5'-Difluoro BAPTA is a chemically modified version that allows for passive diffusion across the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, converting the molecule into its active, membrane-impermeant tetrapotassium salt form. This process effectively traps the chelator within the cytoplasm, where it can buffer changes in intracellular calcium concentration.[4]
Mechanism of 5,5'-Difluoro BAPTA-AM cell loading and calcium chelation.
Experimental Protocols
Disclaimer: The following protocols are based on general procedures for BAPTA-AM esters and the closely related 5,5'-Dibromo-BAPTA-AM. Researchers should optimize these protocols for their specific cell type and experimental conditions.
Protocol 1: Loading Cultured Cells with 5,5'-Difluoro BAPTA, AM Ester
This protocol outlines the general procedure for loading adherent cells with the membrane-permeant AM ester form of 5',5'-Difluoro BAPTA.
Materials:
-
5',5'-Difluoro BAPTA, AM Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (10% w/v stock solution in DMSO, optional)
-
Probenecid (optional, to prevent leakage of the de-esterified chelator)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured cells in an appropriate vessel (e.g., 96-well plate, coverslips)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of 5',5'-Difluoro BAPTA, AM Ester in anhydrous DMSO.
-
To aid in the dispersion of the AM ester in the aqueous loading buffer, Pluronic® F-127 can be added to the stock solution.
-
Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture.
-
-
Loading Buffer Preparation:
-
On the day of the experiment, warm the HBSS and other reagents to room temperature.
-
Prepare the loading buffer by diluting the 5',5'-Difluoro BAPTA, AM Ester stock solution into HBSS to the desired final concentration (typically in the range of 1-50 µM). The optimal concentration must be determined empirically for each cell type.[6]
-
If using Pluronic® F-127, the final concentration should be around 0.02-0.04%.[7]
-
If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.[6][7]
-
-
Cell Loading:
-
Remove the cell culture medium and wash the cells once with pre-warmed HBSS.
-
Add the prepared loading buffer to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.[6]
-
After incubation, aspirate the loading solution.
-
Wash the cells two to three times with pre-warmed HBSS or culture medium to remove any extracellular 5',5'-Difluoro BAPTA, AM Ester.[6]
-
-
De-esterification:
-
Incubate the cells in fresh HBSS or culture medium for at least 30 minutes at 37°C to allow for the complete cleavage of the AM esters by intracellular esterases.[6]
-
The cells are now loaded with 5',5'-Difluoro BAPTA and are ready for the experiment.
-
Workflow for loading cells with 5,5'-Difluoro BAPTA, AM Ester.
Protocol 2: Microinjection or Patch Pipette Delivery
For experiments requiring a precise intracellular concentration of the chelator or for cells that are difficult to load using the AM ester method, the tetrapotassium salt can be introduced directly into the cell via microinjection or through a patch pipette during electrophysiological recordings.
Materials:
-
5',5'-Difluoro BAPTA, Tetrapotassium Salt
-
Intracellular solution (e.g., pipette solution for patch-clamp)
-
Microinjection setup or patch-clamp rig
Procedure:
-
Prepare Injection/Pipette Solution:
-
Dissolve the 5',5'-Difluoro BAPTA, tetrapotassium salt in the desired intracellular solution to the final desired concentration (typically in the range of 0.1-10 mM).
-
Ensure the pH and osmolarity of the final solution are adjusted to be compatible with the intracellular environment.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulates.
-
-
Load Micropipette and Inject/Patch:
-
Backfill a pulled glass micropipette with the prepared 5',5'-Difluoro BAPTA solution.
-
Proceed with the microinjection or patch-clamp recording according to standard laboratory procedures.
-
Applications in Studying Calcium Signaling Pathways
5',5'-Difluoro BAPTA is a versatile tool for dissecting the role of calcium in a variety of signaling pathways. By buffering intracellular calcium transients, researchers can determine the calcium dependency of specific cellular events.
G-Protein Coupled Receptor (GPCR) Signaling
Many GPCRs, upon ligand binding, activate the Gαq subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytosol. 5',5'-Difluoro BAPTA can be used to buffer this IP₃-mediated calcium release, allowing for the study of downstream calcium-dependent events.[8][9]
GPCR-Gαq signaling pathway and the buffering action of 5,5'-Difluoro BAPTA.
Store-Operated Calcium Entry (SOCE)
SOCE is a critical mechanism for replenishing intracellular calcium stores and for mediating sustained calcium signaling. Depletion of calcium from the ER triggers the activation of STIM proteins in the ER membrane, which then translocate to the plasma membrane to activate ORAI channels, leading to calcium influx. 5',5'-Difluoro BAPTA can be used to buffer the initial calcium release from the ER, allowing for the isolation and study of the subsequent activation of SOCE.[10][11]
Store-Operated Calcium Entry (SOCE) pathway and the role of 5,5'-Difluoro BAPTA.
References
- 1. benchchem.com [benchchem.com]
- 2. thomassci.com [thomassci.com]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. adipogen.com [adipogen.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Measurement of Intracellular Ca2+ for Studying GPCR-mediated Lipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Pivotal Role of BAPTA Derivatives in Neuroscience: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neuroscience research, understanding the precise dynamics of intracellular calcium (Ca²⁺) signaling is paramount. Transient fluctuations in cytosolic Ca²⁺ concentrations govern a vast array of neuronal processes, from neurotransmitter release and synaptic plasticity to gene expression and apoptosis.[1][2] Among the arsenal of tools available to dissect these complex pathways, the BAPTA family of Ca²⁺ chelators stands out for its unique properties and versatile applications. This technical guide provides a comprehensive overview of BAPTA and its derivatives, offering quantitative data, detailed experimental protocols, and visual representations of key mechanisms and pathways to empower researchers in their quest to unravel the complexities of the nervous system.
Core Principles: The BAPTA Advantage
BAPTA, or 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, is a high-affinity Ca²⁺ chelator engineered to overcome some of the limitations of its predecessor, EGTA.[3] Its defining features include:
-
High Selectivity: BAPTA exhibits a significantly greater selectivity for Ca²⁺ over other divalent cations, most notably magnesium (Mg²⁺), which is present at much higher concentrations in the cytosol. This specificity is crucial for accurately buffering Ca²⁺ without perturbing Mg²⁺-dependent cellular processes.[1][4]
-
Rapid Binding Kinetics: BAPTA binds and releases Ca²⁺ ions approximately 50 to 400 times faster than EGTA.[1][4] This rapid on-and-off rate allows it to effectively buffer the fast, localized Ca²⁺ transients that are characteristic of many neuronal signaling events, such as those occurring at the presynaptic terminal during neurotransmitter release.
-
pH Insensitivity: Within the physiological pH range, the Ca²⁺ binding affinity of BAPTA is considerably less sensitive to changes in proton concentration compared to EGTA. This property ensures more reliable and predictable Ca²⁺ buffering under varying experimental conditions.[1][4]
The core structure of BAPTA can be chemically modified to generate a range of derivatives with varying affinities for Ca²⁺. The addition of electron-withdrawing groups to the benzene rings decreases Ca²⁺ affinity (higher dissociation constant, Kd), while electron-donating groups increase affinity (lower Kd). This tunability allows researchers to select a chelator best suited for the specific Ca²⁺ concentration range of interest in their experimental system.[5]
Quantitative Data for BAPTA Derivatives
The selection of an appropriate BAPTA derivative is critically dependent on its Ca²⁺ binding affinity. The following tables summarize the dissociation constants (Kd) for a variety of non-fluorescent and fluorescent BAPTA derivatives.
Table 1: Dissociation Constants (Kd) of Non-Fluorescent BAPTA Derivatives
| Derivative | Substituents | Dissociation Constant (Kd) for Ca²⁺ | Reference(s) |
| BAPTA | None | ~110 - 220 nM | [6] |
| 5,5'-Dimethyl BAPTA | 5,5'-di-CH₃ | ~40 nM | [4] |
| 5,5'-Difluoro BAPTA | 5,5'-di-F | ~270 nM | [5] |
| 5-Nitro BAPTA | 5-NO₂ | ~4.8 µM | [5] |
| 5,5'-Dinitro BAPTA | 5,5'-di-NO₂ | ~36 µM | [5] |
| 5,5'-Dibromo BAPTA | 5,5'-di-Br | ~1.5 µM | [7] |
Note: Kd values can be influenced by experimental conditions such as temperature, ionic strength, and pH.[8]
Table 2: Properties of Fluorescent BAPTA-Based Ca²⁺ Indicators
| Indicator | Excitation (nm) | Emission (nm) | Dissociation Constant (Kd) for Ca²⁺ | Reference(s) |
| Fura-2 | 335/363 | ~510 | ~145 nM | [9] |
| Indo-1 | ~346 | 475/400 | ~230 nM | [9] |
| Fluo-3 | 506 | 526 | ~325-390 nM | [10][11] |
| Fluo-4 | 494 | 516 | ~345 nM | [10] |
| Calcium Green-1 | 506 | 531 | ~190 nM | [11][12] |
| Oregon Green 488 BAPTA-1 | ~494 | ~523 | ~170 nM | [12] |
| Calbryte™ 520 | 492 | 514 | N/A | [11] |
Note: Excitation and emission wavelengths can vary slightly depending on the environment and whether the indicator is in its free or Ca²⁺-bound state. For ratiometric dyes like Fura-2 and Indo-1, two excitation or emission wavelengths are provided.[8][9]
Experimental Protocols
Effective use of BAPTA derivatives in neuroscience research requires meticulous attention to experimental detail. The following protocols provide standardized methodologies for common applications.
Protocol 1: Loading Cultured Neurons with BAPTA-AM
This protocol describes the loading of the cell-permeant acetoxymethyl (AM) ester form of BAPTA into cultured neurons for buffering intracellular Ca²⁺.
Materials:
-
BAPTA-AM
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (10% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of BAPTA-AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.[13]
-
Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
-
Prepare Loading Solution:
-
On the day of the experiment, dilute the BAPTA-AM stock solution into your physiological buffer to a final concentration typically ranging from 1-10 µM.[6]
-
To aid in the dispersal of the lipophilic BAPTA-AM in the aqueous buffer, pre-mix the BAPTA-AM stock with an equal volume of the 10% Pluronic® F-127 stock solution before diluting into the final loading buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.
-
-
Cell Loading:
-
Aspirate the culture medium from the neuronal culture.
-
Gently wash the cells once with the physiological buffer.
-
Add the BAPTA-AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C. The optimal loading time and temperature should be determined empirically for each neuronal cell type.[14]
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with warm physiological buffer to remove extracellular BAPTA-AM.[1]
-
Incubate the cells for an additional 30 minutes in the buffer to allow for the complete hydrolysis of the AM esters by intracellular esterases, which traps the active BAPTA inside the cells.[13]
-
-
Experimentation: The neurons are now loaded with BAPTA and ready for the experiment.
Protocol 2: Patch-Clamp Loading of BAPTA for Electrophysiology
This protocol is for introducing BAPTA directly into a single neuron via a patch pipette, allowing for precise control of the intracellular environment during electrophysiological recordings, such as those used to study Long-Term Potentiation (LTP) and Long-Term Depression (LTD).
Materials:
-
BAPTA (salt form, e.g., K-salt)
-
Intracellular pipette solution appropriate for the specific recording configuration (e.g., whole-cell)
-
Electrophysiology rig with patch-clamp amplifier and recording equipment
Procedure:
-
Prepare Intracellular Solution:
-
Dissolve BAPTA directly into the standard intracellular pipette solution to the desired final concentration. Concentrations typically range from 0.1 to 20 mM, depending on the desired level of Ca²⁺ buffering.[15][16]
-
Ensure the pH and osmolarity of the final solution are adjusted to physiological levels.
-
-
Establish Recording Configuration:
-
Approach a target neuron with a patch pipette filled with the BAPTA-containing intracellular solution.
-
Establish a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell recording configuration.
-
-
Diffusion and Equilibration:
-
Allow sufficient time for the BAPTA from the pipette to diffuse into and equilibrate throughout the cytoplasm of the neuron. This typically takes several minutes (e.g., 10-20 minutes) after establishing the whole-cell configuration.
-
-
Electrophysiological Recording:
-
Proceed with the electrophysiological experiment (e.g., LTP/LTD induction protocol) while continuously monitoring the electrical properties of the neuron. The presence of BAPTA will buffer intracellular Ca²⁺ transients evoked by synaptic stimulation.
-
Visualizing Mechanisms and Pathways
The following diagrams, generated using the DOT language, illustrate key processes and signaling pathways relevant to the use of BAPTA in neuroscience research.
Conclusion
BAPTA and its derivatives are indispensable tools in the neuroscientist's toolkit. Their unique combination of high selectivity, rapid binding kinetics, and pH insensitivity allows for precise manipulation and measurement of intracellular Ca²⁺ dynamics. By providing a range of affinities and fluorescent properties, the BAPTA family enables researchers to investigate the nuanced roles of Ca²⁺ in a wide variety of neuronal functions. The careful application of the protocols and a thorough understanding of the quantitative data presented in this guide will empower researchers to continue to make significant strides in our understanding of the brain in both health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. On the dissociation constants of BAPTA-type calcium buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Summary of Molecular Probes fluorescent Ca2+ indicators—Table 19.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 12. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Ca²⁺ Binding Affinity of 5',5'-Difluoro BAPTA Tetrapotassium
Introduction
5',5'-Difluoro BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a high-affinity calcium chelator widely utilized in biological research to control and measure intracellular calcium concentrations.[1][2][3] As a derivative of BAPTA, it exhibits high selectivity for calcium (Ca²⁺) over other divalent cations such as magnesium (Mg²⁺) and is relatively insensitive to pH changes within the physiological range.[4] The tetrapotassium salt form ensures its solubility in aqueous solutions.[1] The fluorine substitutions on the BAPTA structure allow for the use of ¹⁹F NMR spectroscopy to study its interaction with cations.[3][5] Understanding its dissociation constant (Kd) for Ca²⁺ is critical for designing experiments that accurately buffer or measure intracellular calcium levels.
Quantitative Data: Ca²⁺ Dissociation Constant (Kd)
The dissociation constant (Kd) is a measure of the affinity of a chelator for its ligand; a lower Kd value indicates a higher affinity. The Kd of 5',5'-Difluoro BAPTA for Ca²⁺ is influenced by the presence of other ions, particularly Mg²⁺, as well as experimental conditions like pH, temperature, and ionic strength.[6][7]
| Chelator | Condition | Kd Value (for Ca²⁺) | Buffer Composition | Reference |
| 5',5'-Difluoro BAPTA | No Mg²⁺ | 0.59 µM | Not specified | [1] |
| 5',5'-Difluoro BAPTA | 1 mM Mg²⁺ | 0.70 µM | Not specified | [1] |
| 5',5'-Difluoro BAPTA | No Mg²⁺ | 635 nM | 10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05 | [6] |
| 5',5'-Difluoro BAPTA | 1 mM Mg²⁺ | 705 nM | 10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05 | [6] |
Experimental Protocols for Kd Determination
The determination of the Ca²⁺ Kd for chelators like 5',5'-Difluoro BAPTA can be achieved through several methods. The most common techniques involve spectrophotometric or fluorometric titrations and, in the case of fluorinated BAPTA derivatives, ¹⁹F NMR spectroscopy.
Spectrophotometric Titration
This method relies on the change in the UV-visible absorption spectrum of BAPTA upon Ca²⁺ binding.[8]
Principle: The absorbance of the chelator is measured at a specific wavelength across a range of precisely known free Ca²⁺ concentrations. The fraction of the chelator bound to Ca²⁺ is then calculated from the change in absorbance, and this information is used to determine the Kd.
Detailed Methodology:
-
Preparation of Calcium Buffers: A series of Ca²⁺ calibration buffers with known free Ca²⁺ concentrations are prepared. This is typically achieved using a stable Ca²⁺ chelator with a well-characterized Kd, such as EGTA, in a solution containing a known total amount of Ca²⁺.[8][9] The pH and ionic strength of the buffers should be carefully controlled to mimic physiological conditions (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2 at 22°C).[6][10]
-
Stock Solution Preparation: A concentrated stock solution of 5',5'-Difluoro BAPTA tetrapotassium is prepared in a calcium-free buffer.
-
Spectrophotometric Measurements: A small aliquot of the 5',5'-Difluoro BAPTA stock solution is added to each calcium buffer, ensuring the final chelator concentration is significantly lower than the total Ca²⁺ concentration to avoid depleting the free Ca²⁺.
-
Data Acquisition: The absorbance spectrum of each sample is recorded. The wavelength of maximum absorbance difference between the Ca²⁺-free and Ca²⁺-saturated forms of the chelator is used for analysis.
-
Kd Calculation: The Kd is determined by fitting the absorbance data to the following equation: A = A_min + (A_max - A_min) * [Ca²⁺] / (Kd + [Ca²⁺]) Where:
-
A is the observed absorbance at a given [Ca²⁺].
-
A_min is the absorbance of the Ca²⁺-free chelator.
-
A_max is the absorbance of the Ca²⁺-saturated chelator.
-
[Ca²⁺] is the free calcium concentration.
-
¹⁹F NMR Spectroscopy
The fluorine atoms in 5',5'-Difluoro BAPTA provide a sensitive probe for monitoring Ca²⁺ binding using ¹⁹F NMR.[5][11]
Principle: The chemical shift of the ¹⁹F NMR signal of 5',5'-Difluoro BAPTA changes significantly upon chelation of Ca²⁺. By titrating a solution of the chelator with Ca²⁺ and monitoring the change in the ¹⁹F chemical shift, the binding affinity can be determined.
Detailed Methodology:
-
Sample Preparation: A solution of 5',5'-Difluoro BAPTA tetrapotassium is prepared in a suitable buffer (e.g., D₂O-based buffer for NMR).
-
Initial Spectrum: A ¹⁹F NMR spectrum is acquired for the Ca²⁺-free sample.
-
Titration: Known amounts of a standardized Ca²⁺ solution are incrementally added to the NMR tube.
-
Spectral Acquisition: A ¹⁹F NMR spectrum is recorded after each addition of Ca²⁺, allowing the system to reach equilibrium.
-
Data Analysis: The change in the ¹⁹F chemical shift is plotted against the molar ratio of Ca²⁺ to the chelator. The Kd can be calculated by fitting these data to a 1:1 binding isotherm.
Visualization of a Relevant Signaling Pathway
5',5'-Difluoro BAPTA is often used to buffer intracellular Ca²⁺, thereby elucidating the role of Ca²⁺ in various signaling pathways. A common pathway investigated is the Gq-protein coupled receptor (GPCR) pathway, which leads to the release of Ca²⁺ from intracellular stores.
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. interchim.fr [interchim.fr]
- 4. Origins of Ca2+ imaging with fluorescent indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Introduction to Ca2+ Measurements with Fluorescent Indicators—Section 19.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 9. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 10. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Zinc forms complexes with higher kinetical stability than calcium, 5-F-BAPTA as a good example - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Membrane Permeability of 5',5'-Difluoro BAPTA Tetrapotassium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the membrane permeability characteristics of 5',5'-Difluoro BAPTA tetrapotassium, a crucial tool for modulating intracellular calcium. We will explore its properties, compare it to its membrane-permeant counterpart, detail experimental protocols for cellular loading, and illustrate its role in cellular signaling.
Core Concepts: Calcium Chelation and Membrane Permeability
5',5'-Difluoro BAPTA is a derivative of the calcium (Ca²⁺) chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). BAPTA and its analogs are vital in biological research for creating calcium buffers and controlling cytosolic calcium concentrations, thereby enabling the study of Ca²⁺-dependent cellular processes.[1]
A fundamental challenge in utilizing such tools is delivering them into the intracellular space. The ability of a molecule to cross the cell membrane is governed by its physicochemical properties, primarily its lipophilicity and charge. The plasma membrane is a lipid bilayer that restricts the passage of charged and hydrophilic molecules.
The Impermeability of 5',5'-Difluoro BAPTA Tetrapotassium
The tetrapotassium salt form of 5',5'-Difluoro BAPTA is an ionic compound that dissociates in aqueous solutions, resulting in a highly charged tetraanion. This electrical charge makes the molecule hydrophilic and membrane-impermeant .[1] It cannot passively diffuse across the nonpolar lipid bilayer of a cell.
To introduce the salt form into cells, physical or electrical methods that disrupt the membrane are required, such as:
-
Scrape Loading: Mechanical detachment of cells to allow transient holes for molecule entry.
-
Electroporation: Application of an electrical field to create temporary pores.
These methods, while effective, can be invasive and are often not suitable for high-throughput or delicate applications.
The Solution: The Acetoxymethyl (AM) Ester Form
To overcome the permeability barrier, a cell-permeant version, 5',5'-Difluoro BAPTA-AM , is used.[4][5] In this form, the four carboxylic acid groups are masked by acetoxymethyl (AM) ester groups. This modification has two key effects:
-
Neutralizes Charge: The AM esters are electrically neutral, eliminating the charge that prevents the salt form from crossing the membrane.
-
Increases Lipophilicity: The ester groups make the molecule more lipid-soluble, facilitating its passive diffusion across the cell membrane.
Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the active, charged form of 5',5'-Difluoro BAPTA.[4][5][6] This active form is then trapped within the cytosol, where it can buffer intracellular calcium.[6][7]
Caption: Mechanism of BAPTA-AM cell loading and activation.
Data Presentation: Comparative Properties
The distinct properties of the tetrapotassium salt and the AM ester forms are summarized below.
| Property | 5',5'-Difluoro BAPTA Tetrapotassium Salt | 5',5'-Difluoro BAPTA-AM |
| CAS Number | 152290-47-6[1] | 156027-00-8[4][5] |
| Molecular Weight | ~665 g/mol [1] | ~801 g/mol [5] |
| Cell Permeability | Impermeant [1] | Permeant [4] |
| Solubility | Water[1] | DMSO, DMF[5] |
| Mechanism of Action | Directly chelates extracellular Ca²⁺ or intracellular Ca²⁺ after physical loading. | Passively diffuses into cells, is hydrolyzed by esterases to the active form, then chelates Ca²⁺.[4][5] |
| Primary Use | Extracellular Ca²⁺ buffering; intracellular use via microinjection.[2][8] | Non-invasive loading of cells to buffer intracellular Ca²⁺.[4][6] |
| Ca²⁺ Binding | Yes (Directly) | No (Requires hydrolysis first)[4][5] |
Experimental Protocols
This protocol provides a standard procedure for loading the membrane-permeant AM ester into adherent cells for subsequent analysis of calcium signaling.
Materials:
-
5',5'-Difluoro BAPTA-AM (stock solution of 2-5 mM in anhydrous DMSO)[6]
-
Hanks' Balanced Salt Solution (HBSS) or appropriate buffer
-
Pluronic™ F-127 (optional, 20% stock in DMSO)
-
Probenecid (optional, stock solution)
-
Adherent cells cultured on coverslips or in plates
Procedure:
-
Prepare Cells: Plate cells on a suitable culture vessel (e.g., 96-well plate, coverslips) and grow overnight to the desired confluency.[6]
-
Prepare Loading Solution:
-
Thaw the BAPTA-AM stock solution and other reagents.
-
Dilute the BAPTA-AM stock in warm HBSS to a final working concentration (typically 1-10 µM).
-
(Optional) If aggregation is an issue, pre-mix the BAPTA-AM with an equal volume of Pluronic F-127 stock before diluting in HBSS. This helps disperse the nonpolar AM ester in the aqueous buffer.[6]
-
(Optional) Add probenecid to the loading solution. Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified indicator back out of the cell.
-
-
Load Cells:
-
Aspirate the growth medium from the cells.
-
Add the BAPTA-AM loading solution to the cells.
-
-
Incubate: Incubate the cells at 37°C for 30-60 minutes.[6] The optimal time and temperature should be determined empirically for each cell type.
-
Wash:
-
Remove the loading solution.
-
Wash the cells gently 1-2 times with warm HBSS (containing probenecid, if used) to remove any extracellular BAPTA-AM.[6]
-
-
De-esterification: Incubate the cells for an additional 30 minutes in fresh HBSS to allow intracellular esterases to completely cleave the AM groups.
-
Perform Assay: The cells are now loaded with the active Ca²⁺ chelator and are ready for the experiment to measure the effects on calcium-dependent pathways.[6]
Caption: Workflow for cell loading and analysis of Ca²⁺ chelation.
Role in Signaling Pathways
Intracellular Ca²⁺ is a ubiquitous second messenger that triggers a vast array of cellular processes, from muscle contraction to gene transcription. By binding to free Ca²⁺, 5',5'-Difluoro BAPTA acts as a buffer, preventing the sharp rise in cytosolic Ca²⁺ concentration that is necessary to activate downstream effector proteins.
For example, in a typical G-protein coupled receptor (GPCR) pathway that activates phospholipase C (PLC), the resulting IP₃-mediated release of Ca²⁺ from the endoplasmic reticulum would be sequestered by BAPTA. This prevents the activation of Ca²⁺-dependent enzymes like calmodulin or protein kinase C (PKC).
Caption: BAPTA intercepts Ca²⁺ release, inhibiting downstream signaling.
Important Considerations: While BAPTA is an invaluable tool, researchers should be aware of potential off-target effects. High intracellular concentrations of BAPTA have been reported to affect cellular processes independent of Ca²⁺ chelation, such as inducing ER stress or directly inhibiting certain enzymes.[9][10][11] Therefore, proper controls and concentration titrations are essential for robust experimental design.
References
- 1. biotium.com [biotium.com]
- 2. mdpi.com [mdpi.com]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. thomassci.com [thomassci.com]
- 6. benchchem.com [benchchem.com]
- 7. Cellular effects of BAPTA: Are they only about Ca2+ chelation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Loading neurons with BAPTA-AM activates xbp1 processing indicative of induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium chelation independent effects of BAPTA on endogenous ANO6 channels in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular BAPTA directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroscientist's Guide to BAPTA: An In-depth Technical Whitepaper on a Core Calcium Chelator
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate signaling landscape of the nervous system, calcium ions (Ca²⁺) are ubiquitous and versatile second messengers, orchestrating a vast array of critical processes from neurotransmitter release and synaptic plasticity to gene expression and programmed cell death. The precise spatial and temporal control of intracellular Ca²⁺ concentration is therefore paramount to normal neuronal function. Dysregulation of calcium homeostasis, on the other hand, is a hallmark of numerous neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. Consequently, the ability to manipulate and buffer intracellular Ca²⁺ is an indispensable tool in neuroscience research.
Among the arsenal of chemical tools available, 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, or BAPTA, has emerged as a cornerstone for investigating the role of calcium in neuronal function and pathology.[1] Developed by Roger Tsien, BAPTA is a high-affinity, selective calcium chelator that has proven invaluable for both buffering intracellular Ca²⁺ and for creating calcium-free conditions.[2] Its rapid binding kinetics and high selectivity for Ca²⁺ over other divalent cations, such as magnesium (Mg²⁺), make it particularly well-suited for studying the fast, localized Ca²⁺ transients that govern many key neuronal events.[3]
This in-depth technical guide provides a comprehensive overview of BAPTA and its derivatives for neuroscience researchers, scientists, and drug development professionals. We will delve into the core principles of BAPTA's mechanism of action, present key quantitative data for its various analogs, provide detailed experimental protocols for its application, and discuss its utility in dissecting critical signaling pathways.
Core Principles and Quantitative Data
The efficacy of BAPTA as a calcium chelator is defined by its high affinity and rapid binding kinetics. Unlike the more traditional chelator EGTA, BAPTA's Ca²⁺ binding is significantly faster, making it more effective at capturing the transient, localized increases in Ca²⁺ that occur in microdomains near the mouths of calcium channels.[3][4] This property is critical for studying processes such as neurotransmitter release at the presynaptic terminal.[4] Furthermore, BAPTA's affinity for Ca²⁺ is largely independent of pH within the physiological range, a significant advantage over EGTA.[3]
The versatility of BAPTA is further enhanced by the availability of a range of derivatives with varying dissociation constants (Kd) for Ca²⁺, allowing researchers to buffer Ca²⁺ at different concentration ranges. The cell-permeant acetoxymethyl (AM) ester form, BAPTA-AM, allows for the non-invasive loading of BAPTA into cells, where it is then cleaved by intracellular esterases to its active, membrane-impermeant form.[3][5]
Below are tables summarizing the key quantitative properties of BAPTA and its derivatives, as well as a comparison with EGTA.
| Property | BAPTA | EGTA |
| Primary Application | Intracellular Ca²⁺ Chelation | Extracellular Ca²⁺ Chelation |
| Binding Affinity (Kd for Ca²⁺) | ~110 nM | ~60.5 nM at pH 7.4 |
| Ca²⁺ On-Rate | ~4.0 x 10⁸ M⁻¹s⁻¹ | ~1.05 x 10⁷ M⁻¹s⁻¹ |
| Ca²⁺ Off-Rate | Fast | Slow |
| Selectivity for Ca²⁺ over Mg²⁺ | High (10⁵ fold) | Very High |
| pH Sensitivity | Low | High |
| Membrane Permeability | Permeable (as AM ester) | Impermeable |
Table 1: Comparison of BAPTA and EGTA Properties. [3]
| BAPTA Derivative | Dissociation Constant (Kd) for Ca²⁺ |
| 5,5'-Dimethyl BAPTA | 40 nM |
| BAPTA | 110 nM |
| 5,5'-Difluoro BAPTA | 270 nM |
| 5-Nitro BAPTA | 4.8 µM |
| 5,5'-Dinitro BAPTA | 35 µM |
| 5-Methyl-5'-nitro BAPTA | 9.2 µM |
| 5-Methyl-5'-formyl BAPTA | 4.3 µM |
Table 2: Dissociation Constants of BAPTA Derivatives. [6][7][8]
Signaling Pathways and Experimental Workflows
BAPTA is a powerful tool for dissecting the role of calcium in a multitude of neuronal signaling pathways. By buffering intracellular Ca²⁺, researchers can investigate its necessity for processes ranging from synaptic transmission to apoptosis.
Presynaptic Calcium Signaling and Neurotransmitter Release
The influx of Ca²⁺ through voltage-gated calcium channels at the presynaptic terminal is the direct trigger for neurotransmitter release. The rapid binding kinetics of BAPTA make it an ideal tool to intercept this Ca²⁺ signal and thereby inhibit synaptic transmission.[4][9]
Caption: BAPTA's role in presynaptic calcium signaling.
Mitochondrial Calcium Uptake and Neuroprotection
Mitochondria play a crucial role in buffering intracellular Ca²⁺ and are also key regulators of apoptosis. Excessive mitochondrial Ca²⁺ uptake can trigger the opening of the mitochondrial permeability transition pore and initiate cell death pathways. BAPTA can be used to reduce cytosolic Ca²⁺ levels and thereby mitigate mitochondrial Ca²⁺ overload, offering a potential neuroprotective strategy.[10][11]
Caption: BAPTA's influence on mitochondrial calcium.
Experimental Workflow for Assessing Neuroprotection
A common application of BAPTA is to investigate its neuroprotective effects in in vitro models of neuronal injury, such as oxygen-glucose deprivation (OGD) or excitotoxicity.
Caption: Workflow for BAPTA neuroprotection assay.
Experimental Protocols
Protocol 1: Loading Primary Neurons with BAPTA-AM
This protocol describes the general procedure for loading cultured primary neurons with BAPTA-AM to buffer intracellular calcium.
Materials:
-
Primary neuronal culture
-
BAPTA-AM (stock solution in anhydrous DMSO)
-
Pluronic F-127 (10% solution in distilled water)
-
Probenecid (25 mM solution in 1 M NaOH, then diluted in buffer)
-
Hanks' Balanced Salt Solution with HEPES (HHBS) or other appropriate buffer
Procedure:
-
Prepare a BAPTA-AM stock solution: Dissolve BAPTA-AM in high-quality anhydrous DMSO to a concentration of 2-5 mM. Store in small aliquots at -20°C, protected from light and moisture.
-
Prepare the loading solution: For a final in-well concentration of 5 µM BAPTA-AM, prepare a 2x working solution. In a suitable tube, mix the required volume of BAPTA-AM stock solution, Pluronic F-127 (to a final 2x concentration of 0.08%), and Probenecid (to a final 2x concentration of 2 mM). Bring the solution to the final volume with HHBS. Vortex briefly to mix.
-
Note: Pluronic F-127 is a non-ionic detergent that aids in the dispersion of the AM ester in aqueous solution. Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified BAPTA from the cells.[5]
-
-
Cell Loading: a. Aspirate the culture medium from the wells containing the primary neurons. b. Add an equal volume of the 2x BAPTA-AM loading solution to the wells containing fresh culture medium. This will result in a 1x final concentration of all components. c. Incubate the plate in a cell culture incubator (37°C, 5% CO₂) for 30-60 minutes. The optimal loading time should be determined empirically for each cell type and experimental condition.
-
Wash: a. After incubation, gently aspirate the loading solution. b. Wash the cells twice with warm HHBS or culture medium to remove extracellular BAPTA-AM.
-
De-esterification: Incubate the cells in fresh, warm medium for at least 30 minutes to allow for complete de-esterification of the BAPTA-AM by intracellular esterases. The cells are now ready for your experiment.
Protocol 2: Assessing Neuroprotection by BAPTA in an In Vitro Model of Excitotoxicity
This protocol provides a method to evaluate the neuroprotective effects of BAPTA against glutamate-induced excitotoxicity.
Materials:
-
Primary neuronal culture loaded with BAPTA-AM (as per Protocol 1) and a vehicle control group.
-
Glutamate stock solution (in water or buffer)
-
Cell viability assay (e.g., Propidium Iodide staining, LDH cytotoxicity assay kit)
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare cultures: Load one set of neuronal cultures with BAPTA-AM and another with the vehicle (DMSO) following Protocol 1.
-
Induce excitotoxicity: a. After the de-esterification period, replace the medium with a solution containing a neurotoxic concentration of glutamate (e.g., 50-100 µM). The optimal concentration and duration of glutamate exposure should be determined empirically. b. Incubate the cells for the desired period (e.g., 15-30 minutes).
-
Wash and recover: a. Gently aspirate the glutamate-containing medium. b. Wash the cells three times with warm, glutamate-free medium. c. Return the cells to the incubator in fresh culture medium and allow them to recover for 24 hours.
-
Assess cell viability: a. After the recovery period, assess neuronal viability using your chosen method. b. For Propidium Iodide (PI) staining, add PI to the medium at a final concentration of 1-2 µg/mL and incubate for 15 minutes. PI is a fluorescent nuclear stain that is excluded by viable cells. c. Image the cells using a fluorescence microscope with appropriate filters for PI (excitation/emission ~535/617 nm). d. Quantify the number of PI-positive (dead) cells and express this as a percentage of the total number of cells (which can be determined by a nuclear counterstain like Hoechst 33342). e. Alternatively, use a commercially available LDH cytotoxicity assay kit, which measures the release of lactate dehydrogenase from damaged cells into the culture medium, according to the manufacturer's instructions.
-
Data analysis: Compare the percentage of cell death in the BAPTA-AM-treated group to the vehicle control group. A significant reduction in cell death in the BAPTA-AM group indicates a neuroprotective effect.[12][13][14]
Off-Target Effects and Experimental Controls
While BAPTA is a highly selective Ca²⁺ chelator, it is crucial to be aware of potential off-target effects that are independent of its calcium-binding properties. These can include:
-
Chelation of other divalent cations: BAPTA can also bind to other metal ions like zinc (Zn²⁺) and iron (Fe²⁺), which could potentially disrupt the function of metalloproteins.[15]
-
Direct protein interaction: BAPTA has been shown to directly interact with and inhibit certain enzymes, such as phospholipase C, in a Ca²⁺-independent manner.[15]
-
Induction of cellular stress: The loading process with BAPTA-AM can induce endoplasmic reticulum stress.[16]
To ensure that the observed effects are indeed due to Ca²⁺ chelation, it is essential to include appropriate controls in your experimental design:
-
Use a low-affinity BAPTA analog: Employ a BAPTA derivative with a significantly lower affinity for Ca²⁺ as a negative control. If the observed effect persists with the low-affinity analog, it is likely a Ca²⁺-independent off-target effect.[17]
-
Perform dose-response experiments: Use the lowest effective concentration of BAPTA-AM to minimize potential off-target effects.
Conclusion
BAPTA and its derivatives are indispensable tools in the neuroscientist's toolkit for dissecting the multifaceted roles of calcium signaling. Its rapid binding kinetics and high selectivity make it particularly powerful for investigating the fast, localized calcium dynamics that underpin many fundamental neuronal processes. By understanding its core principles, utilizing appropriate experimental protocols, and being mindful of potential off-target effects through rigorous controls, researchers can leverage the power of BAPTA to unravel the complexities of calcium signaling in both health and disease, ultimately paving the way for the development of novel therapeutic strategies for a range of neurological disorders.
References
- 1. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. On the dissociation constants of BAPTA-type calcium buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Postsynaptic and presynaptic effects of the calcium chelator BAPTA on synaptic transmission in rat hippocampal dentate granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. jneurosci.org [jneurosci.org]
- 12. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-permeant Ca2+ chelators reduce early excitotoxic and ischemic neuronal injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Loading neurons with BAPTA-AM activates xbp1 processing indicative of induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research Portal - BAPTA, the intracellular calcium chelator: how does it kill cancer cells? [research.kuleuven.be]
- 18. Calcium chelation independent effects of BAPTA on endogenous ANO6 channels in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
5',5'-Difluoro BAPTA Tetrapotassium Salt: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility and stability of 5',5'-Difluoro BAPTA tetrapotassium salt, a crucial chelator for controlling and measuring intracellular calcium concentrations. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of key data and experimental protocols to facilitate its effective use in laboratory settings.
Core Properties and Specifications
5',5'-Difluoro BAPTA (1,2-bis(o-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid) tetrapotassium salt is a high-purity calcium chelator valued for its selectivity for Ca²⁺ over Mg²⁺ and its utility in 19F NMR studies.[1] Its key physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₈F₂K₄N₂O₁₀ | [2] |
| Molecular Weight | 664.78 g/mol | |
| CAS Number | 152290-47-6 | [3] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥95% (via HPLC) | |
| Calcium Dissociation Constant (Kd) without Mg²⁺ | 0.59 µM - 0.635 µM | [2] |
| Calcium Dissociation Constant (Kd) with 1 mM Mg²⁺ | 0.70 µM - 0.72 µM | [2] |
Solubility Profile
The tetrapotassium salt of 5',5'-Difluoro BAPTA is characterized by its solubility in aqueous solutions.[2] While specific quantitative solubility limits (e.g., mg/mL or molarity at a given temperature) are not consistently published across suppliers, it is readily dissolved in water and common biological buffers such as HEPES and MOPS. For analogous compounds like BAPTA tetrapotassium salt, solubilities as high as 100 mg/mL in water have been reported, which suggests a high degree of solubility for the difluoro derivative as well.
Best Practices for Dissolution:
-
To prepare a stock solution, it is recommended to dissolve the solid in a high-purity aqueous buffer.
-
Sonication can be used to aid dissolution if necessary.
-
For long-term storage, stock solutions should be aliquoted and frozen.
Stability and Storage
Proper storage and handling are critical to maintain the integrity and functionality of 5',5'-Difluoro BAPTA tetrapotassium salt.
| Form | Storage Temperature | Recommendations |
| Solid | 4°C | Store in a dry, dark place. |
| Aqueous Stock Solution | -20°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. Stable for at least six months under these conditions. |
Aqueous solutions of BAPTA derivatives are best prepared fresh for daily use. While frozen stock solutions are stable for several months, their stability at room temperature in working solutions is more limited. It is advisable to minimize the time that aqueous solutions are kept at room temperature, especially when not in use.
Experimental Protocols
Preparation of a 10 mM Aqueous Stock Solution
Materials:
-
5',5'-Difluoro BAPTA tetrapotassium salt
-
High-purity water or aqueous buffer (e.g., 10 mM HEPES, pH 7.2)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of 5',5'-Difluoro BAPTA tetrapotassium salt to reach room temperature before opening to prevent condensation.
-
Weigh the desired amount of the solid. For a 1 mL 10 mM stock solution, use 6.65 mg.
-
Add the appropriate volume of high-purity water or buffer to achieve the desired concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes.
-
Store the aliquots at -20°C and protect from light.
Buffering Intracellular Calcium
While the tetrapotassium salt is membrane-impermeant and typically used for in vitro assays or microinjection, its properties are foundational to understanding its acetoxymethyl (AM) ester counterpart used for cell loading. The following illustrates the general principle of using BAPTA derivatives to control intracellular calcium.
References
A Technical Guide to the Use of Calcium Buffers in Cell Biology
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the core principles, quantitative properties, and experimental applications of calcium buffers in cell biology. It is designed to equip researchers with the knowledge to effectively select and utilize these critical tools for investigating the complex roles of calcium signaling.
Introduction: The Central Role of Calcium Signaling and Buffering
Calcium (Ca²⁺) is a ubiquitous and vital second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis.[1] Cells maintain a steep concentration gradient, with intracellular free Ca²⁺ concentrations (~100 nM) kept approximately 10,000 times lower than in the extracellular environment.[2] This gradient allows for rapid and localized Ca²⁺ transients to act as precise signals.
The amplitude, duration, and spatial extent of these Ca²⁺ signals are tightly regulated by a combination of channels, pumps, and, crucially, calcium buffers .[3][4] Calcium buffering refers to the process by which molecules bind free Ca²⁺ ions, thereby modulating their concentration and shaping the signaling outcome.[5] In a typical cell, over 99% of intracellular calcium is bound to buffers, which include endogenous proteins (like calmodulin and calbindin) and experimentally introduced chelators.[3][5][6] Understanding and manipulating this buffering capacity is fundamental to dissecting Ca²⁺-dependent pathways.
Core Principles of Calcium Buffers
Exogenous calcium buffers, often called chelators, are synthetic molecules designed to bind Ca²⁺ with specific properties. Their function is governed by several key physicochemical principles.
Binding Affinity (Kd)
The dissociation constant (Kd) is the equilibrium concentration of free Ca²⁺ at which 50% of the buffer molecules are bound to calcium.[6] It is a measure of binding affinity:
-
Low Kd: High affinity for Ca²⁺. The buffer binds tightly and is effective at controlling low Ca²⁺ concentrations.
-
High Kd: Low affinity for Ca²⁺. The buffer binds more weakly and is better suited for studying processes involving higher Ca²⁺ levels.[7]
Selecting a buffer with a Kd value near the expected Ca²⁺ concentration range of interest is critical for effective buffering.[7]
Binding Kinetics (On-Rate and Off-Rate)
Kinetics determine how quickly a buffer can respond to changes in Ca²⁺ concentration.
-
On-rate (kon): The speed at which the buffer binds a Ca²⁺ ion.
-
Off-rate (koff): The speed at which the buffer releases a bound Ca²⁺ ion.
The ratio of these rates defines the dissociation constant (Kd = koff / kon).[6] Buffers with a fast on-rate are essential for capturing rapid, localized Ca²⁺ transients, such as those occurring near open channels in "calcium microdomains".[1]
Selectivity and pH Sensitivity
An ideal calcium buffer should exhibit high selectivity for Ca²⁺ over other abundant divalent cations, particularly magnesium (Mg²⁺), which is present at much higher intracellular concentrations.[1] Additionally, the buffer's affinity for Ca²⁺ should remain stable across physiological pH ranges. Fluctuations in pH can alter the protonation state of the chelator, affecting its Ca²⁺ binding properties.[1][2]
Common Calcium Buffers: A Comparative Overview
The most widely used synthetic calcium buffers are based on the structures of EGTA and BAPTA.
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid): A foundational calcium chelator. In its salt form, it is membrane-impermeant and primarily used to control extracellular Ca²⁺.[1] Its key limitation is a relatively slow on-rate, making it less effective at buffering rapid, localized Ca²⁺ fluxes.[1][6] EGTA's Ca²⁺ affinity is also highly sensitive to pH changes.[1]
-
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid): Developed as an improvement upon EGTA, BAPTA offers several advantages for intracellular studies. It exhibits a Ca²⁺ on-rate that is 50-400 times faster than EGTA, allowing it to effectively buffer rapid Ca²⁺ transients.[1][8] Furthermore, BAPTA's binding affinity is significantly less sensitive to pH fluctuations than EGTA's, making it a more reliable buffer under various experimental conditions.[1][9] BAPTA is highly selective for Ca²⁺ over Mg²⁺ (by a factor of 10⁵).[1][9]
Quantitative Properties of Common Calcium Chelators
The table below summarizes the key quantitative properties of EGTA and BAPTA, which are crucial for selecting the appropriate tool for a given experiment.
| Property | EGTA | BAPTA |
| Primary Application | Extracellular Ca²⁺ Chelation | Intracellular Ca²⁺ Chelation |
| Ca²⁺ Binding Affinity (Kd) | ~60.5 nM (at pH 7.4)[1] | ~110 nM[1][10][11] |
| Ca²⁺ On-Rate (kon) | ~1.05 x 10⁷ M⁻¹s⁻¹[1] | ~4.0 x 10⁸ M⁻¹s⁻¹[1] |
| pH Sensitivity | High[1] | Low[1] |
| Selectivity (Ca²⁺ vs. Mg²⁺) | Very High[1] | High (~10⁵ fold)[1] |
| Membrane Permeability | Impermeable (salt form)[1] | Permeable (as AM ester)[1][11] |
Choosing the Right Calcium Buffer
The selection of a calcium buffer is a critical decision that depends entirely on the experimental goals. The workflow below illustrates the decision-making process.
Experimental Protocols
Protocol for Loading Cells with BAPTA-AM
BAPTA-AM is a cell-permeant version of BAPTA. Its lipophilic acetoxymethyl (AM) ester groups allow it to cross the cell membrane.[1][11] Once inside, cytosolic esterases cleave the AM groups, trapping the active, membrane-impermeant BAPTA in the cytosol where it can buffer Ca²⁺.[10][11]
Materials:
-
BAPTA-AM (CAS 126150-97-8)
-
High-quality, anhydrous Dimethyl sulfoxide (DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES, HHBS)
-
Pluronic™ F-127 (optional, aids solubilization)
-
Probenecid (optional, organic anion transport inhibitor to prevent leakage)[11]
Procedure:
-
Prepare Stock Solutions:
-
BAPTA-AM Stock: Prepare a 2 to 5 mM stock solution in anhydrous DMSO.[10] Aliquot into single-use volumes and store at -20°C, protected from light and moisture.[10]
-
Pluronic F-127 (Optional): Prepare a 10% (w/v) stock solution in distilled water.[12]
-
Probenecid (Optional): Prepare a 25 mM stock solution.[12]
-
-
Prepare Loading Buffer (Working Solution):
-
On the day of the experiment, dilute the BAPTA-AM stock solution into your physiological buffer (e.g., HHBS) to the desired final concentration. A typical final concentration range is 4-10 µM.[11]
-
If using, add Pluronic F-127 to a final concentration of ~0.04% to aid in dispersing the AM ester in the aqueous buffer.[12]
-
If using, add Probenecid to a final concentration of ~1 mM to prevent the de-esterified BAPTA from being extruded by the cell.[12]
-
-
Cell Loading:
-
Plate cells and grow to the desired confluency.
-
Aspirate the culture medium from the cells.
-
Add the BAPTA-AM loading buffer to the cells.
-
Incubate at 37°C for 30-60 minutes. The optimal time and concentration must be determined empirically for each cell type.[10]
-
-
Wash and De-esterification:
-
Remove the loading solution.
-
Wash the cells 1-2 times with warm physiological buffer (containing Probenecid, if used) to remove extracellular BAPTA-AM.[10]
-
Incubate the cells for an additional 20-30 minutes in fresh buffer to allow for complete de-esterification of the BAPTA-AM by intracellular esterases.[11]
-
-
Experimentation: The cells are now loaded with active BAPTA and are ready for the experiment.
Protocol for Preparing In Vitro Calcium Calibration Buffers
To accurately quantify intracellular Ca²⁺ concentrations using fluorescent indicators, it is essential to calibrate the indicator's signal in solutions of known free Ca²⁺.[13][14] This is achieved using Ca²⁺ buffers, typically based on EGTA or BAPTA derivatives. The following protocol uses a reciprocal dilution method to create a series of standards.[15][16]
Materials:
-
Calcium chelator salt (e.g., 5,5'-Dibromo-BAPTA, tetrapotassium salt)
-
High-purity salts (e.g., KCl, MOPS or HEPES)
-
High-purity, deionized water
-
1 M CaCl₂ stock solution
-
KOH for pH adjustment
Procedure:
-
Prepare Buffer Stocks:
-
Prepare Chelator Solutions:
-
Zero Ca²⁺ Standard (10 mM Chelator): Dissolve the chelator salt (e.g., 5,5'-Dibromo-BAPTA) in Solution A to a final concentration of 10 mM.[15] This is your Fmin (minimum fluorescence) solution.
-
High Ca²⁺ Standard (10 mM Ca-Chelator): To a known volume of the "Zero Ca²⁺ Standard," add an equimolar amount of CaCl₂ from your stock solution.[15] This creates a calcium-saturated solution for Fmax (maximum fluorescence).
-
-
Create Calibration Series:
-
Start with a known volume of the "Zero Ca²⁺ Standard" in a measurement cuvette.
-
Sequentially replace a small, precise volume of this solution with the same volume from the "High Ca²⁺ Standard".[15]
-
After each addition, mix thoroughly and measure the fluorescence of your indicator. This process creates a series of buffers with finely controlled intermediate free Ca²⁺ concentrations.[16][17]
-
-
Calculate Free Ca²⁺:
Applications in Research and Drug Development
The precise control of intracellular Ca²⁺ afforded by buffers like BAPTA is invaluable in numerous research areas:
-
Validating Ca²⁺-Dependence: By pre-loading cells with BAPTA-AM, researchers can chelate intracellular Ca²⁺ and determine if a specific cellular response (e.g., protein activation, channel gating, secretion) is truly dependent on a Ca²⁺ signal.[10]
-
Signal Pathway Dissection: Buffers help to isolate components of a signaling cascade. For example, if a stimulus normally causes a Ca²⁺ increase and a downstream effect, buffering the Ca²⁺ rise and observing a loss of the effect confirms the pathway's linear sequence.
-
Drug Screening: In high-throughput screening, Ca²⁺-sensitive fluorescent dyes (which are themselves Ca²⁺ buffers) are used to screen for compounds that modulate the activity of ion channels or G-protein coupled receptors that signal through Ca²⁺.
-
Disease Modeling: Dysregulation of Ca²⁺ buffering is implicated in various pathologies, including cardiac arrhythmias and neurodegenerative diseases.[5] Using exogenous buffers to mimic or correct these changes in cellular models is a key research strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. A practical guide to the preparation of Ca(2+) buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Cytosolic Ca2+ Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium buffering - Wikipedia [en.wikipedia.org]
- 6. Physiology of intracellular calcium buffering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 8. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. Calcium buffer solutions and how to make them: a do it yourself guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. web.math.princeton.edu [web.math.princeton.edu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 5',5'-Difluoro BAPTA in Neuronal Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 5',5'-Difluoro BAPTA, a fluorescent calcium indicator, for monitoring intracellular calcium dynamics in neurons. This document covers the properties of both the membrane-permeant acetoxymethyl (AM) ester and the membrane-impermeant tetrapotassium salt forms of the dye, offering detailed methodologies for their application in neuronal cell cultures.
Introduction to 5',5'-Difluoro BAPTA
5',5'-Difluoro BAPTA is a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). It is a valuable tool for researchers studying calcium signaling in neurons due to its high selectivity for Ca²⁺ over other divalent cations like Mg²⁺ and its relative insensitivity to pH changes around physiological levels.[1][2] The fluorination of the BAPTA molecule can be utilized for ¹⁹F NMR studies of intracellular Ca²⁺.[3][4] For fluorescence microscopy, the key advantage lies in its utility as a calcium buffer to precisely control intracellular calcium concentrations.[5][6]
There are two primary forms of 5',5'-Difluoro BAPTA used in cellular applications:
-
5',5'-Difluoro BAPTA, AM Ester: This is a membrane-permeant form of the dye that can be loaded into cells non-invasively.[6] Once inside the neuron, intracellular esterases cleave the AM ester groups, trapping the active, calcium-sensitive form of the indicator in the cytoplasm.[1][6] This is the most common method for loading large populations of cells for fluorescence imaging.
-
5',5'-Difluoro BAPTA, Tetrapotassium Salt: This form is membrane-impermeant and must be introduced into neurons mechanically, for example, through microinjection or via a patch pipette during electrophysiological recordings.[1] This method allows for the introduction of a precise concentration of the indicator directly into the cell.[1]
Quantitative Data Summary
The following tables summarize the key properties of 5',5'-Difluoro BAPTA and recommended loading parameters for the AM ester form.
Table 1: Properties of 5',5'-Difluoro BAPTA
| Property | 5',5'-Difluoro BAPTA, Tetrapotassium Salt | 5',5'-Difluoro BAPTA, AM Ester |
| Molecular Formula | C₂₂H₁₈F₂K₄N₂O₁₀[5] | C₃₄H₃₈F₂N₂O₁₈[7] |
| Molecular Weight | 665 g/mol [5] | 800.66 g/mol [7] |
| Ca²⁺ Dissociation Constant (Kd) | ~0.59 µM (in the absence of Mg²⁺)[5] | Not applicable (becomes active after de-esterification)[6] |
| Solubility | Soluble in water[5] | Soluble in DMSO, DMF, EtOAc, or CHCl₃[7] |
| Cell Permeability | Membrane impermeant[5] | Membrane permeant[6] |
Table 2: Recommended Loading Parameters for 5',5'-Difluoro BAPTA, AM Ester in Neurons
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1-5 mM in anhydrous DMSO[8][9][10] | Prepare fresh or store in small aliquots at -20°C, protected from light and moisture.[11] |
| Final Loading Concentration | 1-10 µM[8][10][12][13] | The optimal concentration should be determined empirically for each neuronal cell type and experimental condition. |
| Pluronic® F-127 Concentration | 0.02-0.1% (w/v)[1][12] | A nonionic detergent used to aid in the dispersion of the hydrophobic AM ester in aqueous loading buffer.[8][10][14] |
| Incubation Temperature | Room temperature or 37°C[8][9][10] | Loading at room temperature may reduce dye compartmentalization into organelles.[8] |
| Incubation Time | 10-60 minutes[8][10][12][13] | Longer incubation times may be necessary for some cell types but can also lead to increased cytotoxicity or compartmentalization. |
| De-esterification Time | At least 30 minutes[11][15] | This allows intracellular esterases to cleave the AM groups, trapping the active indicator inside the neurons. |
Experimental Protocols
Protocol 1: Loading Neurons with 5',5'-Difluoro BAPTA, AM Ester
This protocol describes the loading of cultured neurons with the membrane-permeant AM ester form of 5',5'-Difluoro BAPTA.
Materials:
-
5',5'-Difluoro BAPTA, AM Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Artificial Cerebrospinal Fluid (aCSF))
-
Cultured neurons on coverslips or in imaging dishes
Procedure:
-
Stock Solution Preparation:
-
Allow the vial of 5',5'-Difluoro BAPTA, AM ester to equilibrate to room temperature before opening to prevent moisture condensation.[9]
-
Prepare a 1-5 mM stock solution of the AM ester in anhydrous DMSO.[8][9][10] Vortex thoroughly to ensure complete dissolution.[9]
-
Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture.[11] Avoid repeated freeze-thaw cycles.[9]
-
-
Loading Solution Preparation:
-
For a final loading concentration of 1-10 µM, dilute the stock solution into your physiological buffer.
-
To aid in the dispersion of the AM ester, first mix the 5',5'-Difluoro BAPTA, AM stock with an equal volume of 10-20% Pluronic® F-127 stock solution.[1][8][9] Vortex this mixture before diluting it into the final volume of buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.1%.[1][12]
-
-
Cell Loading:
-
Washing and De-esterification:
-
After incubation, gently remove the loading solution.
-
Wash the neurons three times with fresh, warm physiological buffer to remove any extracellular dye.[15]
-
Incubate the cells in fresh buffer for at least 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[11][15]
-
-
Imaging:
-
The neurons are now loaded with the active form of 5',5'-Difluoro BAPTA and are ready for fluorescence imaging experiments.
-
Protocol 2: Loading Neurons with 5',5'-Difluoro BAPTA, Tetrapotassium Salt
This protocol is for introducing the membrane-impermeant salt form of the indicator directly into a neuron, typically during whole-cell patch-clamp recordings.
Materials:
-
5',5'-Difluoro BAPTA, Tetrapotassium Salt
-
Intracellular (pipette) solution for patch-clamp electrophysiology
-
Patch-clamp setup with micromanipulator and glass micropipettes
Procedure:
-
Prepare Internal Solution:
-
Dissolve the 5',5'-Difluoro BAPTA, tetrapotassium salt directly into the intracellular solution to the desired final concentration (typically in the range of 0.1-10 mM).[1][15]
-
Ensure the pH and osmolarity of the final solution are readjusted to be compatible with the intracellular environment.[1]
-
Filter the solution through a 0.2 µm syringe filter to remove any particulates that could clog the micropipette.[1]
-
-
Patch Pipette Filling:
-
Back-fill a patch pipette with the 5',5'-Difluoro BAPTA-containing internal solution.[15]
-
-
Obtain Whole-Cell Configuration:
-
Under visual guidance (e.g., DIC microscopy), approach a target neuron.
-
Form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration. The contents of the pipette, including the 5',5'-Difluoro BAPTA, will then diffuse into the neuron's cytoplasm.
-
Visualizations
Caption: Experimental workflow for loading neurons with 5',5'-Difluoro BAPTA, AM Ester.
Caption: Signaling pathway of calcium influx and its detection by 5',5'-Difluoro BAPTA.
References
- 1. benchchem.com [benchchem.com]
- 2. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biotium.com [biotium.com]
- 6. biotium.com [biotium.com]
- 7. adipogen.com [adipogen.com]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. biotium.com [biotium.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for 5',5"-Difluoro BAPTA Tetrapotassium in Whole-Cell Patch Clamp
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 5',5"-Difluoro BAPTA tetrapotassium as an intracellular calcium chelator in whole-cell patch clamp electrophysiology. This document outlines the rationale for its use, provides detailed experimental protocols, and presents key data in a structured format to facilitate experimental design and execution.
Introduction
5',5"-Difluoro BAPTA is a fluorinated derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). Like its parent compound, it is a rapid and selective buffer of intracellular calcium ions (Ca²⁺). The tetrapotassium salt form is highly soluble in aqueous solutions, making it ideal for inclusion in intracellular pipette solutions for whole-cell patch clamp recordings.
The fluorination of the BAPTA molecule alters its calcium binding affinity, providing a distinct tool for manipulating intracellular Ca²⁺ dynamics compared to other chelators like BAPTA and EGTA. The choice of a specific Ca²⁺ chelator is critical as it can significantly influence experimental outcomes, including neuronal excitability and synaptic transmission.[1][2][3][4] 5',5"-Difluoro BAPTA is particularly noted for its use in ¹⁹F NMR studies to measure free cytosolic Ca²⁺, but its application in electrophysiology allows for fine-tuning of intracellular calcium buffering.[5][6]
Key Features and Applications
Advantages of 5',5"-Difluoro BAPTA:
-
Rapid Buffering Kinetics: Similar to BAPTA, it has fast on- and off-rates for Ca²⁺ binding, making it effective at buffering rapid, localized Ca²⁺ transients near their source of influx. This is a significant advantage over slower chelators like EGTA.[6]
-
Intermediate Ca²⁺ Affinity: Its dissociation constant (Kd) for Ca²⁺ provides a different buffering range compared to the higher affinity of standard BAPTA, allowing for the investigation of cellular processes that are sensitive to moderate changes in intracellular Ca²⁺.
-
High Selectivity for Ca²⁺: It exhibits high selectivity for Ca²⁺ over other divalent cations, such as magnesium (Mg²⁺), which is crucial for accurately dissecting Ca²⁺-specific signaling pathways.[5]
-
Relative pH Insensitivity: The Ca²⁺ binding of BAPTA derivatives is less sensitive to changes in intracellular pH compared to EGTA, leading to more stable buffering under various physiological conditions.[6][7][8]
Primary Applications in Whole-Cell Patch Clamp:
-
Investigation of Ca²⁺-dependent processes: By clamping intracellular Ca²⁺ at a specific buffered level, researchers can elucidate the Ca²⁺ dependency of various physiological events, such as ion channel modulation, neurotransmitter release, and synaptic plasticity.[8]
-
Control of Ca²⁺-activated currents: It is used to minimize or control the activation of Ca²⁺-activated channels, such as Ca²⁺-activated potassium (KCa) channels, which are responsible for phenomena like the afterhyperpolarization (AHP) following action potentials.[2]
-
Dissection of synaptic transmission: By buffering postsynaptic Ca²⁺, it helps in isolating the contributions of presynaptic versus postsynaptic mechanisms in synaptic plasticity protocols like long-term potentiation (LTP) and long-term depression (LTD).
Quantitative Data Summary
The selection of a calcium chelator and its concentration can have significant effects on cellular physiology. The following tables summarize the key properties of 5',5"-Difluoro BAPTA in comparison to other common chelators and provide an overview of its observed effects in electrophysiological recordings.
Table 1: Comparison of Common Intracellular Calcium Chelators
| Chelator | Ca²⁺ Dissociation Constant (Kd) (in the absence of Mg²⁺) | Binding Kinetics (On-rate) | Key Characteristics |
| 5',5"-Difluoro BAPTA | ~610 - 720 nM[6] | Fast | Intermediate affinity, rapid buffering, suitable for moderating Ca²⁺ transients.[1] |
| BAPTA | ~160 - 590 nM[6] | Fast | High affinity, rapid buffering of Ca²⁺ transients.[6] |
| 5',5"-Dibromo BAPTA | ~1.6 - 3.6 µM[8][9] | Fast | Lower affinity, suitable for buffering larger Ca²⁺ changes without complete suppression.[8] |
| EGTA | ~150 nM | Slow | High affinity, but slow kinetics, less effective at buffering rapid, localized Ca²⁺ transients. |
Table 2: Effects of BAPTA Derivatives on Neuronal Properties
| BAPTA Derivative (Concentration) | Cell Type | Observed Effect | Reference |
| BAPTA, 5',5'-difluoro BAPTA, 4',4'-difluoro BAPTA | CA1 Neurons | Reduced Ca²⁺-dependent spike frequency adaptation and post-spike train hyperpolarizations. The magnitude of the effect varied with the chelator's Ca²⁺ affinity. | [1] |
| BAPTA-AM | Dentate Granule Cells | Reduced slow afterhyperpolarizations (AHPs) and spike-frequency adaptation. Initially increased and later decreased excitatory postsynaptic potentials (EPSPs). | [2] |
| Dibromo BAPTA (1 mM) | Rat CA1 Neurons | Induced a large steady-state outward current and increased conductance. | [10] |
| BAPTA (10 mM) | Rat Entorhinal Cortex Neurons | Increased membrane input conductance and abolished slow afterdepolarizing potentials (ADPs). | [11] |
| BAPTA (0.1 - 60 mM) | Bovine Adrenal Chromaffin Cells | Increased peak Ca²⁺ current amplitude and shifted the voltage sensitivity of Ca²⁺ currents to more positive potentials. | [12] |
Experimental Protocols
Protocol 1: Preparation of 5',5"-Difluoro BAPTA-Containing Intracellular Solution
This protocol describes the preparation of a standard potassium gluconate-based internal solution containing 10 mM 5',5"-Difluoro BAPTA tetrapotassium.
Materials:
-
Potassium Gluconate (K-Gluconate)
-
HEPES
-
MgCl₂
-
EGTA (optional, for comparison)
-
5',5"-Difluoro BAPTA tetrapotassium salt
-
Mg-ATP
-
Na₂-GTP
-
Phosphocreatine (optional)
-
1 M KOH (for pH adjustment)
-
Ultrapure water
-
0.2 µm syringe filter
Procedure:
-
Initial Solution Preparation: Start with approximately 80% of the final volume of ultrapure water.
-
Dissolve Major Salts: Add K-Gluconate, HEPES, and MgCl₂ to the water and allow them to dissolve completely with gentle stirring.
-
Add 5',5"-Difluoro BAPTA: Add the 5',5"-Difluoro BAPTA tetrapotassium salt powder directly to the solution. As a salt, it should dissolve more readily than the free acid form.
-
pH Adjustment: Slowly add 1 M KOH dropwise while continuously monitoring the pH with a calibrated pH meter. Adjust the pH to a final value of 7.2-7.4.[13]
-
Add Temperature-Sensitive Components: Once the pH is stable, add the temperature-sensitive components like Mg-ATP, Na₂-GTP, and phosphocreatine.[11] Note that ATP is acidic and may slightly lower the pH, requiring a final minor adjustment.[11]
-
Final Volume and Osmolarity: Bring the solution to the final desired volume with ultrapure water. Measure the osmolarity using an osmometer and adjust to 290-300 mOsm.[13] The osmolarity should be slightly lower than the extracellular solution.[11]
-
Filtration and Storage: Filter the final intracellular solution through a 0.2 µm syringe filter to remove any micro-precipitates.[8][9] Aliquot the solution into single-use vials and store at -20°C.[13]
Example Intracellular Solution Composition (in mM):
| Component | Concentration (mM) |
| K-Gluconate | 120 |
| HEPES | 10 |
| MgCl₂ | 2 |
| 5',5"-Difluoro BAPTA | 1 - 10 |
| Mg-ATP | 4 |
| Na₂-GTP | 0.3 |
| Phosphocreatine | 10 |
Note: The concentration of K-Gluconate may need to be adjusted to maintain the desired osmolarity when using higher concentrations of 5',5"-Difluoro BAPTA.
Protocol 2: Whole-Cell Patch Clamp Recording
This protocol provides a generalized workflow for performing whole-cell patch clamp recordings using an intracellular solution containing 5',5"-Difluoro BAPTA.
Equipment and Reagents:
-
Patch clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries
-
Pipette puller
-
Slicing or cell culture equipment
-
Artificial cerebrospinal fluid (aCSF) or other appropriate extracellular solution
-
Prepared intracellular solution containing 5',5"-Difluoro BAPTA (from Protocol 1)
-
Syringe and microloader tips
Procedure:
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a pipette puller. The ideal pipette resistance for whole-cell recordings is typically between 3-7 MΩ.
-
Pipette Filling: Back-fill the pulled pipette with the filtered, 5',5"-Difluoro BAPTA-containing intracellular solution using a microloader tip. Ensure no air bubbles are trapped in the pipette tip.
-
Cell Targeting: Under visual guidance (e.g., DIC microscopy), approach a healthy-looking neuron with the patch pipette.
-
Gigaohm Seal Formation: Apply gentle positive pressure to the pipette as it approaches the cell to keep the tip clean. Once in contact with the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: After establishing a stable GΩ seal, apply a brief pulse of stronger negative pressure to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows the contents of the pipette, including 5',5"-Difluoro BAPTA, to diffuse into the cell.
-
Equilibration: Allow sufficient time (typically 5-10 minutes) for the intracellular solution to equilibrate with the cell's cytoplasm. This is crucial for the Ca²⁺ buffering by 5',5"-Difluoro BAPTA to take effect.
-
Data Acquisition: Perform electrophysiological recordings in either voltage-clamp or current-clamp mode to investigate the cellular properties of interest.
-
Data Analysis: Analyze the recorded data to determine the effects of intracellular Ca²⁺ buffering with 5',5"-Difluoro BAPTA on parameters such as action potential firing, synaptic currents, or Ca²⁺-activated currents.
Visualizations
References
- 1. Cell-permeant Ca2+ chelators reduce early excitotoxic and ischemic neuronal injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Postsynaptic and presynaptic effects of the calcium chelator BAPTA on synaptic transmission in rat hippocampal dentate granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. interchim.fr [interchim.fr]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel action of BAPTA series chelators on intrinsic K+ currents in rat hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. Differential modulation of voltage-dependent Ca2+ currents by EGTA and BAPTA in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 19F NMR Calcium Measurement using 5',5-Difluoro BAPTA tetrapotassium
For Researchers, Scientists, and Drug Development Professionals
Introduction
5',5'-Difluoro BAPTA (5F-BAPTA) is a fluorinated derivative of the calcium chelator BAPTA, designed for the measurement of free calcium concentrations ([Ca2+]) using 19F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique offers distinct advantages over traditional fluorescence-based methods, including its insensitivity to sample turbidity and autofluorescence, and the ability to distinguish between different divalent cations.[1][2] The fluorine nucleus (19F) provides a sensitive and background-free NMR signal. Upon binding to Ca2+, 5F-BAPTA undergoes a significant change in its 19F chemical shift, allowing for the quantification of both the Ca2+-bound and unbound forms of the chelator. Due to its slow exchange kinetics with Ca2+ on the NMR timescale, distinct resonances for the free and bound states are observed, enabling a direct calculation of [Ca2+].[2][3]
These application notes provide a comprehensive guide to the use of 5',5'-Difluoro BAPTA tetrapotassium for 19F NMR-based calcium measurements in biological systems.
Data Presentation
Physicochemical and NMR Properties of 5',5'-Difluoro BAPTA
| Property | Value | References |
| Molecular Formula (Tetrapotassium Salt) | C22H20F2K4N2O10 | |
| Molecular Weight (Tetrapotassium Salt) | 702.78 g/mol | |
| Exchange Kinetics with Ca2+ | Slow on the 19F NMR timescale | [2][3] |
| Selectivity | High for Ca2+ over Mg2+ | [2] |
| pH Sensitivity | Measurement of [Ca2+] is unaffected by pH in the range of 6-8 | [2][3] |
Dissociation Constants (Kd) for Divalent Cations
| Cation | Kd | Conditions | References |
| Ca2+ | 232 nM | 25°C | [4] |
| Ca2+ | 285 nM | 30°C | [4] |
| Ca2+ | 337 nM | 37°C | [4] |
| Ca2+ | ~500 nM | 30°C, pH 7.1, 0.5 mM Mg2+ | |
| Pb2+ | ~0.2 nM | 30°C, pH 7.1, 0.5 mM Mg2+ | [5] |
| Fe2+ | 50 nM |
19F NMR Chemical Shifts
| Species | Chemical Shift (ppm) | Notes | References |
| Free 5F-BAPTA | ~ -2 ppm | Relative to an internal or external standard (e.g., 6-fluorotryptophan at 0 ppm). | [4] |
| Ca2+-bound 5F-BAPTA | ~ +8 ppm | Relative to the same standard. | [4] |
Experimental Protocols
Protocol 1: In Vitro Calibration of 5',5'-Difluoro BAPTA
This protocol describes the determination of the dissociation constant (Kd) of 5F-BAPTA for Ca2+ under specific experimental conditions (e.g., temperature, pH, ionic strength).
Materials:
-
5',5'-Difluoro BAPTA tetrapotassium salt
-
Calcium chloride (CaCl2) stock solution (high purity)
-
EGTA
-
HEPES or MOPS buffer
-
Potassium chloride (KCl)
-
Sodium chloride (NaCl)
-
Deuterium oxide (D2O) for NMR lock
-
pH meter
-
NMR spectrometer with a fluorine probe
-
NMR tubes
Procedure:
-
Prepare a "Calcium-Free" Buffer: Prepare a buffer solution containing 100 mM KCl, 10 mM MOPS or HEPES, and 10 mM EGTA, with the pH adjusted to 7.2.
-
Prepare a "High-Calcium" Buffer: Prepare a buffer with the same composition as the "Calcium-Free" buffer, but with 10 mM CaEGTA instead of 10 mM EGTA.
-
Prepare Calibration Standards: Mix the "Calcium-Free" and "High-Calcium" buffers in various ratios to create a series of calibration standards with known free Ca2+ concentrations. The free [Ca2+] can be calculated using a calcium-EGTA binding program.
-
Add 5F-BAPTA: To each calibration standard, add 5',5'-Difluoro BAPTA tetrapotassium to a final concentration of approximately 1 mM. Add D2O to a final concentration of 10% for the NMR lock signal.
-
NMR Data Acquisition:
-
Data Analysis:
-
For each spectrum, determine the areas of the peaks corresponding to the free 5F-BAPTA (F) and the Ca2+-bound 5F-BAPTA (B).
-
Calculate the ratio of bound to free probe (B/F).
-
Plot the B/F ratio against the known free [Ca2+] of the standards.
-
The dissociation constant (Kd) can be determined from the relationship: [Ca2+] = Kd * (B/F) .[4] The Kd is the [Ca2+] at which B/F = 1.
-
Protocol 2: Loading Cells with 5',5'-Difluoro BAPTA AM Ester
This protocol describes the loading of the membrane-permeant acetoxymethyl (AM) ester of 5F-BAPTA into live cells. Inside the cell, esterases cleave the AM groups, trapping the active, membrane-impermeant 5F-BAPTA in the cytosol.[6]
Materials:
-
5',5'-Difluoro BAPTA, AM Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (optional, aids in solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, anion-exchange transport inhibitor to prevent dye leakage)
-
Cell culture of interest
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of 5',5'-Difluoro BAPTA, AM Ester in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.[6]
-
(Optional) Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.[7]
-
(Optional) Prepare a 100 mM stock solution of Probenecid in 1 M NaOH.[7]
-
-
Prepare Loading Solution:
-
Warm all solutions to room temperature or 37°C before use.
-
For a typical final loading concentration of 1-50 µM, dilute the 5F-BAPTA AM stock solution into pre-warmed HBSS. The optimal concentration depends on the cell type and should be determined empirically.[6]
-
(Optional) To aid solubilization, first mix the 5F-BAPTA AM stock with an equal volume of 10% Pluronic® F-127 before diluting into the buffer. The final Pluronic® F-127 concentration should be around 0.02%.[7]
-
(Optional) If using probenecid, add it to the loading buffer to a final concentration of 1-2.5 mM.[7]
-
-
Cell Loading:
-
Aspirate the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the loading solution to the cells.
-
Incubate for 15-60 minutes at 37°C. The optimal time should be determined for each cell type.[6]
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells two to three times with pre-warmed HBSS (containing probenecid, if used) to remove extracellular probe.[6][7]
-
Allow a de-esterification period of at least 30 minutes at room temperature or 37°C to ensure complete cleavage of the AM esters by intracellular esterases.[6]
-
Protocol 3: 19F NMR Measurement of Intracellular Calcium
This protocol outlines the general procedure for acquiring and analyzing 19F NMR data from 5F-BAPTA-loaded cells.
Materials:
-
5F-BAPTA-loaded cells
-
Physiological buffer (e.g., HBSS) with D2O (for NMR lock)
-
NMR spectrometer with a fluorine probe
-
NMR tubes suitable for cell suspensions (e.g., 10 mm diameter)[3]
Procedure:
-
Sample Preparation:
-
Resuspend the 5F-BAPTA-loaded cells in a physiological buffer containing 10% D2O.
-
Transfer the cell suspension to an NMR tube. The cell density should be as high as possible while maintaining viability.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer and allow the temperature to equilibrate (typically 37°C for mammalian cells).
-
Acquire 19F NMR spectra. The acquisition parameters will need to be optimized for the specific instrument and sample, but typical starting points are:
-
An external or internal chemical shift reference can be used.
-
-
Data Processing and Analysis:
-
Apply appropriate processing to the raw NMR data (e.g., Fourier transform, phase correction, baseline correction).
-
Identify and integrate the peaks corresponding to free 5F-BAPTA and Ca2+-bound 5F-BAPTA.
-
Calculate the intracellular free calcium concentration using the following equation: [Ca2+]i = Kd * (AreaBound / AreaFree) where Kd is the dissociation constant determined under appropriate intracellular conditions (temperature, ionic strength).
-
Visualizations
Experimental Workflow for Intracellular [Ca2+] Measurement
Caption: Workflow for measuring intracellular Ca2+ with 5F-BAPTA.
Principle of 19F NMR Calcium Measurement with 5F-BAPTA
References
- 1. Determination of intracellular calcium in vivo via fluorine-19 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Development of 19F NMR for measurement of [Ca2+]i and [Pb2+]i in cultured osteoblastic bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Calculating 5',5'-Difluoro BAPTA Concentration for Calcium Buffering
For Researchers, Scientists, and Drug Development Professionals
Introduction
5',5'-Difluoro BAPTA (1,2-bis(o-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a high-affinity, selective calcium (Ca²⁺) chelator widely used in biological research to buffer intracellular and extracellular calcium concentrations.[1] Its key advantages include a high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), rapid binding and release kinetics, and relative insensitivity to pH changes within the physiological range.[2][3] This makes it an invaluable tool for investigating the role of calcium signaling in a multitude of cellular processes, including neurotransmission, muscle contraction, apoptosis, and gene expression.[4][5]
The cell-permeant acetoxymethyl (AM) ester form, 5',5'-Difluoro BAPTA-AM, allows for passive diffusion across the cell membrane.[6] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant 5',5'-Difluoro BAPTA in the cytosol where it can buffer intracellular Ca²⁺.[4][6] This application note provides detailed protocols and calculations for the effective use of 5',5'-Difluoro BAPTA in calcium buffering experiments.
Quantitative Data Summary
The following table summarizes key quantitative parameters for 5',5'-Difluoro BAPTA and its AM ester. These values are crucial for accurate experimental design and calculation of buffer concentrations.
| Parameter | Value | Notes | Source(s) |
| Ca²⁺ Dissociation Constant (Kd) | 635 nM | Determined in 115 mM KCl, 20 mM NaCl, 10 mM MOPS, pH 7.3. The optimal range for an indicator is 0.1 Kd < [Ca²⁺] < 10 Kd. | [3][7][8] |
| Fe²⁺ Dissociation Constant (Kd) | 50 nM | Forms a complex that can be detected by ¹⁹F NMR. | [9][10][11] |
| Molecular Weight (Free Acid) | 664.78 g/mol | --- | [3] |
| Molecular Weight (AM Ester) | 800.67 g/mol | --- | [3][12] |
| Solubility (AM Ester) | Soluble in DMSO, DMF, EtOAc, CHCl₃ | Prepare stock solutions in high-quality, anhydrous DMSO. | [13] |
| Stock Solution Concentration (AM Ester) | 2-5 mM in anhydrous DMSO | Store in small aliquots at -20°C, protected from light and moisture to maintain stability for over 6 months. | [4][14] |
| Working Concentration (AM Ester) | 4-50 µM | The optimal concentration is cell-type dependent and should be determined empirically. | [14] |
| Incubation Time (AM Ester Loading) | 30-60 minutes (can be extended up to 120 minutes) | Longer incubation increases loading but may also increase cellular stress. Optimization for each cell type is necessary. | [4] |
| Incubation Temperature | 37°C | Lower temperatures will slow the rate of uptake and hydrolysis. | [4] |
Experimental Protocols
Protocol 1: Preparation of Calcium Buffers with 5',5'-Difluoro BAPTA (Free Acid)
This protocol describes the preparation of solutions with a defined free Ca²⁺ concentration using the free acid form of 5',5'-Difluoro BAPTA. Accurate preparation requires careful control of pH, ionic strength, and temperature. It is highly recommended to use specialized software for precise calculations of free Ca²⁺ concentrations.[15]
Materials:
-
5',5'-Difluoro BAPTA (free acid or tetrapotassium salt)
-
High-purity, deionized water
-
Potassium chloride (KCl)
-
MOPS or HEPES buffer
-
Calcium chloride (CaCl₂)
-
Potassium hydroxide (KOH) for pH adjustment
Procedure:
-
Prepare a Calcium-Free Buffer Stock: Dissolve KCl and MOPS (or HEPES) in deionized water to the desired final concentrations (e.g., 115 mM KCl, 10 mM MOPS). Adjust the pH to 7.3 with KOH.
-
Prepare a 1 M CaCl₂ Stock Solution: Dissolve anhydrous CaCl₂ in deionized water and store at 4°C.
-
Prepare a 10 mM 5',5'-Difluoro BAPTA Stock Solution (Calcium-Free): Dissolve the 5',5'-Difluoro BAPTA in the calcium-free buffer stock.
-
Prepare a 10 mM Ca-5',5'-Difluoro BAPTA Stock Solution (Calcium-Saturated): To a known volume of the 10 mM 5',5'-Difluoro BAPTA stock solution, add an equimolar amount of the 1 M CaCl₂ stock solution.
-
Create Calibration Buffers: To achieve a desired free Ca²⁺ concentration, mix the "calcium-free" and "calcium-saturated" stock solutions in specific ratios. The free Ca²⁺ concentration can be calculated using the following formula, which is derived from the law of mass action for a 1:1 chelator:Ca²⁺ complex:
[Ca²⁺]free = Kd * ([CaBAPTA] / [BAPTA]free)
Where:
-
[Ca²⁺]free is the free calcium concentration.
-
Kd is the dissociation constant of 5',5'-Difluoro BAPTA for Ca²⁺ (635 nM).[3][7]
-
[CaBAPTA] is the concentration of the calcium-BAPTA complex.
-
[BAPTA]free is the concentration of the free BAPTA.
Specialized software like MAXC or pCa Calculator is recommended for accurate calculations, especially when multiple ions are present.[15]
-
Protocol 2: Loading Cells with 5',5'-Difluoro BAPTA-AM
This protocol outlines the general procedure for loading adherent cells with the cell-permeant 5',5'-Difluoro BAPTA-AM to buffer intracellular Ca²⁺.
Materials:
-
5',5'-Difluoro BAPTA-AM
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline (pH 7.2-7.4)
-
Pluronic® F-127 (optional, to aid in dye loading)
-
Probenecid (optional, an anion-exchange inhibitor to improve retention)
Procedure:
-
Prepare a 2-5 mM Stock Solution of 5',5'-Difluoro BAPTA-AM: Dissolve the 5',5'-Difluoro BAPTA-AM in anhydrous DMSO.[4] Store in small, single-use aliquots at -20°C, protected from light and moisture.[16]
-
Prepare the Loading Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in warm HBSS to the desired final working concentration (typically 4-50 µM).[14]
-
(Optional) To aid solubilization, Pluronic® F-127 can be added to the loading solution at a final concentration of 0.02-0.04%.[17] It is recommended to mix the AM ester stock with the Pluronic F-127 stock before adding to the buffer.[18]
-
(Optional) To improve intracellular retention of the de-esterified chelator, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.[17]
-
-
Cell Loading:
-
Grow cells to the desired confluency on a suitable culture vessel.
-
Aspirate the culture medium and wash the cells once with warm HBSS.[16]
-
Add the prepared loading solution to the cells.
-
-
Incubation: Incubate the cells at 37°C for 30-60 minutes.[4] The optimal incubation time should be determined empirically for each cell type.[4]
-
Wash: Remove the loading solution and wash the cells two to three times with warm HBSS to remove any extracellular 5',5'-Difluoro BAPTA-AM.[16]
-
De-esterification: Incubate the cells in fresh HBSS or culture medium for at least 30 minutes at room temperature or 37°C to allow for complete cleavage of the AM esters by intracellular esterases.[16]
-
Experimentation: The cells are now loaded with 5',5'-Difluoro BAPTA and are ready for the experiment.
Visualizations
Calcium-Dependent Signaling Pathway
Caption: A simplified diagram of a typical calcium-dependent signaling pathway and the role of 5',5'-Difluoro BAPTA.
Experimental Workflow for Intracellular Calcium Buffering
Caption: The general experimental workflow for loading cells with 5',5'-Difluoro BAPTA-AM.
Logical Workflow for Calculating Calcium Buffer Concentration
Caption: A logical workflow for determining the concentrations needed for a calcium buffer.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - BR [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scbt.com [scbt.com]
- 13. adipogen.com [adipogen.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. benchchem.com [benchchem.com]
Application Note: Targeted Intracellular Calcium Chelation in Single Adherent Cells via Micropipette Delivery of 5',5'-Difluoro BAPTA, Tetrapotassium Salt
For Research Use Only.
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, including gene expression, cell proliferation, muscle contraction, and apoptosis.[1][2] The spatial and temporal dynamics of intracellular Ca²⁺ concentrations are tightly regulated and encode specific cellular signals. To elucidate the precise role of Ca²⁺ in these signaling pathways, it is often necessary to selectively buffer or "clamp" intracellular Ca²⁺ levels.
5',5'-Difluoro BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a high-affinity Ca²⁺ chelator that is highly selective for Ca²⁺ over other divalent cations such as magnesium (Mg²⁺). The tetrapotassium salt of 5',5'-Difluoro BAPTA is a membrane-impermeant form of this chelator, making it an ideal tool for targeted delivery into single cells via microinjection. This technique allows for the precise introduction of the chelator into a specific cell, enabling the study of its effects on Ca²⁺ signaling in that cell and its immediate neighbors. This application note provides a detailed protocol for the delivery of 5',5'-Difluoro BAPTA, tetrapotassium salt into adherent cells using a micropipette-based injection system.
Physicochemical Properties and Data
A summary of the key properties of 5',5'-Difluoro BAPTA, tetrapotassium salt is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₂₂H₁₈F₂K₄N₂O₁₀ |
| Molecular Weight | 664.76 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Ca²⁺ Dissociation Constant (Kd) (no Mg²⁺) | ~0.59 µM |
| Ca²⁺ Dissociation Constant (Kd) (1 mM Mg²⁺) | ~0.70 µM |
| Cell Permeability | Membrane Impermeant |
Signaling Pathway Intervention
Intracellular Ca²⁺ signaling is often initiated by an external stimulus that activates receptors on the cell surface. This can lead to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][2] IP₃ then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[1][3] 5',5'-Difluoro BAPTA, when introduced into the cytoplasm, acts as a high-affinity buffer, rapidly chelating free Ca²⁺ ions and thereby dampening or preventing the downstream effects of Ca²⁺ signaling.
Experimental Protocols
The following protocols provide a comprehensive guide for the preparation and microinjection of 5',5'-Difluoro BAPTA, tetrapotassium salt into adherent cells.
Protocol 1: Preparation of Injection Solution
-
Reconstitution: Prepare a stock solution of 5',5'-Difluoro BAPTA, tetrapotassium salt by dissolving it in nuclease-free water or an appropriate intracellular-like buffer (e.g., containing KCl, HEPES, at physiological pH). A typical stock concentration is 10-50 mM.
-
Working Concentration: Dilute the stock solution to a final working concentration in the range of 1-10 mM in the injection buffer. The optimal concentration should be determined empirically for each cell type and experimental goal.
-
Co-injection Marker (Optional): To visually confirm successful injection and to identify injected cells for later analysis, a fluorescent marker such as a high molecular weight dextran conjugated to a fluorophore (e.g., FITC-dextran, 10 kDa) can be added to the injection solution at a final concentration of 0.5-1 mg/mL.
-
Quality Control: Centrifuge the final injection solution at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to pellet any particulate matter that could clog the micropipette. Carefully aspirate the supernatant for loading into the micropipette.
Protocol 2: Micropipette Preparation and Loading
-
Pulling Micropipettes: Fabricate micropipettes from borosilicate glass capillaries using a micropipette puller. The ideal tip diameter for injecting adherent cells is typically around 0.5 µm.
-
Back-loading: Carefully back-load 1-2 µL of the prepared injection solution into the micropipette using a specialized microloader pipette tip. Ensure that no air bubbles are introduced into the tip of the micropipette.
-
Mounting: Securely mount the loaded micropipette onto the micromanipulator of the microinjection system.
Protocol 3: Cell Preparation
-
Cell Culture: Plate the adherent cells onto glass-bottom dishes or coverslips at a density that allows for easy access to individual cells.
-
Culture Medium: Before microinjection, replace the culture medium with a CO₂-independent medium (e.g., Leibovitz's L-15 medium or a HEPES-buffered saline solution) to maintain physiological pH during the procedure outside of a CO₂ incubator.
Protocol 4: Microinjection Procedure
The following workflow outlines the key steps for the microinjection of 5',5'-Difluoro BAPTA into adherent cells.
-
System Setup: Turn on the microscope, light source, and microinjection system.
-
Positioning: Place the dish with the prepared cells on the microscope stage. Under low magnification, bring the micropipette tip into the field of view and into the same focal plane as the cells.
-
Targeting: Switch to a higher magnification (e.g., 40x). Carefully position the tip of the micropipette adjacent to the target cell.
-
Injection: Gently lower the micropipette to penetrate the cell membrane. Apply a brief, controlled pressure pulse to deliver the injection solution. The injection volume should not exceed 5-10% of the total cell volume to maintain cell viability.
-
Withdrawal: Immediately after injection, carefully withdraw the micropipette.
-
Post-injection Care: After injecting a set of cells, gently replace the injection medium with pre-warmed, complete culture medium and return the cells to a 37°C, 5% CO₂ incubator.
Recommended Injection Parameters
The optimal injection parameters will vary depending on the cell type, micropipette tip size, and the specific microinjection system used. The following table provides a starting point for optimization.
| Parameter | Recommended Range | Notes |
| Injection Pressure (pi) | 10-150 hPa (0.15-2.2 psi) | Start with a lower pressure and gradually increase. |
| Injection Time (ti) | 0.1-0.5 seconds | Shorter times are generally better for cell viability. |
| Compensation Pressure | 10-30 hPa | Set to prevent backflow into the pipette. |
| Pipette Tip Diameter | ~0.5 µm | A smaller tip minimizes cell damage. |
Protocol 5: Validation of Delivery and Ca²⁺ Chelation
-
Confirm Delivery: If a fluorescent dextran was co-injected, confirm successful delivery by visualizing the fluorescence within the target cells using a fluorescence microscope.
-
Assess Ca²⁺ Buffering: To validate the Ca²⁺ chelating effect of the injected BAPTA, load the cells (both injected and non-injected controls) with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.
-
Stimulate Ca²⁺ Transients: Induce a global increase in intracellular Ca²⁺ using an agonist (e.g., ATP, histamine) or by depolarization with a high potassium solution.
-
Image and Analyze: Perform live-cell imaging to monitor the fluorescence changes of the Ca²⁺ indicator in both BAPTA-injected and control cells. A significant reduction or complete abrogation of the Ca²⁺ transient in the injected cells compared to the controls confirms the efficacy of the intracellular Ca²⁺ chelation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Micropipette Clogging | - Particulate matter in the injection solution.- Cell debris on the pipette tip. | - Centrifuge the injection solution thoroughly before loading.- Apply a brief, high-pressure "clean" pulse if available on the injector.- Replace the micropipette. |
| Low Cell Viability Post-injection | - Injection volume is too large.- Injection pressure is too high.- Pipette tip is too large.- Prolonged exposure to non-physiological buffer. | - Reduce injection time and/or pressure.- Use micropipettes with a smaller tip diameter.- Minimize the time cells are out of the CO₂ incubator. |
| Inefficient Injection | - Pipette tip not fully penetrating the cell membrane.- Low injection pressure. | - Ensure the pipette tip visibly enters the cell.- Gradually increase the injection pressure. |
| No Effect on Ca²⁺ Transients | - Insufficient intracellular concentration of BAPTA.- BAPTA solution has degraded. | - Increase the concentration of BAPTA in the injection solution.- Prepare fresh BAPTA solution. |
References
Applications of 5',5"-Difluoro BAPTA in Studying Synaptic Plasticity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5',5"-Difluoro BAPTA (5F-BAPTA) is a high-affinity, cell-permeant calcium chelator that serves as a powerful tool for investigating the role of intracellular calcium (Ca²⁺) signaling in synaptic plasticity. As a derivative of BAPTA, it exhibits high selectivity for Ca²⁺ over other divalent cations and is relatively insensitive to pH changes around physiological levels. The fluorine substitutions make it particularly useful for monitoring intracellular free Ca²⁺ concentrations using ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy[1][2][3]. Its primary application in the study of synaptic plasticity lies in its ability to buffer intracellular Ca²⁺ transients with high precision, thereby allowing researchers to dissect the calcium-dependence of long-term potentiation (LTP) and long-term depression (LTD). The acetoxymethyl (AM) ester form, 5F-BAPTA-AM, is a cell-permeant version that can be loaded into cells, where it is cleaved by intracellular esterases to release the active chelator[4][5].
Data Presentation
The following table summarizes the key physicochemical properties of 5F-BAPTA and compares them to the parent compound, BAPTA. This information is crucial for selecting the appropriate chelator and designing experiments to investigate Ca²⁺-dependent processes in synaptic plasticity.
| Property | 5',5"-Difluoro BAPTA | BAPTA | References |
| Ca²⁺ Dissociation Constant (Kd) | ~710 nM (at 37°C) | ~110 nM (at 22°C, Mg²⁺-free) | [6], Thermo Fisher Scientific |
| Selectivity for Ca²⁺ vs. Mg²⁺ | High (>10⁵) | High (>10⁵) | [7], Thermo Fisher Scientific |
| pH Sensitivity | Low in physiological range (pH 6-8) | Low in physiological range (pH 6-8) | [7][8] |
| Binding Kinetics (On-rate) | Fast | Fast | [7][9] |
| Primary Application in Plasticity | Buffering intracellular Ca²⁺, ¹⁹F-NMR Ca²⁺ measurement | Buffering intracellular Ca²⁺ | [1][2][3] |
| Form for Cell Loading | 5,5'-Difluoro BAPTA, AM Ester | BAPTA, AM | [4][10] |
Experimental Protocols
Protocol 1: Loading of 5',5"-Difluoro BAPTA-AM into Hippocampal Slices for Synaptic Plasticity Studies
This protocol describes the loading of acute hippocampal slices with the cell-permeant 5F-BAPTA-AM for subsequent electrophysiological recording of LTP and LTD.
Materials:
-
5',5"-Difluoro BAPTA, AM Ester (5F-BAPTA-AM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% w/v stock in DMSO)
-
Probenecid (optional, for improved retention)
-
Artificial Cerebrospinal Fluid (aCSF)
-
Hippocampal slices
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1-10 mM stock solution of 5F-BAPTA-AM in anhydrous DMSO.
-
Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Loading Solution:
-
Warm the required reagents (aCSF, Pluronic® F-127 stock) to room temperature.
-
For a final loading concentration of 10 µM, first prepare an intermediate solution by mixing the 5F-BAPTA-AM stock solution with Pluronic® F-127. For example, mix 1 µL of 10 mM 5F-BAPTA-AM stock with 1 µL of 20% Pluronic® F-127.
-
Add this intermediate solution to 1 mL of pre-warmed aCSF to achieve the final desired concentration. The final concentration of Pluronic® F-127 will be approximately 0.02%.
-
If using probenecid to inhibit anion transporters and improve chelator retention, add it to the aCSF at a final concentration of 1-2.5 mM before adding the chelator solution.
-
Vortex the final loading solution gently.
-
-
Slice Loading:
-
Transfer prepared hippocampal slices to the loading solution.
-
Incubate the slices for 30-60 minutes at 37°C in a carbogen-gassed (95% O₂ / 5% CO₂) environment. The optimal incubation time should be determined empirically for the specific preparation.
-
-
Washing and De-esterification:
-
After incubation, transfer the slices to a holding chamber with fresh, carbogenated aCSF.
-
Wash the slices for at least 30 minutes to remove extracellular 5F-BAPTA-AM and allow for complete de-esterification of the AM ester by intracellular esterases. This step is critical for the chelator to become active.
-
-
Electrophysiological Recording:
-
The slices are now loaded with 5F-BAPTA and ready for electrophysiological experiments to study LTP and LTD.
-
Protocol 2: Induction and Measurement of Long-Term Potentiation (LTP) in 5F-BAPTA-loaded Hippocampal Slices
Materials:
-
5F-BAPTA-loaded hippocampal slices (from Protocol 1)
-
Recording chamber with perfusion system
-
aCSF
-
Stimulating and recording electrodes
-
Electrophysiology rig (amplifier, digitizer, etc.)
Procedure:
-
Slice Placement and Equilibration:
-
Transfer a 5F-BAPTA-loaded slice to the recording chamber and perfuse with carbogenated aCSF at a constant temperature (e.g., 30-32°C).
-
Allow the slice to equilibrate for at least 15-20 minutes.
-
-
Electrode Placement:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single baseline stimuli at a low frequency (e.g., 0.05 Hz) to evoke fEPSPs.
-
Adjust the stimulus intensity to elicit a fEPSP amplitude that is 30-40% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is one or more trains of 100 Hz for 1 second.
-
-
Post-Induction Recording:
-
Immediately following the HFS, resume baseline stimulation (0.05 Hz) and record fEPSPs for at least 60 minutes to monitor the potentiation of the synaptic response.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the magnitude and duration of LTP in 5F-BAPTA-loaded slices to control (unloaded) slices to determine the calcium dependency of the observed plasticity.
-
Mandatory Visualization
Caption: Workflow for studying synaptic plasticity with 5F-BAPTA.
Caption: Role of 5F-BAPTA in postsynaptic calcium signaling.
References
- 1. pnas.org [pnas.org]
- 2. Determination of intracellular calcium in vivo via fluorine-19 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Free cytosolic Ca2+ measurements with fluorine labelled indicators using 19FNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. adipogen.com [adipogen.com]
- 6. pnas.org [pnas.org]
- 7. interchim.fr [interchim.fr]
- 8. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - CA [thermofisher.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Monitoring Intracellular Calcium Dynamics with 5',5"-Difluoro BAPTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5',5"-Difluoro BAPTA is a non-fluorescent calcium chelator that serves as a powerful tool for the investigation of intracellular calcium (Ca²⁺) signaling. As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it exhibits high selectivity for Ca²⁺ over other divalent cations, such as magnesium (Mg²⁺), and possesses rapid binding kinetics. A key application of 5',5"-Difluoro BAPTA is the measurement of intracellular free Ca²⁺ concentrations using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a non-invasive technique that allows for the quantification of Ca²⁺ levels in cell suspensions and even in intact, perfused organs.[1][2][3] The acetoxymethyl (AM) ester form, 5',5"-Difluoro BAPTA-AM, is cell-permeant, enabling straightforward loading into live cells.[1][4] Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active chelator intracellularly.[4] These application notes provide detailed protocols for utilizing 5',5"-Difluoro BAPTA to monitor and buffer intracellular Ca²⁺ dynamics.
Physicochemical Properties and Quantitative Data
Understanding the properties of 5',5"-Difluoro BAPTA is crucial for its effective application. The following tables summarize key quantitative data for 5',5"-Difluoro BAPTA and its AM ester.
Table 1: Physicochemical Properties of 5',5"-Difluoro BAPTA and its AM Ester
| Property | 5',5"-Difluoro BAPTA | 5',5"-Difluoro BAPTA, AM Ester |
| Molecular Formula | C₂₂H₂₀F₂N₂O₁₀ | C₃₄H₃₈F₂N₂O₁₈ |
| Molecular Weight | 542.4 g/mol | 800.67 g/mol |
| Form | Typically supplied as a salt (e.g., tetrapotassium) | Colorless solid |
| Solubility | Soluble in aqueous buffers | Soluble in DMSO |
| Cell Permeability | No | Yes |
Table 2: Calcium Binding and Loading Parameters
| Parameter | Value | Conditions / Notes |
| Ca²⁺ Dissociation Constant (Kd) | 635 nM | In the absence of Mg²⁺.[5] |
| 705 nM | In the presence of 1 mM Mg²⁺.[5] | |
| Stock Solution (AM Ester) | 1-10 mM | In anhydrous DMSO. |
| Working Concentration (AM Ester) | 1-50 µM | Cell type and application dependent. |
| Incubation Time (AM Ester) | 30-60 minutes | Should be optimized for each cell type. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
Key Applications
-
Measurement of Intracellular Ca²⁺ by ¹⁹F NMR: The fluorine atoms on the BAPTA structure provide a distinct signal in ¹⁹F NMR spectra. The chemical shift of this signal is sensitive to Ca²⁺ binding, allowing for the quantification of free intracellular Ca²⁺ concentrations.[1][2][3] This technique is particularly valuable for studies in dense cell suspensions or intact tissues where optical methods may be challenging.
-
Buffering Intracellular Ca²⁺ Transients: By binding to free Ca²⁺, 5',5"-Difluoro BAPTA can be used to buffer or clamp intracellular Ca²⁺ levels. This allows researchers to investigate the necessity of Ca²⁺ signaling in various cellular processes, such as neurotransmitter release, muscle contraction, and gene expression.[6][7][8]
-
Dissecting Calcium Signaling Pathways: By observing how the buffering of intracellular Ca²⁺ with 5',5"-Difluoro BAPTA affects cellular responses to stimuli, researchers can gain insights into the role of Ca²⁺ as a second messenger in specific signaling pathways.[6][9]
Experimental Protocols
Protocol 1: Loading Adherent Cells with 5',5"-Difluoro BAPTA, AM Ester
This protocol provides a general procedure for loading adherent cells. Optimal conditions should be determined empirically for each cell type.
Materials:
-
5',5"-Difluoro BAPTA, AM Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% w/v stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cell culture medium
-
Adherent cells cultured on coverslips or in multi-well plates
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of 5',5"-Difluoro BAPTA, AM Ester in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Loading Solution Preparation:
-
For a final loading concentration of 10 µM, dilute the stock solution into HBSS.
-
To aid in the dispersion of the AM ester, pre-mix the required volume of the stock solution with an equal volume of 20% Pluronic® F-127 before final dilution in HBSS. The final concentration of Pluronic® F-127 should be approximately 0.02-0.04%.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing: After incubation, aspirate the loading solution and wash the cells two to three times with warm HBSS to remove extracellular AM ester.
-
De-esterification: Incubate the cells for an additional 30 minutes in fresh HBSS at 37°C to allow for complete hydrolysis of the AM ester by intracellular esterases. The cells are now loaded with 5',5"-Difluoro BAPTA and ready for the experiment.
Protocol 2: Measurement of Intracellular Ca²⁺ in Cell Suspensions using ¹⁹F NMR
This protocol outlines the general steps for measuring intracellular Ca²⁺ in a cell suspension. Specific NMR parameters will need to be optimized for the instrument used.
Materials:
-
Cells loaded with 5',5"-Difluoro BAPTA (from Protocol 1, adapted for suspension cells)
-
NMR spectrometer equipped for ¹⁹F detection
-
NMR tubes
Procedure:
-
Cell Preparation: Load suspension cells with 5',5"-Difluoro BAPTA, AM Ester as described in Protocol 1, with appropriate modifications for non-adherent cells (e.g., centrifugation steps for washing). Resuspend the final cell pellet in a suitable buffer for NMR analysis.
-
NMR Sample Preparation: Transfer the cell suspension to an NMR tube. Maintain appropriate physiological conditions (e.g., temperature, oxygenation) if required for the experiment.
-
¹⁹F NMR Data Acquisition:
-
Acquire ¹⁹F NMR spectra of the cell sample. Two distinct peaks corresponding to the Ca²⁺-bound and Ca²⁺-free forms of 5',5"-Difluoro BAPTA should be observable.
-
Acquire spectra under basal (resting) conditions.
-
To elicit a Ca²⁺ response, add a stimulus (e.g., agonist, ionophore) to the cell suspension and acquire a time-course of ¹⁹F NMR spectra.
-
-
Data Analysis:
-
Integrate the areas of the peaks corresponding to the Ca²⁺-bound (A_bound) and Ca²⁺-free (A_free) forms of 5',5"-Difluoro BAPTA.
-
Calculate the intracellular free Ca²⁺ concentration using the following equation: [Ca²⁺]_i = K_d * (A_bound / A_free) where K_d is the dissociation constant of 5',5"-Difluoro BAPTA for Ca²⁺ under the experimental conditions.
-
Visualizations
Signaling Pathway Diagram
Caption: GPCR-mediated calcium signaling pathway and the inhibitory effect of 5',5"-Difluoro BAPTA.
Experimental Workflow Diagram
Caption: General experimental workflow for using 5',5"-Difluoro BAPTA to monitor intracellular calcium.
References
- 1. Modulation of neuronal excitability by intracellular calcium buffering: from spiking to bursting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Transmitter release modulation by intracellular Ca2+ buffers in facilitating and depressing nerve terminals of pyramidal cells in layer 2/3 of the rat neocortex indicates a target cell-specific difference in presynaptic calcium dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bu.edu [bu.edu]
- 6. Mechanisms and Effects of Intracellular Calcium Buffering on Neuronal Survival in Organotypic Hippocampal Cultures Exposed to Anoxia/Aglycemia or to Excitotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular calcium chelator BAPTA protects cells against toxic calcium overload but also alters physiological calcium responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular BAPTA directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Measuring Free Ca²⁺ Concentration using 19F NMR Spectroscopy with 5',5'-Difluoro BAPTA
Audience: Researchers, scientists, and drug development professionals.
Introduction
The measurement of intracellular free calcium concentration ([Ca²⁺]i) is crucial for understanding a vast array of cellular signaling pathways. 19F Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with the fluorinated chelator 5',5'-Difluoro BAPTA (5F-BAPTA), offers a powerful and quantitative method for this purpose. Unlike fluorescent indicators, 19F NMR provides a direct, non-invasive measurement that is insensitive to many of the limitations of optical methods, such as photobleaching and interference from colored compounds. This application note provides a detailed experimental setup and protocols for the use of 5F-BAPTA in determining [Ca²⁺]i.
5F-BAPTA exhibits a slow exchange rate on the NMR timescale between its free and Ca²⁺-bound forms. This results in two distinct and well-resolved peaks in the 19F NMR spectrum, corresponding to the chelator alone and the Ca²⁺-5F-BAPTA complex. The relative areas of these two peaks can be used to accurately calculate the free Ca²⁺ concentration.[1][2][3] This method is not significantly affected by intracellular pH changes between 6 and 8, or by physiological concentrations of Mg²⁺.[1][2][3]
Principle of Measurement
The determination of free Ca²⁺ concentration using 5F-BAPTA and 19F NMR is based on the following equilibrium:
Ca²⁺ + 5F-BAPTA ⇌ Ca²⁺-5F-BAPTA
The dissociation constant (Kd) for this reaction is given by:
Kd = [Ca²⁺][5F-BAPTA] / [Ca²⁺-5F-BAPTA]
By measuring the concentrations of the free chelator ([5F-BAPTA]) and the calcium-bound complex ([Ca²⁺-5F-BAPTA]) from the integrated areas of their respective peaks in the 19F NMR spectrum, the free Ca²⁺ concentration can be calculated as:
[Ca²⁺] = Kd * ([Ca²⁺-5F-BAPTA] / [5F-BAPTA])
Quantitative Data
The following tables summarize key quantitative parameters for the use of 5F-BAPTA in 19F NMR spectroscopy for Ca²⁺ measurement.
Table 1: 19F NMR Chemical Shift Data for 5F-BAPTA
| Species | Chemical Shift (δ) | Conditions |
| Free 5F-BAPTA | Reference Peak | Dependent on external standard |
| Ca²⁺-5F-BAPTA | ~6.0 ppm downfield shift from free form[4] | 37°C |
Note: The exact chemical shifts can vary slightly depending on the specific experimental conditions and the reference standard used.
Table 2: Dissociation Constants (Kd) for Ca²⁺-5F-BAPTA Complex
| Temperature | Dissociation Constant (Kd) | Reference |
| 25°C | 232 nM | [5] |
| 30°C | 285 nM | [5] |
| 37°C | 337 nM | [5] |
| 37°C | ~708 nM | [6] |
Note: The Kd value is temperature-dependent, and different studies have reported slightly different values. It is recommended to determine the Kd under the specific experimental conditions being used.
Experimental Protocols
Protocol 1: Preparation of 5F-BAPTA Stock Solution
-
Reagent: 5',5'-Difluoro BAPTA, acetoxymethyl ester (5F-BAPTA-AM).
-
Solvent: High-purity dimethyl sulfoxide (DMSO).
-
Procedure:
-
Prepare a stock solution of 5F-BAPTA-AM in DMSO at a concentration of 100 mg/ml.[7]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
Protocol 2: Loading of Cells with 5F-BAPTA-AM
This protocol is a general guideline and may require optimization for different cell types.
-
Cell Preparation:
-
Harvest cells and wash them with a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to remove any residual media.
-
Resuspend the cells in the same buffer at a desired density.
-
-
Loading Procedure:
-
Add the 5F-BAPTA-AM stock solution to the cell suspension to achieve a final concentration typically in the range of 1 mM.[1][2]
-
Incubate the cells at 37°C for a period of 30-60 minutes to allow for the de-esterification of the AM ester by intracellular esterases, trapping the active 5F-BAPTA inside the cells.
-
-
Washing:
-
After incubation, pellet the cells by centrifugation.
-
Remove the supernatant containing the extracellular 5F-BAPTA-AM.
-
Wash the cells multiple times with fresh, pre-warmed buffer to remove any remaining extracellular probe.
-
-
Final Preparation:
-
Resuspend the final cell pellet in the appropriate buffer for NMR analysis. The final cell density should be as high as possible to maximize the signal-to-noise ratio.
-
Protocol 3: 19F NMR Data Acquisition
-
NMR Spectrometer: A high-field NMR spectrometer equipped with a fluorine probe is required.
-
Sample Preparation:
-
Transfer the cell suspension to a 5 mm NMR tube.
-
Ensure the sample volume is sufficient to be within the active region of the NMR probe (typically 0.6-0.7 ml).[8]
-
-
Instrument Settings (Example):
-
Frequency: Tune the probe to the 19F frequency (e.g., 188.3 MHz on a 200 MHz spectrometer).[2]
-
Pulse Angle: 90° pulse.[2]
-
Spectral Width: 10 kHz.[2]
-
Acquisition Time: ~800 msec.[2]
-
Number of Transients: 200 to 1500, depending on the sample concentration and desired signal-to-noise ratio.[2]
-
Temperature: Maintain the sample at the desired physiological temperature (e.g., 37°C).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the areas of the peaks corresponding to free 5F-BAPTA and Ca²⁺-5F-BAPTA.
-
Data Analysis and Interpretation
The free Ca²⁺ concentration can be calculated using the formula mentioned in the "Principle of Measurement" section. The ratio of the integrated peak areas directly reflects the ratio of the concentrations of the bound and free forms of the chelator.
Mandatory Visualizations
Signaling Pathway
Caption: A generalized signaling pathway showing the release of intracellular calcium.
Experimental Workflow
Caption: Experimental workflow for measuring intracellular Ca²⁺ with 5F-BAPTA.
References
- 1. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. scite.ai [scite.ai]
- 7. Determination of intracellular calcium in vivo via fluorine-19 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.reading.ac.uk [research.reading.ac.uk]
Application Notes and Protocols for 5',5-Difluoro BAPTA in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5',5'-Difluoro BAPTA is a non-fluorescent calcium (Ca²⁺) chelator that serves as a crucial tool in the study of intracellular calcium signaling. As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it exhibits high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺) and its calcium binding is largely insensitive to physiological pH changes.[1] Its moderate affinity for calcium makes it an excellent buffer for maintaining intracellular Ca²⁺ concentrations within a specific physiological range. This property is particularly valuable in high-throughput screening (HTS) assays designed to identify and characterize compounds that modulate the function of ion channels, G-protein coupled receptors (GPCRs), and other targets that influence intracellular calcium levels. By clamping the intracellular Ca²⁺ concentration, 5',5"-Difluoro BAPTA can help to isolate specific calcium-dependent pathways and identify modulators that are effective under specific calcium conditions.[2] The acetoxymethyl (AM) ester form of 5',5'-Difluoro BAPTA allows for passive loading into live cells, where it is cleaved by intracellular esterases to its active, membrane-impermeant form.[3]
Core Applications in High-Throughput Screening
The primary utility of 5',5'-Difluoro BAPTA in HTS is to control and buffer intracellular calcium concentrations, enabling the development of more nuanced and specific screening assays. Key applications include:
-
Stabilizing Basal Calcium Levels: In cell-based HTS assays, variability in basal intracellular calcium can lead to a high degree of noise and a low signal-to-background ratio. 5',5'-Difluoro BAPTA can be used to clamp the resting Ca²⁺ concentration at a consistent level across all wells of a microplate, thereby increasing the robustness and reproducibility of the assay.
-
Investigating State-Dependent Modulators: The activity of many ion channels and enzymes is dependent on the intracellular calcium concentration. By using 5',5'-Difluoro BAPTA to set the intracellular Ca²⁺ level to a specific concentration, researchers can screen for compounds that exhibit state-dependent modulation of their target.
-
Reducing False Positives: Non-specific increases in intracellular calcium can lead to false positives in HTS campaigns. By buffering against such fluctuations, 5',5'-Difluoro BAPTA can help to eliminate off-target effects and increase the specificity of the screen.
-
Dissecting Calcium Signaling Pathways: In target-based screening, it is often desirable to isolate a particular branch of a signaling cascade. 5',5'-Difluoro BAPTA can be used to buffer Ca²⁺ signals originating from specific sources, allowing for a more focused investigation of the pathway of interest.
Quantitative Data
The selection of a calcium chelator for an HTS assay is dependent on its dissociation constant (Kd) for Ca²⁺, which dictates the concentration range over which it can effectively buffer. The table below summarizes the key properties of 5',5'-Difluoro BAPTA and provides a comparison with other common BAPTA derivatives.
| Parameter | 5',5'-Difluoro BAPTA | BAPTA | 5,5'-Dimethyl BAPTA | 5,5'-Dibromo BAPTA |
| Ca²⁺ Dissociation Constant (Kd) | 635 nM (in the presence of 1 mM Mg²⁺)[4] | ~160 nM | 40 nM | 1.6 - 3.6 µM |
| Form | White to off-white solid[5] | - | - | - |
| Solubility (AM ester) | Soluble in DMSO[5] | Soluble in DMSO | Soluble in DMSO | Soluble in DMSO |
| Cell Permeability (AM ester) | Membrane permeant[3] | Membrane permeant | Membrane permeant | Membrane permeant |
Mandatory Visualizations
Calcium Signaling Pathway
Caption: Generalized calcium signaling pathway illustrating the buffering role of 5',5'-Difluoro BAPTA.
Experimental Workflow for a High-Throughput Screening Assay
Caption: A typical experimental workflow for an HTS assay utilizing 5',5'-Difluoro BAPTA.
Experimental Protocols
Protocol 1: Loading Adherent Cells with 5',5'-Difluoro BAPTA-AM for HTS
This protocol describes the loading of adherent cells in a 96-well microplate with the membrane-permeant AM ester of 5',5'-Difluoro BAPTA.
Materials:
-
5',5'-Difluoro BAPTA-AM (CAS 156027-00-8)[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (10% w/v in DMSO)
-
Probenecid (optional, to inhibit extrusion of the dye)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Adherent cells cultured in a 96-well black-wall, clear-bottom microplate
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 2 to 5 mM stock solution of 5',5'-Difluoro BAPTA-AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Prepare a 25 mM stock solution of Probenecid in a suitable buffer (e.g., HHBS or 1 M NaOH, then neutralize).
-
-
Cell Seeding:
-
Seed adherent cells in a 96-well black-wall, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
-
Prepare Loading Buffer:
-
On the day of the experiment, prepare a 2X loading buffer in HBSS. For a final in-well concentration of 10 µM 5',5'-Difluoro BAPTA-AM, prepare a 20 µM 2X solution.
-
To aid in the solubilization of the AM ester, first mix the required volume of the 5',5'-Difluoro BAPTA-AM stock solution with an equal volume of 10% Pluronic® F-127.
-
Vortex the mixture and then dilute it into the HBSS.
-
If using Probenecid, add it to the loading buffer to achieve the desired final concentration (typically 1-2.5 mM).
-
-
Cell Loading:
-
Gently remove half of the culture medium from each well of the 96-well plate.
-
Add an equal volume of the 2X loading buffer to each well. This will bring the final concentration of all components to 1X.
-
Incubate the plate at 37°C for 30-60 minutes in a 5% CO₂ incubator. The optimal incubation time should be determined empirically for each cell type.
-
-
Washing:
-
After the incubation period, gently remove the loading buffer from the wells.
-
Wash the cells two to three times with warm (37°C) HBSS to remove any extracellular chelator. If Probenecid was used during loading, it is recommended to include it in the wash buffer as well.
-
-
Proceed with HTS Assay:
-
The cells are now loaded with 5',5'-Difluoro BAPTA and are ready for the addition of test compounds and subsequent stimulation and measurement steps of the HTS assay.
-
Protocol 2: High-Throughput Screening Assay for GPCR Modulators Using 5',5'-Difluoro BAPTA as a Calcium Buffer
This protocol outlines a representative HTS assay to identify modulators of a Gq-coupled GPCR, where 5',5'-Difluoro BAPTA is used to buffer the intracellular calcium concentration. This allows for the identification of compounds that are effective at a specific, controlled calcium level. The assay readout is based on a fluorescent calcium indicator co-loaded with the BAPTA derivative.
Materials:
-
Cells expressing the GPCR of interest, loaded with 5',5'-Difluoro BAPTA-AM (as per Protocol 1)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Test compound library (dissolved in DMSO)
-
GPCR agonist
-
Assay buffer (e.g., HBSS)
-
Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation)
Procedure:
-
Co-loading of Chelator and Indicator:
-
Follow Protocol 1 for loading cells with 5',5'-Difluoro BAPTA-AM, with the modification of including a fluorescent calcium indicator (e.g., 1-5 µM Fluo-4 AM) in the loading buffer. The concentrations of both the chelator and the indicator may need to be optimized for the specific cell line and assay.
-
-
Compound Addition:
-
After the washing steps in the loading protocol, add the test compounds from the library to the wells of the 96-well plate. Typically, a small volume of a concentrated compound stock is added to each well, resulting in the desired final screening concentration. Include appropriate controls (e.g., vehicle-only wells for negative control, and wells with a known inhibitor for positive control).
-
Incubate the plate with the compounds for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Stimulation and Signal Detection:
-
Place the 96-well plate in a fluorescence microplate reader equipped with an automated liquid handling system.
-
Set the instrument to record the fluorescence signal over time.
-
The instrument's liquid handler will add a specific concentration of the GPCR agonist to all wells simultaneously.
-
Continue to record the fluorescence signal for a set period after agonist addition to capture the calcium response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence intensity upon agonist addition. This can be expressed as the peak fluorescence minus the baseline fluorescence, or the area under the curve.
-
Normalize the data to the controls on each plate.
-
Calculate the Z'-factor and signal-to-background ratio to assess the quality of the assay.[6] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Identify "hits" as compounds that cause a statistically significant change in the calcium response compared to the vehicle control.
-
Conclusion
5',5'-Difluoro BAPTA is a valuable tool for refining and enhancing cell-based high-throughput screening assays that involve calcium signaling. Its ability to buffer intracellular calcium at a specific concentration allows for the development of more robust, specific, and informative screens. The protocols provided here offer a starting point for researchers to incorporate 5',5'-Difluoro BAPTA into their HTS workflows to better dissect calcium-dependent signaling pathways and to discover novel modulators of a wide range of biological targets. The optimal concentrations and incubation times for cell loading should be empirically determined for each specific cell type and experimental setup to ensure the best possible assay performance.
References
- 1. interchim.fr [interchim.fr]
- 2. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - IE [thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. benchchem.com [benchchem.com]
- 5. adipogen.com [adipogen.com]
- 6. Metrics for Comparing Instruments and Assays [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: BAPTA-AM Loading Efficiency
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the loading of BAPTA-AM, a cell-permeant calcium chelator. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of BAPTA-AM loading and activation?
A1: BAPTA-AM is the acetoxymethyl (AM) ester form of the calcium chelator BAPTA.[1][2] Its hydrophobic nature allows it to passively cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM ester groups.[1][2] This process traps the now hydrophilic and active form, BAPTA, within the cytosol, where it can buffer intracellular calcium ions.[1][2][3]
Q2: What are the common causes of poor BAPTA-AM loading efficiency?
A2: Poor loading efficiency can stem from several factors, including:
-
Suboptimal Reagent Preparation: Incorrect storage or handling of BAPTA-AM can lead to its degradation.[1]
-
Inadequate Loading Conditions: The concentration of BAPTA-AM, incubation time, and temperature are critical parameters that need to be optimized for each cell type.[1]
-
Cell Health and Density: Unhealthy or overly confluent cells may have compromised membrane integrity and reduced esterase activity.[1][2]
-
Incomplete De-esterification: Insufficient activity of intracellular esterases can result in the accumulation of the inactive BAPTA-AM.[1]
-
Dye Extrusion: Some cell types actively pump out the de-esterified BAPTA using multidrug resistance (MDR) transporters.[1]
-
Compartmentalization: The dye may accumulate in organelles, leading to a non-uniform cytosolic distribution.[1]
Q3: How can I improve the solubility of BAPTA-AM in my loading buffer?
A3: BAPTA-AM has low aqueous solubility.[2] To improve its dispersal in aqueous loading buffers, the non-ionic surfactant Pluronic F-127 is commonly used.[1][2] It is recommended to prepare a stock solution of Pluronic F-127 (e.g., 10% in water) and add it to the final working solution at a concentration of 0.02-0.04%.[1]
Q4: What is the role of probenecid in BAPTA-AM loading?
A4: Probenecid is an inhibitor of organic anion transporters.[1] These transporters can actively extrude the cleaved, active BAPTA from the cell, reducing its intracellular concentration. Including probenecid in the loading and wash buffers can help to prevent this extrusion and improve the retention of BAPTA inside the cells.[4]
Troubleshooting Guide
Issue 1: Low or No Intracellular Signal
| Possible Cause | Troubleshooting Step | Rationale |
| Degraded BAPTA-AM Stock | Prepare a fresh stock solution of BAPTA-AM in high-quality, anhydrous DMSO. Store aliquots at -20°C, protected from light and moisture.[1] | BAPTA-AM is susceptible to hydrolysis. Improper storage can lead to the degradation of the AM ester, rendering it unable to cross the cell membrane.[1] |
| Suboptimal BAPTA-AM Concentration | Optimize the BAPTA-AM concentration. Start with a range of 1-10 µM and perform a dose-response experiment to find the optimal concentration for your specific cell type and experimental conditions.[1] | The optimal concentration can vary significantly between different cell types. Too low a concentration will result in insufficient loading, while too high a concentration can be cytotoxic.[1] |
| Insufficient Incubation Time | Increase the incubation time. Typical incubation times range from 30 to 60 minutes.[1] However, this may need to be extended for certain cell types. | Adequate time is required for the BAPTA-AM to diffuse across the cell membrane and for intracellular esterases to cleave the AM groups.[1] |
| Low Incubation Temperature | Increase the incubation temperature. Most protocols recommend incubating at 37°C.[1] | The activity of intracellular esterases is temperature-dependent. Higher temperatures generally lead to more efficient de-esterification.[1] |
| Poor Cell Health | Ensure cells are healthy, sub-confluent, and in the logarithmic growth phase before loading. | Unhealthy or overly confluent cells may have compromised membrane integrity and reduced esterase activity, leading to poor loading and de-esterification.[1][2] |
| Incomplete De-esterification | After loading, allow for a de-esterification period of at least 30 minutes in fresh, BAPTA-AM-free medium.[1] | This allows more time for intracellular esterases to fully cleave the AM esters, resulting in the active, trapped form of BAPTA.[1] |
| Dye Extrusion | Add probenecid to the loading and wash buffers (final concentration of 1-2.5 mM).[1] | Probenecid inhibits organic anion transporters that can pump the active BAPTA out of the cell.[1][4] |
Issue 2: High Cell Death or Cytotoxicity
| Possible Cause | Troubleshooting Step | Rationale |
| High BAPTA-AM Concentration | Decrease the BAPTA-AM concentration. Use the lowest effective concentration determined from your dose-response optimization. | High concentrations of BAPTA-AM can be toxic to cells, leading to apoptosis or necrosis.[1][5] |
| Prolonged Incubation | Reduce the incubation time. | Extended exposure to BAPTA-AM, even at lower concentrations, can induce cellular stress.[1] |
| Toxicity of Solvents | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%).[1] | High concentrations of DMSO can be cytotoxic. |
| ER Stress | Be aware that BAPTA-AM loading can induce endoplasmic reticulum (ER) stress.[2] Consider using the lowest possible concentration and incubation time to minimize this effect. | Chelation of calcium can disrupt ER homeostasis, leading to the unfolded protein response and cell death.[1] |
| Toxic Byproducts | Wash cells thoroughly with fresh medium after the loading and de-esterification steps.[5] | The hydrolysis of AM esters releases formaldehyde, which is toxic to cells.[3][5] |
Issue 3: Uneven Loading or Compartmentalization
| Possible Cause | Troubleshooting Step | Rationale |
| Precipitation of BAPTA-AM | Ensure proper mixing when diluting the BAPTA-AM stock solution. Use Pluronic F-127 (0.02-0.04%) to aid in dispersion.[1][2] | BAPTA-AM is hydrophobic and can precipitate in aqueous solutions, leading to uneven exposure of cells to the dye.[2] |
| Accumulation in Organelles | Lower the loading temperature or reduce the incubation time. | In some cell types, BAPTA-AM can accumulate in organelles like mitochondria, leading to a non-uniform cytosolic signal. |
| Cell Clumping | Ensure cells are seeded at an appropriate density to form a monolayer and prevent clumping. | Clumped cells will have varied access to the loading solution, resulting in uneven loading. |
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| BAPTA-AM Concentration | 1 - 10 µM | Highly cell-type dependent; should be optimized.[1][2] |
| Incubation Time | 30 - 60 minutes | May be extended for some cell types.[1] |
| Incubation Temperature | 37°C | Optimal for most mammalian cells and esterase activity.[1] |
| Pluronic F-127 Concentration | 0.02 - 0.04% | Aids in the dispersion of BAPTA-AM in aqueous solutions.[1] |
| Probenecid Concentration | 1 - 2.5 mM | Inhibits organic anion transporters to prevent dye extrusion.[1] |
| DMSO Final Concentration | < 0.5% | Higher concentrations can be cytotoxic.[1] |
Experimental Protocols
Detailed Protocol for BAPTA-AM Loading in Adherent Cells
This protocol provides a general guideline. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
BAPTA-AM
-
Anhydrous DMSO
-
Pluronic F-127 (10% w/v stock in sterile water)
-
Probenecid (250 mM stock in 1M NaOH, pH adjusted to 7.4)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Adherent cells cultured in a suitable format (e.g., 96-well plate)
Procedure:
-
Prepare Stock Solutions:
-
BAPTA-AM Stock (1-10 mM): Dissolve BAPTA-AM in anhydrous DMSO. For example, to make a 2 mM stock, dissolve 1 mg of BAPTA-AM in approximately 654 µL of anhydrous DMSO.[2] Aliquot and store at -20°C, protected from light and moisture.[1]
-
Pluronic F-127 Stock (10% w/v): Dissolve 1 g of Pluronic F-127 in 10 mL of sterile water. This may require gentle warming and vortexing. Store at room temperature.
-
Probenecid Stock (250 mM): Prepare in 1M NaOH and adjust the pH to 7.4 with HCl. Store at 4°C.
-
-
Prepare Loading Solution (Example for a final concentration of 5 µM BAPTA-AM):
-
For each 1 mL of loading solution, add the following to pre-warmed (37°C) HBSS:
-
2.5 µL of 2 mM BAPTA-AM stock solution
-
4 µL of 10% Pluronic F-127 stock solution (for a final concentration of 0.04%)
-
4 µL of 250 mM Probenecid stock solution (for a final concentration of 1 mM)
-
-
Vortex the solution gently to ensure it is well-mixed.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS.
-
Add the prepared loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C.[1]
-
-
Washing and De-esterification:
-
Aspirate the loading solution.
-
Wash the cells 2-3 times with warm HBSS. If probenecid was used during loading, it is recommended to include it in the wash buffer as well.[1]
-
After the final wash, add fresh, warm HBSS (with probenecid if applicable) and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the BAPTA-AM.[1]
-
-
Proceed with Experiment:
-
The cells are now loaded with BAPTA and are ready for your calcium imaging or other downstream experiments.
-
Visualizations
Caption: Experimental workflow for loading cells with BAPTA-AM.
Caption: Mechanism of BAPTA-AM activation within a cell.
Caption: Simplified calcium signaling pathway showing BAPTA's role.
References
preventing 5',5-Difluoro BAPTA AM precipitation in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5',5'-Difluoro BAPTA AM. Our aim is to help you overcome common challenges, such as precipitation in aqueous solutions, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5',5'-Difluoro BAPTA AM and how does it work?
5',5'-Difluoro BAPTA AM is a cell-permeant calcium chelator. Its acetoxymethyl (AM) ester groups allow it to cross cell membranes. Once inside the cell, intracellular esterases cleave off the AM groups, trapping the active, hydrophilic form of the molecule, 5',5'-Difluoro BAPTA, in the cytosol. This active form then binds to free calcium ions (Ca²⁺), effectively buffering the intracellular calcium concentration.[1][2] This allows researchers to study the role of calcium in various cellular signaling pathways.
Q2: Why does my 5',5'-Difluoro BAPTA AM precipitate when I add it to my aqueous buffer or cell culture medium?
5',5'-Difluoro BAPTA AM is hydrophobic and has very low solubility in aqueous solutions.[1] Precipitation occurs when its concentration exceeds its solubility limit in the aqueous environment. This is a frequent issue when diluting a concentrated stock solution (typically in DMSO) into a physiological buffer or culture medium.[1]
Q3: What is Pluronic® F-127 and why is it recommended for use with 5',5'-Difluoro BAPTA AM?
Pluronic® F-127 is a non-ionic surfactant that acts as a dispersing agent. It helps to prevent the aggregation and precipitation of hydrophobic molecules like 5',5'-Difluoro BAPTA AM in aqueous solutions.[1][3] By improving its solubility and dispersion, Pluronic® F-127 facilitates the entry of the chelator into cells.[1]
Q4: Can 5',5'-Difluoro BAPTA AM be toxic to cells?
Yes, like other BAPTA derivatives, 5',5'-Difluoro BAPTA AM can exhibit cytotoxicity, especially at higher concentrations and with prolonged incubation times.[1][4] It has been shown to induce delayed necrosis in neuronal cultures.[4] Therefore, it is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to prevent and troubleshoot the precipitation of 5',5'-Difluoro BAPTA AM in your experiments.
Problem: Precipitate forms immediately upon adding 5',5'-Difluoro BAPTA AM stock solution to the aqueous buffer.
Cause: Localized high concentration of the hydrophobic compound exceeding its solubility limit.
Solutions:
-
Optimize Mixing Technique:
-
Pipette the DMSO stock solution of 5',5'-Difluoro BAPTA AM directly into the aqueous buffer while vigorously vortexing or stirring.[1] This promotes rapid dispersion and prevents the formation of localized high concentrations.
-
Avoid adding the aqueous buffer to the DMSO stock.
-
-
Use a Dispersing Agent (Pluronic® F-127):
-
Incorporate Pluronic® F-127 into your loading buffer. A final concentration of 0.02% to 0.04% is generally recommended for most cell lines.[1][3]
-
Protocol for using Pluronic® F-127:
-
Prepare a 10% (w/v) stock solution of Pluronic® F-127 in distilled water. Gentle heating (40-50°C) may be required for complete dissolution.[3]
-
Before adding the 5',5'-Difluoro BAPTA AM stock to your aqueous buffer, add the appropriate volume of the 10% Pluronic® F-127 stock to the buffer to achieve the desired final concentration.
-
Mix the 5',5'-Difluoro BAPTA AM/DMSO stock with an equal volume of 20% Pluronic® F-127 before diluting into the loading buffer.[5]
-
-
-
Lower the Working Concentration:
-
The typical final working concentration for BAPTA-AM compounds is between 1-10 µM.[1] If you are observing precipitation, you may be using a concentration that is too high.
-
Empirically determine the lowest effective concentration for your specific cell type and experiment.
-
Problem: The solution appears cloudy or forms a precipitate over time.
Cause: Instability of the compound in the aqueous solution or gradual aggregation.
Solutions:
-
Prepare Fresh Working Solutions: Always prepare the 5',5'-Difluoro BAPTA AM working solution immediately before use. Do not store aqueous solutions of the AM ester.[5]
-
Maintain Proper Temperature: Some protocols suggest that incubation at room temperature may reduce compartmentalization of the dye.[5] However, ensure the temperature is compatible with your experimental setup.
Data Presentation
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Solution | Recommended Final Concentration | Purpose |
| 5',5'-Difluoro BAPTA AM | 2-5 mM in anhydrous DMSO | 1-10 µM (cell-type dependent) | Intracellular calcium chelation |
| Pluronic® F-127 | 10% (w/v) in distilled water | 0.02% - 0.04% | Aids in dispersing 5',5'-Difluoro BAPTA AM in aqueous solution[1][3] |
Experimental Protocols
Protocol: Preparation of 5',5'-Difluoro BAPTA AM Working Solution
This protocol provides a general guideline for preparing a working solution of 5',5'-Difluoro BAPTA AM to minimize precipitation.
Materials:
-
5',5'-Difluoro BAPTA AM
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Pluronic® F-127 (10% stock solution in distilled water)
Procedure:
-
Prepare Stock Solutions:
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the 5',5'-Difluoro BAPTA AM stock solution to room temperature.
-
In a sterile tube, add the required volume of your physiological buffer.
-
Add the appropriate volume of 10% Pluronic® F-127 to the buffer to achieve a final concentration of 0.02% - 0.04%. Mix well.
-
While vigorously vortexing the buffer containing Pluronic® F-127, add the required volume of the 5',5'-Difluoro BAPTA AM stock solution drop-by-drop to reach the desired final concentration (e.g., 1-10 µM).
-
Use the working solution immediately.
-
Visualizations
Caption: Experimental workflow for loading cells with 5',5'-Difluoro BAPTA AM.
Caption: Troubleshooting logic for 5',5'-Difluoro BAPTA AM precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. BAPTA/AM, an intracellular calcium chelator, induces delayed necrosis by lipoxygenase-mediated free radicals in mouse cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 5',5'-Difluoro BAPTA Tetrapotassium in Electrophysiology
Welcome to the technical support center for researchers using 5',5'-Difluoro BAPTA tetrapotassium in electrophysiology experiments. This guide provides troubleshooting advice and answers to frequently asked questions regarding potential artifacts and unexpected effects.
Frequently Asked Questions (FAQs)
Q1: What is 5',5'-Difluoro BAPTA and why is it used in electrophysiology?
5',5'-Difluoro BAPTA is a derivative of the calcium chelator BAPTA.[1][2] A calcium chelator is a molecule that can bind to free calcium ions (Ca²⁺), effectively reducing their concentration in a solution. In electrophysiology, it is introduced into a cell, typically via a patch pipette during whole-cell recordings, to control and buffer the intracellular Ca²⁺ concentration.[3] This allows researchers to investigate the role of Ca²⁺ in various cellular processes, such as ion channel gating and neurotransmitter release, by observing how the cell's electrical properties change when Ca²⁺ signaling is modulated.[3] Like other BAPTA derivatives, it is known for its high selectivity for Ca²⁺ over other ions like magnesium (Mg²⁺) and its relative insensitivity to pH changes within the physiological range.[1]
Q2: What are the key differences between 5',5'-Difluoro BAPTA and other BAPTA derivatives like BAPTA or EGTA?
The primary differences lie in their affinity for calcium (expressed as the dissociation constant, Kd), and their Ca²⁺ binding and release kinetics. Fluorinated BAPTA derivatives like 5',5'-Difluoro BAPTA generally have a lower affinity for Ca²⁺ compared to standard BAPTA.[4] This can be advantageous when studying processes involving larger or more rapid Ca²⁺ transients without completely abolishing the signal.[5] BAPTA and its derivatives have significantly faster Ca²⁺ binding kinetics compared to older chelators like EGTA, making them more suitable for studying rapid calcium signaling events.[6]
Q3: I'm having trouble forming a gigaohm seal when 5',5'-Difluoro BAPTA is in my pipette solution. What could be the cause?
This is a common issue when using high concentrations of calcium chelators in the internal solution. The absence of free calcium in the pipette tip can make it challenging to obtain a high-resistance seal between the cell membrane and the glass pipette.[7]
Troubleshooting Steps:
-
Tip-Filling Technique: A simple workaround is to briefly dip the pipette tip into a "tip solution" (identical to your internal solution but without the chelator) to fill just the very end, before back-filling with your 5',5'-Difluoro BAPTA-containing solution. Alternatively, after entering the bath, you can apply gentle negative pressure to draw a small amount of the external solution into the tip.[7]
-
Optimize Pipette Resistance: Ensure your pipettes have an appropriate resistance for the cells you are patching (e.g., 4-8 MΩ). Pipettes with very low or very high resistance can make sealing more difficult.[8]
-
Cell Health: Always use healthy-looking cells. Unhealthy cells are notoriously difficult to seal.[7]
-
Voltage Holding: Setting the holding potential to -60 or -70 mV can sometimes facilitate seal formation.[8]
Troubleshooting Guide for Common Artifacts
This section addresses specific artifacts that may be induced by 5',5'-Difluoro BAPTA tetrapotassium during electrophysiological recordings.
Issue 1: Unexpected Changes in Voltage-Gated Calcium Channel (VGCC) Properties
Symptom: You observe a shift in the current-voltage (I-V) relationship for Ca²⁺ currents to more positive potentials, or an unexpected increase in the peak Ca²⁺ current amplitude after achieving whole-cell configuration.
Possible Cause: BAPTA and its derivatives can directly modulate the biophysical properties of VGCCs, independent of their Ca²⁺ buffering capabilities. Studies have shown that increasing concentrations of BAPTA can shift the voltage sensitivity of Ca²⁺ channels towards more positive voltages and augment the peak current amplitude.[9][10] This effect is not seen with EGTA and appears unrelated to the chelator's binding kinetics, as it persists when Ba²⁺ is the charge carrier.[9][10]
Troubleshooting Workflow:
Caption: Troubleshooting altered Ca²⁺ current properties.
Issue 2: Inhibition or Alteration of Potassium Currents
Symptom: You notice a reduction in the amplitude of voltage-gated K⁺ currents (Iₖ) or Ca²⁺-activated K⁺ currents (Iₖₖₐ), or the development of a large, steady outward current at your holding potential.
Possible Cause: BAPTA and its derivatives have been shown to have off-target effects on K⁺ channels.
-
Direct Block: The membrane-permeant form, BAPTA-AM, has been observed to cause a rapid and reversible block of both Iₖ and Iₖₖₐ before it can act as a Ca²⁺ chelator.[11] While you are using the salt form, this indicates a potential for direct interaction with the channel protein.
-
Induction of Outward Current: Several BAPTA derivatives can induce a large, persistent outward K⁺ current, which can develop within minutes of breaking into the cell.[12]
-
Depolarization: A slow depolarization of 10-12 mV has been observed as BAPTA accumulates in neurons, which may be related to the inhibition of K⁺ channels.[13]
Troubleshooting Steps:
-
Monitor Access Resistance and Holding Current: Keep a close eye on your holding current immediately after establishing the whole-cell configuration. A slow, steady increase in outward current could indicate the development of this artifact.
-
Control Experiments: If you suspect K⁺ channel modulation, perform control experiments using a different Ca²⁺ chelator (like EGTA) or a lower concentration of 5',5'-Difluoro BAPTA to see if the effect persists.
-
Pharmacological Block: If you are not studying K⁺ channels, you can pharmacologically block them (e.g., with TEA or 4-AP) to isolate the currents you are interested in and prevent contamination from the induced outward current.
Issue 3: Altered Neuronal Firing Properties
Symptom: You observe a change in the firing pattern of the neuron, such as a decrease in spike frequency accommodation or a change in afterhyperpolarization (AHP) that seems unrelated to Ca²⁺ buffering alone.
Possible Cause: By buffering intracellular Ca²⁺, 5',5'-Difluoro BAPTA will inherently affect Ca²⁺-dependent processes that shape neuronal firing, such as the activation of Ca²⁺-activated K⁺ channels responsible for the medium and slow AHPs.[14] However, direct effects on other ion channels, as described above, can also contribute to changes in firing patterns. For example, BAPTA has been shown to suppress fast and slow AHPs and reduce spike frequency accommodation.[14]
Signaling Pathway Consideration:
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. qcbr.queens.org [qcbr.queens.org]
- 10. Differential modulation of voltage-dependent Ca2+ currents by EGTA and BAPTA in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BAPTA-AM blocks both voltage-gated and Ca2+-activated K+ currents in cultured bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel action of BAPTA series chelators on intrinsic K+ currents in rat hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of Intracellular Calcium Buffer Bapta on Epileptiform Activity of Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 5',5"-Difluoro BAPTA for Calcium Imaging
Welcome to the technical support center for the optimization of 5',5"-Difluoro BAPTA (DF-BAPTA) concentration in calcium imaging experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for using DF-BAPTA effectively. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is 5',5"-Difluoro BAPTA and why is it used in calcium imaging?
A1: 5',5"-Difluoro BAPTA (DF-BAPTA) is a high-affinity calcium chelator, a molecule that rapidly binds to free calcium ions (Ca²⁺).[1] It is a derivative of the well-known chelator BAPTA.[2] While not a fluorescent indicator itself, it is used to control and buffer intracellular calcium concentrations.[3] Its acetoxymethyl (AM) ester form, DF-BAPTA AM, is cell-permeant, allowing it to be loaded into live cells.[3] Once inside, cellular enzymes called esterases cleave the AM groups, trapping the active DF-BAPTA in the cytoplasm.[3] Researchers use DF-BAPTA to investigate the role of calcium signaling in various cellular processes by observing how the system behaves when calcium transients are buffered or clamped.[4] It is particularly useful for studying cytosolic free Ca²⁺ by ¹⁹F-NMR and is not sensitive to cells with high natural background fluorescence.[5]
Q2: What is the recommended starting concentration for 5',5"-Difluoro BAPTA AM?
A2: The optimal concentration of DF-BAPTA AM is highly dependent on the cell type and the specific experimental goals.[6] A common starting range for many BAPTA-AM derivatives is between 1-10 µM.[7] However, it is crucial to perform a dose-response experiment to determine the ideal concentration for your specific system.[8] The goal is to find the lowest effective concentration that adequately buffers the calcium signal of interest without causing cellular toxicity.[8]
Q3: How do I prepare a stock solution of 5',5"-Difluoro BAPTA AM?
A3: 5',5"-Difluoro BAPTA AM is soluble in anhydrous dimethyl sulfoxide (DMSO).[5] To prepare a stock solution, dissolve the solid DF-BAPTA AM in high-quality, anhydrous DMSO to a concentration of 1-10 mM.[6] It is recommended to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles and to store them desiccated at -20°C, protected from light and moisture.[5][9]
Q4: What are Pluronic F-127 and Probenecid, and why are they used when loading DF-BAPTA AM?
A4:
-
Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of water-insoluble AM esters in aqueous media, like your loading buffer.[9] It helps prevent the dye from aggregating and improves loading efficiency. A typical final concentration is 0.02-0.04%.[9]
-
Probenecid is an inhibitor of organic anion transporters in the cell membrane.[9] Some cell types actively pump out the de-esterified, active form of BAPTA. Probenecid can reduce this leakage, leading to a more stable intracellular concentration of the chelator.[6] A typical working concentration is 1-2.5 mM.[6]
Q5: Can 5',5"-Difluoro BAPTA have effects unrelated to calcium chelation?
A5: Yes, it is important to be aware that BAPTA and its derivatives can have off-target effects that are independent of their calcium-chelating properties.[4] For instance, BAPTA has been shown to directly inhibit certain enzymes, such as PFKFB3, and ion channels.[1][4] These Ca²⁺-independent effects can influence cellular metabolism and signaling pathways.[1] Therefore, it is crucial to include appropriate controls in your experiments to account for these potential off-target effects.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of DF-BAPTA concentration.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation |
| No effect on calcium signaling | 1. Degraded DF-BAPTA AM stock: The AM ester is susceptible to hydrolysis. | 1. Prepare a fresh stock solution in anhydrous DMSO. Aliquot and store properly at -20°C, protected from light and moisture. | [8][9] |
| 2. Inefficient loading: Cell type may be resistant to loading, or incubation parameters are suboptimal. | 2. Increase incubation time (typically 30-60 min) or temperature (37°C). Ensure Pluronic F-127 is used to aid solubility. | [9] | |
| 3. Active extrusion of DF-BAPTA: Cells may be pumping the active chelator out. | 3. Include an organic anion transport inhibitor like probenecid (1-2.5 mM) in the loading and imaging buffer. | [6][9] | |
| 4. Incomplete de-esterification: Insufficient intracellular esterase activity. | 4. After loading, allow for a de-esterification period of at least 30 minutes at 37°C before starting the experiment. | [6] | |
| High cell death or morphological changes | 1. DF-BAPTA AM concentration is too high: Excessive chelation of intracellular calcium can disrupt essential signaling pathways and lead to apoptosis or necrosis. | 1. Perform a dose-response curve to find the lowest effective concentration. Titrate the concentration downwards (e.g., from 10 µM to 0.1 µM). | [8][10] |
| 2. Prolonged exposure: Long incubation times can be toxic to some cell types. | 2. Reduce the incubation time. Determine the minimum time required for effective loading. | [8] | |
| 3. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | 3. Ensure the final DMSO concentration is low, typically below 0.5%. Include a vehicle-only (DMSO) control. | [10] | |
| High variability between experiments | 1. Inconsistent loading efficiency: Variations in cell density, passage number, or health can affect loading. | 1. Standardize cell seeding density and use cells within a consistent passage number range. Ensure cells are healthy and not overly confluent. | [10] |
| 2. Inhomogeneous loading solution: DF-BAPTA AM may not be fully dissolved or dispersed. | 2. Vortex the stock and working solutions thoroughly. Pre-mix the stock solution with Pluronic F-127 before diluting into the final loading buffer. | [6][10] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of 5',5"-Difluoro BAPTA AM using a Cytotoxicity Assay
This protocol describes a general method to determine the concentration range of DF-BAPTA AM that is non-toxic to your specific cell line using a common colorimetric assay like the MTT assay.
Materials:
-
5',5"-Difluoro BAPTA AM
-
Anhydrous DMSO
-
Cell culture medium appropriate for your cells
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of the assay. Allow them to adhere and recover overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of DF-BAPTA AM in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations to test (e.g., 0.1 µM to 100 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of DF-BAPTA AM.
-
Incubation: Incubate the plate for a duration relevant to your planned calcium imaging experiments (e.g., 2-4 hours) or longer periods (e.g., 24 hours) to assess long-term toxicity.
-
MTT Assay:
-
Following incubation, add MTT solution to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability versus the log of the DF-BAPTA AM concentration to determine the concentration at which toxicity becomes significant.[10] Choose a concentration for your experiments that shows high cell viability.
-
Protocol 2: Loading Cells with 5',5"-Difluoro BAPTA AM for Calcium Imaging
This protocol provides a general guideline for loading adherent cells. Optimization for specific cell types is recommended.[8]
Materials:
-
Cells cultured on glass-bottom dishes or coverslips suitable for imaging
-
5',5"-Difluoro BAPTA AM stock solution (1-10 mM in anhydrous DMSO)
-
Pluronic F-127 stock solution (e.g., 10% w/v in water or 20% w/v in DMSO)
-
Probenecid stock solution (e.g., 100 mM in 1 M NaOH)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
Procedure:
-
Prepare Loading Solution:
-
Warm the physiological buffer to 37°C.
-
For a final loading concentration of 5 µM DF-BAPTA AM, first mix the required volume of the DF-BAPTA AM stock solution with an equal volume of 20% Pluronic F-127 stock solution.[7]
-
Dilute this mixture into the pre-warmed buffer to achieve the final 5 µM concentration. The final Pluronic F-127 concentration will be low (e.g., 0.02-0.04%).[6]
-
If using, add Probenecid to the loading solution to a final concentration of 1-2.5 mM.[6]
-
Vortex the final loading solution gently.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells and wash once with the pre-warmed physiological buffer.
-
Add the loading solution to the cells, ensuring the entire surface is covered.
-
Incubate for 30-60 minutes at 37°C.[4] The optimal time should be determined empirically.
-
-
Washing:
-
Aspirate the loading solution.
-
Wash the cells two to three times with pre-warmed buffer to remove extracellular DF-BAPTA AM.[6] If probenecid was used during loading, it is beneficial to include it in the wash and final imaging buffer as well.
-
-
De-esterification:
-
Proceed with Experiment: The cells are now loaded with DF-BAPTA and are ready for your calcium imaging experiment.
Visualizations
Caption: Workflow for determining the optimal, non-toxic concentration of DF-BAPTA AM.
Caption: General workflow for loading cells with 5',5"-Difluoro BAPTA AM.
Caption: Troubleshooting workflow for addressing cytotoxicity issues.
References
- 1. Intracellular BAPTA directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. benchchem.com [benchchem.com]
- 5. adipogen.com [adipogen.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Minimizing Cytotoxicity of 5',5'-Difluoro BAPTA AM in Primary Neurons: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 5',5'-Difluoro BAPTA AM in primary neurons during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5',5'-Difluoro BAPTA AM and how does it work?
A1: 5',5'-Difluoro BAPTA AM is a high-affinity, cell-permeant chelator of intracellular calcium ions (Ca²⁺). Its acetoxymethyl (AM) ester groups allow it to cross the cell membrane. Once inside the neuron, intracellular esterases cleave these groups, trapping the active, membrane-impermeant form, 5',5'-Difluoro BAPTA, in the cytoplasm. This trapped form then buffers intracellular free Ca²⁺ by binding to it with high selectivity.[1]
Q2: What are the primary causes of 5',5'-Difluoro BAPTA AM cytotoxicity in primary neurons?
A2: The cytotoxicity of 5',5'-Difluoro BAPTA AM in primary neurons can stem from several factors:
-
Disruption of Calcium Homeostasis: Prolonged and excessive chelation of intracellular Ca²⁺ can disrupt essential calcium-dependent signaling pathways necessary for neuronal survival, potentially leading to apoptosis or necrosis.[1]
-
Hydrolysis Byproducts: The cleavage of the AM esters from BAPTA-AM releases formaldehyde, a toxic substance that can cause DNA damage and contribute to cell death.[1][2]
-
Cellular Stress: The loading process itself, including the use of solvents like DMSO and detergents such as Pluronic F-127, can induce cellular stress.[1]
-
Off-Target Effects: BAPTA has been shown to have effects independent of its calcium-chelating properties, which can impact cell health.[1]
-
Endoplasmic Reticulum (ER) Stress: Loading primary neuronal cultures with BAPTA-AM can activate the unfolded protein response, indicating ER stress, which can lead to suppressed protein synthesis and cell injury.[3]
Q3: How can I minimize the cytotoxicity of 5',5'-Difluoro BAPTA AM in my experiments?
A3: Minimizing cytotoxicity requires careful optimization of your experimental protocol. Key strategies include:
-
Use the Lowest Effective Concentration: Titrate 5',5'-Difluoro BAPTA AM to determine the lowest concentration that effectively chelates calcium for your specific application.[1]
-
Optimize Incubation Time: Use the shortest incubation time necessary to achieve the desired intracellular concentration.[1]
-
Optimize Loading Conditions: Utilize a low concentration of Pluronic F-127 (e.g., 0.02-0.04%) to improve the solubility of the AM ester and facilitate its entry into cells, which may allow for the use of lower concentrations.[1]
-
Control Solvent Concentration: Ensure the final concentration of DMSO is low (<0.5%) to minimize its toxic effects.[1][4]
-
Thorough Washing: Ensure thorough washing of the cells after the loading period to remove any remaining extracellular BAPTA-AM and potentially toxic byproducts.[1]
-
Maintain Cell Health: Ensure neurons are healthy and in a logarithmic growth phase before beginning the experiment.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of acute cell death observed shortly after loading. | 1. Concentration of 5',5'-Difluoro BAPTA AM is too high. 2. Incubation time is too long. 3. Toxicity from DMSO or Pluronic F-127. 4. Suboptimal neuron health prior to loading. | 1. Perform a dose-response curve to determine the optimal, lowest effective concentration (start with a range of 1-10 µM).[1][4] 2. Reduce the incubation time (start with 30 minutes and adjust as needed).[1] 3. Ensure the final DMSO concentration is below 0.5% and use the recommended concentration of Pluronic F-127 (0.02-0.04%).[1] 4. Ensure neurons are healthy and at an appropriate density before the experiment. |
| Delayed cell death observed 24-48 hours after loading. | 1. Disruption of essential long-term calcium signaling. 2. Off-target effects of BAPTA. 3. Accumulation of toxic byproducts like formaldehyde.[1][2] | 1. Consider if continuous, complete chelation of calcium is necessary. It may be possible to use a lower maintenance dose. 2. Investigate potential off-target effects. Consider using a low-calcium affinity BAPTA analog as a control. 3. Ensure thorough washing after the initial loading period to remove extracellular chelator and byproducts.[1] |
| Ineffective calcium chelation at non-toxic concentrations. | 1. The concentration of 5',5'-Difluoro BAPTA AM is too low. 2. Incomplete hydrolysis of the AM ester. 3. Extrusion of the de-esterified indicator from the cell. | 1. Gradually increase the concentration while monitoring for cytotoxicity. 2. Allow sufficient incubation time for cellular esterases to cleave the AM group. Ensure the cell culture is healthy and metabolically active.[4] 3. Use Probenecid (1-2.5 mM), an organic anion-transport inhibitor, to reduce the extrusion of the de-esterified form from the cell.[5][6] |
| Variability in experimental results. | 1. Inconsistent loading of 5',5'-Difluoro BAPTA AM. 2. Cell density is not uniform. | 1. Ensure a homogenous solution of the chelator in the loading buffer. Mix gently before adding to the cells. Maintain consistent incubation times and temperatures across experiments.[4] 2. Ensure even seeding of cells in multi-well plates.[4] |
Experimental Protocols
Protocol 1: Determining Optimal Loading Concentration of 5',5'-Difluoro BAPTA AM
-
Cell Preparation: Seed primary neurons in a 96-well plate at the desired density and allow them to adhere and grow.
-
Preparation of 5',5'-Difluoro BAPTA AM dilutions: Prepare a range of concentrations of 5',5'-Difluoro BAPTA AM (e.g., 1, 2, 5, 10, 20 µM) in your experimental buffer. Ensure the final DMSO concentration is consistent and below 0.5%.
-
Treatment: Remove the culture medium and add the prepared dilutions of 5',5'-Difluoro BAPTA AM to the respective wells.
-
Incubation: Incubate for a standardized period (e.g., 30-60 minutes) at 37°C.[5]
-
Wash: Gently wash the cells twice with fresh, pre-warmed buffer.
-
Viability Assay: After a desired period post-loading (e.g., 24 or 48 hours), assess cell viability using a standard method such as an MTT assay or LDH cytotoxicity assay.[1][4]
-
Efficacy Assay: In parallel, measure the efficacy of calcium chelation at each concentration using a calcium indicator dye (e.g., Fluo-4 AM) and a known stimulus to elicit a calcium response.[5]
-
Analysis: Determine the lowest concentration that provides sufficient calcium buffering with minimal impact on cell viability.
Protocol 2: Standard Loading of Primary Neurons with 5',5'-Difluoro BAPTA AM
-
Prepare Loading Solution:
-
Prepare a stock solution of 5',5'-Difluoro BAPTA AM in anhydrous DMSO. It is recommended to prepare this fresh for each experiment.[5]
-
In your chosen loading buffer (e.g., HHBS), mix the required volumes of the 5',5'-Difluoro BAPTA AM stock solution, 10% Pluronic® F-127 (for a final concentration of 0.02-0.04%), and Probenecid (for a final concentration of 1-2.5 mM).[5]
-
-
Cell Loading:
-
Remove the culture medium from the primary neurons.
-
Add the prepared loading solution to the cells.
-
Incubate at 37°C for 30-60 minutes, or as determined by your optimization experiments.[5]
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells twice with your preferred buffer (e.g., HHBS).[5]
-
-
Experiment: Add your experimental buffer and proceed with your calcium imaging or other downstream experiments.
Visualizations
Caption: Experimental workflow for optimizing 5',5'-Difluoro BAPTA AM loading in primary neurons.
Caption: Mechanism of action and cytotoxicity of 5',5'-Difluoro BAPTA AM.
Caption: Troubleshooting logic for addressing cytotoxicity issues with 5',5'-Difluoro BAPTA AM.
References
- 1. benchchem.com [benchchem.com]
- 2. jneurosci.org [jneurosci.org]
- 3. Loading neurons with BAPTA-AM activates xbp1 processing indicative of induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing BAPTA-AM Loading in Specific Cell Types
Welcome to the technical support center for BAPTA-AM loading. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and reproducibility of your experiments involving the intracellular calcium chelator BAPTA-AM.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of BAPTA-AM loading and activation?
A1: BAPTA-AM is the acetoxymethyl (AM) ester form of the calcium chelator BAPTA. Its lipophilic nature allows it to passively diffuse across the cell membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups. This hydrolysis traps the now hydrophilic and active form, BAPTA, within the cell, where it can effectively buffer intracellular free calcium ions.[1][2]
Q2: What are the most common reasons for poor BAPTA-AM loading?
A2: Several factors can contribute to suboptimal loading efficiency:
-
Suboptimal Reagent Preparation: Improper storage or handling of BAPTA-AM can lead to its degradation.[1]
-
Inadequate Loading Conditions: The concentration of BAPTA-AM, incubation time, and temperature are critical parameters that must be optimized for each specific cell type.[1]
-
Poor Cell Health: Unhealthy or overly confluent cells may have compromised membrane integrity and reduced intracellular esterase activity.[1][3]
-
Incomplete De-esterification: Insufficient esterase activity can result in the accumulation of the inactive BAPTA-AM form within the cell.[1]
-
Dye Extrusion: Some cell types actively pump out the de-esterified BAPTA using multidrug resistance (MDR) transporters.[1]
-
Compartmentalization: The dye may accumulate in organelles, leading to a non-uniform cytosolic distribution.[1]
Q3: How can I improve the solubility of BAPTA-AM in my loading buffer?
A3: BAPTA-AM has low aqueous solubility. To aid its dispersion in aqueous buffers, the non-ionic surfactant Pluronic F-127 is commonly used. It is recommended to prepare a stock solution of Pluronic F-127 (e.g., 10-20% in DMSO or water) and add it to the final working solution at a concentration of 0.02-0.04%.[1][4][5]
Q4: What is the purpose of using probenecid during BAPTA-AM loading?
A4: Probenecid is an inhibitor of organic anion transporters. These transporters can facilitate the extrusion of the de-esterified, active BAPTA from the cell. Including probenecid (typically at 1-2.5 mM) in the loading and wash buffers can help to improve the retention of BAPTA inside the cells.[1][4]
BAPTA-AM Signaling Pathway and Inhibition
Caption: Mechanism of BAPTA-AM cell loading and calcium chelation.
Troubleshooting Guides for Specific Cell Types
Primary Neurons
| Issue | Possible Cause | Recommended Solution | Rationale |
| High Cell Death/Cytotoxicity | High BAPTA-AM concentration. | Perform a dose-response curve to determine the optimal, non-toxic concentration (start with a range of 1-10 µM).[6] | Neurons can be particularly sensitive to the cytotoxic effects of BAPTA-AM and its byproducts.[7] |
| Prolonged incubation time. | Reduce the incubation time (start with 30 minutes and adjust as needed). | Extended exposure can induce cellular stress and apoptosis.[6] | |
| Endoplasmic Reticulum (ER) Stress. | Use the lowest effective concentration and shortest incubation time. Consider using a lower-affinity BAPTA analog as a control. | BAPTA-AM loading can deplete ER calcium stores, leading to the unfolded protein response and cell death.[7][8] | |
| Inefficient Loading | Low esterase activity. | Increase incubation time or temperature (up to 37°C). Ensure a post-loading de-esterification step of at least 30 minutes.[1][6] | Esterase activity is crucial for trapping BAPTA intracellularly and can be cell-type dependent. |
| Altered Neuronal Activity | Off-target effects. | Use the lowest effective concentration. Consider co-treatment with antagonists of glutamate receptors if excitotoxicity is a concern.[7] | BAPTA-AM can have off-target effects, including the inhibition of potassium channels, which can alter neuronal excitability. |
Astrocytes
| Issue | Possible Cause | Recommended Solution | Rationale |
| No Effect on Calcium Signaling | Inefficient loading. | Optimize BAPTA-AM concentration (start with ~5 µM), incubation time (30-60 min), and temperature (37°C).[9] | Astrocytes have robust calcium signaling, and insufficient intracellular BAPTA will not effectively buffer these signals. |
| Incomplete de-esterification. | After loading, incubate cells in BAPTA-AM-free medium for at least 30 minutes.[9] | This allows intracellular esterases to fully cleave the AM esters, activating the chelator. | |
| High Cell Death | High BAPTA-AM concentration. | Reduce the BAPTA-AM concentration and/or incubation time. Monitor cell morphology and use a viability dye.[9] | While generally more robust than neurons, astrocytes can still be susceptible to BAPTA-AM toxicity at high concentrations.[9] |
| Inconsistent Results | Variability in cell health or density. | Ensure consistent cell plating density and use healthy, sub-confluent cultures. | Cell health significantly impacts esterase activity and membrane integrity, which are crucial for loading.[1] |
Cardiomyocytes
| Issue | Possible Cause | Recommended Solution | Rationale |
| Arrhythmias or Altered Contraction | Disruption of excitation-contraction coupling. | Use the lowest effective BAPTA-AM concentration. Perform a careful dose-response to find the balance between buffering and maintaining physiological function. | Cardiomyocyte contraction is tightly regulated by calcium transients; excessive buffering will disrupt this process. |
| Off-target effects on ion channels. | Be aware of potential off-target effects on channels like hERG, hKv1.3, and hKv1.5. Use alternative chelators for comparison if necessary.[10] | BAPTA-AM has been shown to inhibit certain potassium channels, which can alter the cardiac action potential. | |
| Poor Loading Efficiency | Contractile activity interfering with loading. | Consider performing the loading at room temperature to reduce metabolic activity and contraction, though this may require a longer incubation time. | The constant motion of cardiomyocytes can affect the stability of the cell membrane and loading efficiency. |
| Cytotoxicity | High sensitivity to calcium buffering. | Titrate BAPTA-AM concentration carefully, starting from a low concentration (e.g., 1-5 µM). Monitor for signs of cellular stress or apoptosis.[6] | Prolonged disruption of calcium homeostasis can be particularly detrimental to the high metabolic demands of cardiomyocytes. |
Quantitative Data Summary
| Parameter | General Range | Primary Neurons | Astrocytes | Cardiomyocytes | Reference |
| BAPTA-AM Concentration | 1 - 20 µM | 1 - 10 µM | ~5 µM | 1 - 10 µM | [6][7][10][11] |
| Incubation Time | 20 - 120 minutes | 30 - 60 minutes | 30 - 60 minutes | 30 - 60 minutes | [1][10] |
| Incubation Temperature | Room Temp to 37°C | 37°C | 37°C | Room Temp or 37°C | [12] |
| Pluronic F-127 Concentration | 0.02% - 0.04% | 0.02% - 0.04% | 0.02% - 0.04% | 0.02% - 0.04% | [1][4] |
| Probenecid Concentration | 1 - 2.5 mM | 1 - 2.5 mM | 1 - 2.5 mM | 1 - 2.5 mM | [1][4] |
| De-esterification Time | ≥ 30 minutes | ≥ 30 minutes | ≥ 30 minutes | ≥ 30 minutes | [1][9] |
Experimental Protocols
Standard BAPTA-AM Loading Protocol
This is a general protocol that should be optimized for your specific cell type and experimental conditions.
Reagents:
-
BAPTA-AM
-
Anhydrous DMSO
-
Pluronic F-127 (10% w/v in water or 20% w/v in DMSO)
-
Probenecid (optional)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
Stock Solution Preparation:
-
BAPTA-AM Stock (1-10 mM): Dissolve BAPTA-AM in anhydrous DMSO. Store in small, single-use aliquots at -20°C, protected from light and moisture.[1]
-
Pluronic F-127 Stock (10% in water): Dissolve 1 g of Pluronic F-127 in 10 mL of distilled water. Heating may be required. Store at room temperature.[4][5]
-
Probenecid Stock (250 mM): Dissolve probenecid in 1 M NaOH and adjust the pH as needed. Store at -20°C.[1]
Loading Procedure:
-
Cell Preparation: Plate cells on a suitable culture vessel and allow them to adhere and reach the desired confluency.
-
Prepare Loading Solution:
-
Dilute the BAPTA-AM stock solution to the desired final concentration in your physiological buffer.
-
To aid in solubilization, first mix the BAPTA-AM stock with an equal volume of Pluronic F-127 stock solution before diluting in the buffer. The final Pluronic F-127 concentration should be 0.02-0.04%.[1]
-
If using, add probenecid to the loading solution to a final concentration of 1-2.5 mM.[1][4]
-
-
Cell Loading:
-
Remove the culture medium and wash the cells once with pre-warmed buffer.
-
Add the BAPTA-AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C (or as optimized for your cell type).[1]
-
-
Washing and De-esterification:
Experimental Workflow Visualization
Caption: Standard experimental workflow for BAPTA-AM cell loading.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting inefficient BAPTA-AM loading.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Loading neurons with BAPTA-AM activates xbp1 processing indicative of induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Bulk Loading of Calcium Indicator Dyes to Study Astrocyte Physiology: Key Limitations and Improvements Using Morphological Maps - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of BAPTA Chelators in Signaling Pathways
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and mitigate the off-target effects of BAPTA chelators in their experiments. This guide includes frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is BAPTA and what is its primary function in research?
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a high-affinity and selective calcium (Ca²⁺) chelator.[1] Its primary role in research is to act as an intracellular Ca²⁺ buffer, which allows scientists to investigate the role of Ca²⁺ signaling in various cellular processes.[1][2] By loading cells with the cell-permeant form, BAPTA-AM, researchers can effectively control intracellular Ca²⁺ levels and observe the resulting effects.[1]
Q2: What are the known off-target effects of BAPTA?
Beyond its intended purpose of Ca²⁺ chelation, BAPTA has several documented off-target effects that can lead to misinterpretation of experimental results. These include:
-
Chelation of other divalent cations: BAPTA can also bind to other metal ions like zinc (Zn²⁺) and iron (Fe²⁺) with high affinity, potentially disrupting the function of metalloproteins.[1][3]
-
Direct protein interaction: BAPTA has been shown to directly interact with and inhibit the activity of certain enzymes, such as 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) and phospholipase C, in a Ca²⁺-independent manner.[1][4][5]
-
Induction of cytotoxicity: At certain concentrations, BAPTA-AM can induce apoptosis or necrosis in various cell types.[1][6] This toxicity may be independent of its Ca²⁺ chelating properties.[1]
-
Disruption of the cytoskeleton: BAPTA has been observed to cause the disassembly of actin stress fibers and microtubules, which can affect cell morphology and related functions.[1]
-
Effects on mitochondrial function: BAPTA-AM can alter mitochondrial morphology, impact respiration and ATP production, and in some cases, protect against mitochondrial dysfunction.[7][8] The hydrolysis of BAPTA-AM also releases formaldehyde, which is toxic to mitochondria.[7][9]
Q3: How can I ensure that the observed effects in my experiment are due to Ca²⁺ chelation and not off-target effects of BAPTA?
To ensure the specificity of your results, it is crucial to include proper controls in your experimental design. Here are some recommendations:
-
Use a structurally related but inactive control: Employ a BAPTA analog with a low affinity for Ca²⁺ to determine if the observed effects are independent of Ca²⁺ chelation.[1][9]
-
Vary BAPTA concentrations: Perform dose-response experiments to identify the lowest effective concentration of BAPTA-AM that achieves the desired Ca²⁺ buffering without causing significant cytotoxicity.[1][6]
-
Use alternative Ca²⁺ chelators: Compare the effects of BAPTA with other Ca²⁺ chelators like EGTA, which has different kinetics and binding properties.[1]
Q4: Can BAPTA-AM interfere with the fluorescence of calcium indicators?
Yes, BAPTA-AM can interfere with fluorescent calcium indicators. While BAPTA itself is non-fluorescent, it can affect the fluorescent signal by quenching it. By binding to available intracellular calcium, BAPTA reduces the amount of calcium that can bind to the fluorescent indicator, thereby decreasing the indicator's fluorescence.
Troubleshooting Guides
Problem: Unexpected Cell Death or Cytotoxicity
| Potential Cause | Suggested Troubleshooting Steps |
| High concentrations of BAPTA-AM or the indicator can be toxic. | Perform a dose-response curve to determine the optimal, non-toxic concentrations of both BAPTA-AM and the indicator.[6] |
| The DMSO concentration used to dissolve the AM esters may be too high. | Ensure the final DMSO concentration is typically below 0.1%. |
| Calcium depletion due to excessive chelation can trigger apoptosis. | Reduce BAPTA-AM concentration or incubation time.[6] Monitor cell health throughout the experiment using a viability dye. |
| Off-target toxicity independent of chelation. [1] | Use a lower concentration or a different Ca²⁺ chelator to confirm the phenotype.[1] Perform apoptosis/necrosis assays (e.g., Annexin V/PI staining) to characterize the type of cell death.[1] |
| Accumulation of toxic byproducts (formaldehyde) from BAPTA-AM hydrolysis. [9] | Ensure thorough washing after the initial loading period.[9] |
Problem: No or Low Fluorescence Signal from the Calcium Indicator
| Potential Cause | Suggested Troubleshooting Steps |
| BAPTA-AM concentration is too high, chelating all available calcium. | Titrate the BAPTA-AM concentration to find the optimal balance between calcium buffering and indicator signal. |
| Incomplete hydrolysis of the indicator's or BAPTA's AM ester. [10] | Ensure sufficient incubation time (typically 30-60 minutes) at the appropriate temperature (e.g., 37°C) to allow for complete de-esterification. |
| Photobleaching. | Minimize exposure to excitation light and use the lowest possible laser power. |
Problem: Unexpected or Paradoxical Increase in Cellular Activity
| Potential Cause | Suggested Troubleshooting Steps |
| Off-target effects of BAPTA-AM, such as inhibition of potassium channels, can lead to membrane depolarization and increased excitability. [11] | Use the lowest effective concentration of BAPTA-AM. Consider using a different calcium chelator with a different pharmacological profile, such as EGTA-AM, which has a slower calcium binding rate. Perform control experiments to assess the effect of BAPTA-AM alone on the cellular activity being measured. |
Quantitative Data
Comparison of Calcium Chelator Properties
| Chelator | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (nM) | Selectivity (Ca²⁺ vs Mg²⁺) |
| BAPTA | ~6 x 10⁸[12] | ~97[12] | ~160[12] | High (10⁵)[13][14] |
| EGTA | Slower than BAPTA[12][15] | Slower than BAPTA[12] | ~150 (pH 7.2)[14] | Lower than BAPTA |
| EDTA | Slower than BAPTA[12] | Slower than BAPTA[12] | - | Lower than BAPTA[12] |
Experimental Protocols
Protocol 1: Loading Cells with BAPTA-AM
This protocol describes a general procedure for loading cultured cells with BAPTA-AM. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Cultured cells on coverslips or in an appropriate imaging plate
-
BAPTA-AM stock solution (e.g., 1 mM in anhydrous DMSO)
-
Pluronic® F-127 (e.g., 20% solution in DMSO)
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
Procedure:
-
Prepare Loading Solution: On the day of the experiment, prepare a working solution of BAPTA-AM at the desired final concentration (e.g., 2-20 µM) in your chosen buffer.[2] To aid solubility, Pluronic® F-127 can be added to a final concentration of 0.02-0.04%.[2][16] To reduce leakage of de-esterified BAPTA, Probenecid can be added to a final concentration of 0.5-1 mM.[2]
-
Cell Loading: Remove the growth medium from the cells and wash once with the buffer. Add the BAPTA-AM loading solution to the cells.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes.[2] The optimal incubation time may vary between cell lines.
-
Washing: Remove the loading solution and wash the cells at least twice with the buffer to remove extracellular BAPTA-AM.[16]
-
Proceed with Experiment: Add your experimental buffer and proceed with your experiment.
Protocol 2: Assessing for Incomplete BAPTA-AM Hydrolysis
This protocol helps to determine if BAPTA-AM has been fully hydrolyzed to its active form within the cells.
Materials:
-
Cells loaded with BAPTA-AM
-
Calcium ionophore (e.g., Ionomycin) stock solution in DMSO
-
High calcium buffer (e.g., HBSS with 1.8 mM CaCl₂)
-
Fluorescence microscope or plate reader
Procedure:
-
Load cells with BAPTA-AM as described in Protocol 1.
-
Wash the cells and replace the loading solution with a serum-free medium.
-
Measure the baseline fluorescence of the cells.
-
Add a calcium ionophore (e.g., a final concentration of 1-5 µM Ionomycin) to the cells in the high calcium buffer.[10]
-
Immediately measure the fluorescence again.
Interpretation:
-
No significant change in fluorescence: This suggests that the BAPTA-AM was likely fully hydrolyzed.[10]
-
A significant increase in fluorescence: This indicates that there was a pool of unhydrolyzed or partially hydrolyzed, calcium-insensitive BAPTA-AM that became fluorescent upon the ionophore-induced influx of calcium, signifying incomplete hydrolysis.[10]
Visualizations
Caption: BAPTA-AM's journey from cell entry to Ca²⁺ chelation.
Caption: A logical workflow for troubleshooting BAPTA experiments.
Caption: BAPTA's impact on intended vs. off-target pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Zinc forms complexes with higher kinetical stability than calcium, 5-F-BAPTA as a good example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Research Portal - BAPTA, the intracellular calcium chelator: how does it kill cancer cells? [research.kuleuven.be]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Postsynaptic and presynaptic effects of the calcium chelator BAPTA on synaptic transmission in rat hippocampal dentate granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. Origins of Ca2+ imaging with fluorescent indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. benchchem.com [benchchem.com]
incomplete hydrolysis of BAPTA-AM and its consequences
Welcome to the technical support center for BAPTA-AM. This resource is designed for researchers, scientists, and drug development professionals to address issues related to the incomplete hydrolysis of BAPTA-AM and its experimental consequences.
Frequently Asked Questions (FAQs)
Q1: What is BAPTA-AM and how does it work?
A1: BAPTA-AM is the cell-permeable acetoxymethyl (AM) ester form of the potent calcium chelator BAPTA.[1][2] Its hydrophobic nature allows it to cross the cell membrane. Once inside the cell, intracellular esterases are expected to cleave the AM ester groups, converting BAPTA-AM into its active, membrane-impermeant form, BAPTA.[1][3][4] This active form is then trapped within the cytosol where it can buffer intracellular calcium ions.[2][3]
Q2: What are the consequences of incomplete BAPTA-AM hydrolysis?
A2: Incomplete hydrolysis means that not all BAPTA-AM has been converted to the active BAPTA form. This can lead to several issues:
-
Suboptimal or inconsistent calcium chelation : Only the fully de-esterified BAPTA can effectively chelate calcium.[5] The presence of unhydrolyzed or partially hydrolyzed BAPTA-AM will result in less effective buffering of intracellular calcium.[5]
-
Cytotoxicity : The acetoxymethyl ester form of BAPTA can be toxic to cells, and its accumulation due to incomplete hydrolysis can induce apoptosis or necrosis.[2][6][7]
-
Experimental Artifacts : Partially hydrolyzed intermediates may have different properties, potentially leading to misleading experimental results.[5]
Q3: How can I determine if BAPTA-AM is being incompletely hydrolyzed in my cells?
A3: A qualitative assessment can be performed using a calcium ionophore. After loading cells with BAPTA-AM and washing, measure the baseline signal of your calcium indicator. Then, add a calcium ionophore like ionomycin in a high-calcium buffer. A significant increase in the calcium signal suggests the presence of unhydrolyzed or partially hydrolyzed BAPTA-AM that became activated by the sudden influx of extracellular calcium, indicating incomplete hydrolysis.[5]
Q4: Does the health and confluency of my cells affect BAPTA-AM hydrolysis?
A4: Yes, the health and density of your cells are critical. Unhealthy or overly confluent cells may have compromised membrane integrity and reduced intracellular esterase activity, leading to poor loading and incomplete hydrolysis.[1] It is recommended to use healthy, sub-confluent cell cultures for reproducible results.[5]
Q5: What is the role of Pluronic F-127 and probenecid in BAPTA-AM loading?
A5: Pluronic F-127 is a non-ionic surfactant that helps to disperse the hydrophobic BAPTA-AM in aqueous loading buffers, preventing its precipitation and improving solubility.[1][2] Probenecid is an inhibitor of organic anion transporters that can actively pump the de-esterified, negatively charged BAPTA out of the cell.[1][5] Using probenecid helps to retain the active chelator inside the cells.[5]
Troubleshooting Guide: Incomplete BAPTA-AM Hydrolysis
This guide addresses the common issue of suboptimal or inconsistent calcium chelation due to incomplete hydrolysis of BAPTA-AM.
| Issue | Potential Cause | Troubleshooting Steps | Rationale |
| Low Calcium Chelation Efficiency | Insufficient Incubation Time | Increase the incubation time for de-esterification (typically 30-60 minutes after loading).[1][5] For some cell types, this may need to be extended.[4] | Provides more time for intracellular esterases to cleave the AM ester groups.[1] |
| Low Incubation Temperature | Ensure incubation is performed at 37°C.[1] | Intracellular esterase activity is temperature-dependent, with higher temperatures generally leading to more efficient hydrolysis.[1] | |
| Low Intracellular Esterase Activity | Optimize loading conditions by systematically testing a range of incubation times and temperatures.[5] | Some cell types inherently have lower esterase activity and require tailored protocols.[5] | |
| High BAPTA-AM Concentration | Perform a dose-response experiment to find the optimal concentration (typically 1-10 µM).[1][2] Too high a concentration can overload the cellular machinery.[5] | High concentrations can be cytotoxic and may saturate the intracellular esterases, leading to incomplete processing.[1][5] | |
| Degraded BAPTA-AM Stock | Prepare a fresh stock solution in high-quality, anhydrous DMSO. Store aliquots at -20°C, protected from light and moisture.[1] | BAPTA-AM is susceptible to hydrolysis if not stored properly, rendering it unable to cross the cell membrane.[1] | |
| High Cytotoxicity | High BAPTA-AM Concentration | Decrease the BAPTA-AM concentration to the lowest effective level determined from your dose-response optimization.[1] | High concentrations of BAPTA-AM can be toxic to cells, leading to apoptosis or necrosis.[1][2][8] |
| Prolonged Incubation | Reduce the incubation time. | Extended exposure to BAPTA-AM, even at lower concentrations, can induce cellular stress.[1] | |
| Solvent Toxicity | Ensure the final concentration of DMSO is not toxic to your cells (typically <0.5%).[5] | High concentrations of the solvent used to dissolve BAPTA-AM can be cytotoxic. |
Quantitative Data Summary
The following table provides recommended starting parameters for BAPTA-AM loading. Optimization for your specific cell type and experimental conditions is highly recommended.
| Parameter | Recommended Range | Notes |
| BAPTA-AM Concentration | 1 - 100 µM[5][9] | Start with a lower concentration and titrate up.[5] The optimal concentration can vary significantly between cell types.[1] |
| Pluronic® F-127 Concentration | 0.02% - 0.04% (w/v)[5] | Aids in the solubilization of BAPTA-AM in aqueous buffer.[5] |
| Probenecid Concentration | 1 - 2.5 mM[5] | Inhibits organic anion transporters to prevent dye leakage.[5] |
| Incubation Time | 30 - 60 minutes[1][5] | May need to be extended for cells with low esterase activity.[5] |
| Incubation Temperature | Room Temperature to 37°C[5] | Cell-type dependent; lower temperatures may improve viability.[5] |
| DMSO Concentration | < 0.5%[5] | High concentrations of DMSO can be toxic to cells.[5] |
| Post-Wash Equilibration Time | ≥ 30 minutes[3] | Crucial for complete de-esterification of intracellular BAPTA-AM.[3] |
Experimental Protocols
Protocol for Assessing the Completeness of BAPTA-AM Hydrolysis
This protocol provides a method to qualitatively assess whether BAPTA-AM has been fully hydrolyzed to its active form within the cells.[5]
Materials:
-
Cells loaded with BAPTA-AM
-
Serum-free culture medium or appropriate buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Calcium ionophore (e.g., Ionomycin) stock solution in DMSO
-
High calcium buffer (e.g., standard culture medium or HBSS with 1.8 mM CaCl₂)[5]
-
Fluorescence microscope or plate reader
Procedure:
-
Load cells with BAPTA-AM according to your established protocol.[5]
-
Wash the cells at least twice with serum-free medium to remove extracellular BAPTA-AM.[5]
-
Add fresh serum-free medium to the cells.[5]
-
Measure the baseline fluorescence of the cells.[5]
-
Add a calcium ionophore (e.g., a final concentration of 1-5 µM Ionomycin) to the cells in a high calcium buffer.[5]
-
Immediately after adding the ionophore, measure the fluorescence again.[5]
Interpretation:
-
No significant change in fluorescence: This suggests that the BAPTA-AM was likely fully hydrolyzed.[5]
-
A significant increase in fluorescence: This indicates that there was a pool of unhydrolyzed or partially hydrolyzed, calcium-insensitive BAPTA-AM that became fluorescent upon the ionophore-induced influx of calcium, signifying incomplete hydrolysis.[5]
Standard BAPTA-AM Loading and Washout Protocol
This is a general guideline for loading adherent cells.
Materials:
-
BAPTA-AM stock solution (1-10 mM in anhydrous DMSO)[3]
-
Pluronic® F-127 stock solution (10-20% w/v in anhydrous DMSO or water)[3][10]
-
Probenecid stock solution (250 mM in NaOH and buffer)[1][10]
-
Loading Buffer: Serum-free cell culture medium or a balanced salt solution (e.g., HBSS)[3]
Procedure:
-
Prepare Loading Solution: Dilute the BAPTA-AM stock solution in the loading buffer to the desired final concentration (e.g., 1-10 µM). If using, add Pluronic F-127 (final concentration 0.02-0.04%) and Probenecid (final concentration 1-2.5 mM).[1][5]
-
Cell Loading: Remove the culture medium from the cells and wash once with pre-warmed HBSS. Add the BAPTA-AM loading solution to the cells.[1]
-
Incubate: Incubate the cells for 30-60 minutes at 37°C.[1]
-
Washout: Remove the loading solution and wash the cells 2-3 times with warm HBSS (containing probenecid if used in the loading step).[1]
-
De-esterification: Incubate the cells in fresh, BAPTA-AM-free medium for at least 30 minutes at 37°C to allow for complete hydrolysis of intracellular BAPTA-AM.[1][3]
Visualizations
Caption: Mechanism of BAPTA-AM cellular uptake and activation.
Caption: Consequences of incomplete BAPTA-AM hydrolysis.
Caption: Troubleshooting workflow for incomplete BAPTA-AM hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BAPTA/AM, an intracellular calcium chelator, induces delayed necrosis by lipoxygenase-mediated free radicals in mouse cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. docs.aatbio.com [docs.aatbio.com]
issues with 5',5-Difluoro BAPTA tetrapotassium in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of 5',5"-Difluoro BAPTA tetrapotassium salt in long-term experiments.
I. Troubleshooting Guides
Long-term experiments using 5',5"-Difluoro BAPTA, often introduced into cells as its cell-permeant acetoxymethyl (AM) ester, can present several challenges. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Gradual loss of calcium buffering effect over time | 1. Cellular Extrusion: The active form (tetrapotassium salt) is actively transported out of the cell by organic anion transporters. 2. Cellular Sequestration/Metabolism: The chelator may be sequestered into organelles or metabolized over time. 3. Cell Proliferation: As cells divide, the intracellular concentration of the chelator is diluted. | 1. Co-incubate with an organic anion transporter inhibitor, such as probenecid (typically 1-2.5 mM), to reduce extrusion.[1] 2. Monitor the intracellular concentration over time if possible and consider reapplying the AM ester at low concentrations if necessary, though this risks increased toxicity. 3. Account for cell division in your experimental design, and consider this a confounding factor in long-term studies. |
| Observed cytotoxicity or apoptosis, especially after 24-48 hours | 1. Disruption of Calcium Homeostasis: Prolonged and excessive chelation of intracellular Ca²⁺ can disrupt essential calcium-dependent signaling pathways necessary for cell survival. 2. Off-Target Effects: BAPTA has been shown to have effects independent of its calcium-chelating properties, such as the direct inhibition of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), which can impair glycolysis and downregulate the mTORC1 signaling pathway.[2] 3. Toxicity from AM Ester Hydrolysis: The hydrolysis of the AM esters from BAPTA-AM releases formaldehyde, a toxic substance that can cause DNA damage and contribute to cell death.[3] | 1. Perform a dose-response curve to determine the lowest effective concentration of BAPTA-AM needed for your experiment. 2. Use a BAPTA analog with a low affinity for Ca²⁺ as a negative control to determine if the observed effects are independent of calcium chelation.[2] 3. Ensure thorough washing of cells after the initial loading period to remove any unhydrolyzed BAPTA-AM and extracellular byproducts. |
| Inconsistent or unexpected experimental results | 1. Incomplete Hydrolysis of BAPTA-AM: The AM ester form of BAPTA is inactive and must be fully cleaved by intracellular esterases to become an active chelator. Incomplete hydrolysis can lead to a lower-than-expected buffering capacity. 2. Variability in Cell Health and Density: Unhealthy cells may not have the active esterases required to cleave the AM groups, and cell density can affect loading efficiency. 3. Degradation of BAPTA-AM Stock Solution: BAPTA-AM is sensitive to moisture and can hydrolyze over time, even in DMSO. | 1. Extend the de-esterification period (typically 30-60 minutes at 37°C) after loading to ensure complete hydrolysis.[4] 2. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Standardize cell seeding density. 3. Prepare fresh BAPTA-AM stock solutions in anhydrous DMSO and store them in small, single-use aliquots at -20°C, protected from light and moisture. |
| Precipitation of BAPTA-AM in aqueous solutions during cell loading | 1. Low Aqueous Solubility: BAPTA-AM is hydrophobic and can precipitate when added to aqueous buffers. 2. High Local Concentration: Adding the DMSO stock directly to the buffer without adequate mixing can cause localized high concentrations and precipitation. | 1. Use a mild non-ionic detergent like Pluronic® F-127 (typically at a final concentration of 0.02-0.04%) to improve the solubility of BAPTA-AM.[1] 2. Pre-mix the BAPTA-AM stock solution with an equal volume of Pluronic® F-127 solution before diluting it into the final buffer. Add the stock solution to the buffer while vortexing or stirring to promote rapid dispersion. |
II. Frequently Asked Questions (FAQs)
Q1: What is 5',5"-Difluoro BAPTA tetrapotassium salt and how does it work?
5',5"-Difluoro BAPTA is a derivative of the calcium chelator BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).[5] The tetrapotassium salt is the water-soluble, active form of the chelator. It has a high selectivity for calcium (Ca²⁺) ions over other divalent cations like magnesium (Mg²⁺) and exhibits rapid binding and release kinetics, making it an effective intracellular calcium buffer.[6][7] In many experimental settings, it is introduced into cells in its membrane-permeant acetoxymethyl (AM) ester form. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active tetrapotassium salt form in the cytoplasm where it can buffer changes in intracellular free calcium concentration.[8]
Q2: What are the primary causes of cytotoxicity with BAPTA derivatives in long-term experiments?
In long-term experiments, cytotoxicity associated with BAPTA derivatives can arise from several factors:
-
Disruption of Calcium Homeostasis: Continuous and excessive buffering of intracellular calcium can interfere with essential cellular processes that depend on calcium signaling, potentially leading to apoptosis.
-
Off-Target Effects: BAPTA can have effects that are independent of its calcium chelation. For instance, it has been shown to directly inhibit the enzyme PFKFB3, which is involved in glycolysis and mTORC1 signaling.[2] This can lead to cell death in certain cell types, particularly cancer cells that are dependent on MCL-1.[3]
-
Byproducts of AM Ester Hydrolysis: The enzymatic cleavage of the AM esters from BAPTA-AM releases formaldehyde.[3] Formaldehyde is a known cytotoxic agent that can cause DNA damage and contribute to cell death over long incubation periods.[9]
Q3: How can I minimize the cytotoxicity of BAPTA-AM in my long-term experiments?
To minimize cytotoxicity, consider the following strategies:
-
Use the Lowest Effective Concentration: Perform a titration to determine the lowest concentration of BAPTA-AM that effectively buffers calcium for your specific application.
-
Optimize Incubation Time: Use the shortest incubation time necessary to achieve the desired intracellular concentration of the active chelator.
-
Thorough Washing: After loading, wash the cells thoroughly with fresh, warm buffer to remove any extracellular BAPTA-AM and byproducts of hydrolysis.
-
Use Pluronic F-127: A low concentration of Pluronic F-127 (e.g., 0.02-0.04%) can improve the solubility of BAPTA-AM, potentially allowing for the use of lower concentrations.[1]
-
Monitor Cell Viability: Regularly assess cell health and viability throughout the experiment using appropriate assays.
Q4: How can I be sure that the effects I observe are due to calcium chelation and not off-target effects?
To confirm that your experimental observations are a direct result of calcium buffering, it is crucial to include proper controls:
-
Perform "Rescue" Experiments: If feasible, try to reverse the observed phenotype by carefully elevating intracellular calcium levels after BAPTA treatment.
-
Use an Alternative Chelator: Compare the effects of BAPTA with another calcium chelator that has different properties, such as EGTA, which has slower binding kinetics.[10]
Q5: My calcium buffering effect seems to diminish over time. What could be the cause and how can I address it?
The diminishing effect of calcium buffering in long-term experiments is often due to the active transport of the chelator out of the cells by organic anion transporters.[11] This can be mitigated by co-incubating the cells with an inhibitor of these transporters, such as probenecid.[12][13] Cell division can also contribute to a decrease in the intracellular concentration of the chelator over time.
III. Quantitative Data
| Parameter | Value | Compound | Conditions/Notes |
| Ca²⁺ Dissociation Constant (Kd) | 0.59 µM | 5',5"-Difluoro BAPTA | In the absence of Mg²⁺.[7] |
| 0.70 µM | 5',5"-Difluoro BAPTA | In the presence of 1 mM Mg²⁺.[7] | |
| Fe²⁺ Dissociation Constant (Kd) | 50 nM | 5',5"-Difluoro BAPTA | - |
| Typical Loading Concentration (AM Ester) | 10-100 µM | BAPTA-AM | Should be optimized for cell type.[14] |
| Resulting Intracellular Concentration | 1-2 mM | BAPTA (from AM ester) | From a 10 µM extracellular application of BAPTA-AM.[3] |
| Probenecid Concentration for OAT Inhibition | 1-2.5 mM | Probenecid | To inhibit cellular extrusion of the chelator.[1] |
| IC₅₀ of ~150 µM | Probenecid | For inhibition of pannexin 1 channels.[13] | |
| Formaldehyde Cytotoxicity | ≥62.5 µM | Formaldehyde | Inhibited HeLa cell growth after 1 hour.[15] |
| 0.3 mM and above | Formaldehyde | Maximal inhibition of mitochondrial dehydrogenase activity in human fibroblasts.[16] | |
| Off-Target IC₅₀ (BAPTA-AM) | 1.3 µM | BAPTA-AM | hERG channels in HEK 293 cells.[17] |
| 1.45 µM | BAPTA-AM | hKv1.3 channels in HEK 293 cells.[17] | |
| 1.23 µM | BAPTA-AM | hKv1.5 channels in HEK 293 cells.[17] |
IV. Experimental Protocols
Protocol 1: Intracellular Calcium Buffering with 5',5"-Difluoro BAPTA-AM
This protocol provides a general guideline for loading adherent cells with the cell-permeant AM ester of 5',5"-Difluoro BAPTA.
Materials:
-
5',5"-Difluoro BAPTA, AM Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127, 20% solution in DMSO
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium
-
Probenecid (optional)
-
Adherent cells cultured on a suitable substrate (e.g., glass-bottom dish)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of 5',5"-Difluoro BAPTA-AM in anhydrous DMSO.
-
Store in small, single-use aliquots at -20°C, protected from light and moisture.
-
-
Loading Solution Preparation:
-
Warm the required aliquots of BAPTA-AM and Pluronic® F-127 to room temperature.
-
In a microcentrifuge tube, mix the BAPTA-AM stock solution with an equal volume of 20% Pluronic® F-127.
-
Dilute this mixture into your physiological buffer or cell culture medium to the desired final concentration (typically 1-10 µM, but should be optimized). The final DMSO concentration should be less than 0.5%.
-
If using probenecid to inhibit extrusion, add it to the loading solution at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C. The optimal time and temperature should be determined empirically for your specific cell type.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with fresh, warm buffer to remove extracellular BAPTA-AM. If using probenecid, it should also be included in the wash and subsequent incubation media.
-
Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Experimentation:
-
The cells are now loaded with the active calcium chelator and are ready for your long-term experiment.
-
V. Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Workflow of BAPTA-AM loading and potential issues.
Caption: Intended and off-target effects of intracellular BAPTA.
Caption: Troubleshooting logic for BAPTA-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intracellular BAPTA directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. thomassci.com [thomassci.com]
- 9. Cytotoxicity of glutaraldehyde and formaldehyde in relation to time of exposure and concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. In vitro study on cytotoxicity and intracellular formaldehyde concentration changes after exposure to formaldehyde and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. staging.aapd.org [staging.aapd.org]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Autofluorescence with Fluorescent BAPTA Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing autofluorescence in experiments using fluorescent BAPTA derivatives for calcium imaging.
Frequently Asked Questions (FAQs)
What is autofluorescence and what causes it in biological samples?
Autofluorescence is the natural fluorescence emitted by biological samples when they are excited by light, which can interfere with the detection of specific fluorescent probes.[1][2] It originates from endogenous molecules that act as natural fluorophores.
Common sources of autofluorescence include:
-
Metabolic Coenzymes: NADH and flavins (FAD, FMN), which are abundant in metabolically active cells, particularly in the mitochondria.[2][3]
-
Structural Proteins: Collagen and elastin, major components of the extracellular matrix, fluoresce strongly, especially when excited with UV or blue light.[3][4]
-
Lipofuscin: A granular pigment that accumulates in the lysosomes of aging cells, known for its broad excitation and emission spectra.[2][5]
-
Aromatic Amino Acids: Tryptophan, tyrosine, and phenylalanine are intrinsically fluorescent.[4]
-
Other Components: Heme groups in red blood cells, chlorophyll in plant samples, and various pigments can also contribute.[4][6]
-
Experimental Artifacts: Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can react with cellular components to create fluorescent products.[4][7] Phenol red in culture media and components of some plastic consumables are also known sources.[4][8]
How does autofluorescence interfere with measurements using fluorescent BAPTA derivatives?
Autofluorescence can significantly compromise the quality of calcium imaging data by:
-
Reducing Signal-to-Noise Ratio (SNR): A high background signal from autofluorescence can obscure the weaker, specific signal from the calcium indicator, making it difficult to detect subtle changes in calcium concentration.[9]
-
Masking True Signals: In samples with strong autofluorescence, the background can be brighter than the specific signal, potentially leading to false-negative results.[4]
-
Creating False Positives: If not properly accounted for, the autofluorescence signal itself might be misinterpreted as a specific calcium signal.
-
Spectral Bleed-through: The emission spectrum of autofluorescence is often broad and can overlap with the emission spectrum of the BAPTA derivative, contaminating the signal collected in the detector.[4]
Which BAPTA derivative is best to minimize autofluorescence interference?
The ideal BAPTA derivative depends on the specific sample and instrumentation. Since autofluorescence is typically strongest in the blue and green regions of the spectrum (350-550 nm), choosing indicators that excite and emit at longer wavelengths (red or far-red) is a highly effective strategy.[7][8]
What are the main strategies to reduce or manage autofluorescence?
There are several approaches that can be used independently or in combination:
-
Instrumental Adjustments: Optimize excitation and emission filter sets to match the spectral profile of your indicator and exclude as much of the autofluorescence signal as possible.[8]
-
Choice of Fluorophore: Select bright, red-shifted calcium indicators (e.g., X-rhod-1) to move away from the primary range of autofluorescence.[7][10]
-
Sample Preparation:
-
Use phenol red-free culture medium for live-cell imaging.[8]
-
If fixation is necessary, use the lowest effective concentration of aldehyde fixatives for the shortest possible time.[5][11] Consider organic solvents like ice-cold methanol or ethanol as alternatives.[7]
-
For tissue samples, perfuse with PBS before fixation to remove red blood cells, which are a source of heme-related autofluorescence.[5][8]
-
-
Chemical Quenching: Treat fixed samples with quenching agents like sodium borohydride (for aldehyde-induced autofluorescence) or Sudan Black B (for lipofuscin).[5][12]
-
Photobleaching: Intentionally expose the sample to intense light before introducing the fluorescent probe. Autofluorescent molecules are often more susceptible to photobleaching than robust commercial dyes.[8]
-
Computational Correction:
-
Background Subtraction: Acquire an image of an unstained control sample (autofluorescence control) and subtract this image from the stained sample images.[13]
-
Spectral Unmixing: This advanced technique uses the unique emission spectra of the fluorophore and the autofluorescence to computationally separate the two signals.[14][15] This requires a spectral imaging system.
-
What control experiments are essential for managing autofluorescence?
To accurately identify and manage autofluorescence, the following controls are critical:
-
Unstained Control: This is the most important control. An unstained sample (cells or tissue prepared in the exact same way as the experimental samples but without the BAPTA derivative) should be imaged using the same settings.[7][16] This allows you to visualize the intensity, localization, and spectral properties of the autofluorescence in your sample.
-
No Primary Antibody Control (for immunofluorescence): In experiments combining calcium imaging with immunofluorescence, a sample incubated only with the secondary antibody helps identify non-specific binding of the secondary antibody.
Data & Protocols
Table 1: Properties of Common Fluorescent BAPTA Derivatives
This table summarizes the key photophysical properties of several common BAPTA-based calcium indicators. Choosing a dye with excitation and emission wavelengths in the longer (red) part of the spectrum can help avoid the bulk of cellular autofluorescence.
| Indicator | Excitation (nm) | Emission (nm) | Kd for Ca²+ (nM) | Quantum Yield | Key Characteristics |
| Fura-2 | 340 / 380 | 510 | ~145 | 0.23-0.49 | Ratiometric, UV-excitable. Good for quantitative measurements but susceptible to autofluorescence.[10][17] |
| Indo-1 | ~350 | ~405 / ~485 | ~230 | 0.38 | Ratiometric, UV-excitable. Prone to photobleaching but well-suited for flow cytometry.[18] |
| Fluo-4 | ~494 | ~516 | ~345 | ~0.14 (Ca²⁺-bound) | Single-wavelength, visible light excitation. Very bright signal increase upon calcium binding.[18][19][20] |
| X-rhod-1 | ~580 | ~600 | ~700 | N/A | Red-shifted emission, which is excellent for reducing autofluorescence and for in-tissue imaging.[10] |
Note: Quantum yield and Kd values can vary depending on the experimental conditions (pH, temperature, ionic strength).
Table 2: Common Sources of Cellular and Tissue Autofluorescence
This table details the primary endogenous fluorophores responsible for autofluorescence. Understanding the source can help in selecting the appropriate avoidance or reduction strategy.
| Fluorophore | Predominant Excitation (nm) | Predominant Emission (nm) | Typical Location |
| NADH | ~340 | ~450 | Mitochondria[2] |
| Flavins (FAD, FMN) | ~380-490 | ~520-560 | Mitochondria[2] |
| Collagen | ~300-450 | ~390-450 | Extracellular matrix[5] |
| Elastin | ~350-450 | ~410-520 | Extracellular matrix[4] |
| Lipofuscin | Broad (e.g., 345-490) | Broad (e.g., 460-670) | Lysosomes, cytosol (especially in aged cells)[2][5] |
| Tryptophan | ~280 | ~350 | Proteins (widespread) |
Experimental Protocol: Calcium Imaging with Autofluorescence Correction
This protocol provides a generalized workflow for loading cells with a fluorescent BAPTA derivative (e.g., Fluo-4 AM) and acquiring images with appropriate controls for autofluorescence.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips.
-
Fluorescent BAPTA derivative (e.g., Fluo-4 AM, 1 mM stock in dry DMSO).
-
Pluronic F-127 (20% solution in dry DMSO).
-
Imaging Buffer (e.g., HBSS or a similar physiological salt solution, phenol red-free).
-
Fluorescence microscope with appropriate filter sets and a sensitive camera.
Procedure:
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or coverslip 24-48 hours before the experiment to allow them to adhere.[21]
-
Ensure cells are healthy and at an appropriate confluency (e.g., 70-80%).
-
-
Preparation of Loading Solution:
-
For a final Fluo-4 AM concentration of 2-5 µM, dilute the 1 mM stock solution into phenol red-free imaging buffer.
-
To aid in dye solubilization, you can pre-mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 before diluting into the buffer.[19]
-
-
Dye Loading:
-
Washing and De-esterification:
-
After incubation, gently wash the cells two to three times with warm imaging buffer to remove excess extracellular dye.[21]
-
Incubate the cells for an additional 30 minutes in fresh imaging buffer to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the active dye inside the cells.[22]
-
-
Control Sample Preparation:
-
Prepare at least one dish of cells in the exact same way but without adding the Fluo-4 AM. This will be your unstained autofluorescence control .
-
-
Image Acquisition:
-
Place the dish with the loaded cells on the microscope stage.
-
Using the filter set appropriate for your dye (e.g., ~488 nm excitation and ~520 nm emission for Fluo-4), find a field of view with healthy-looking cells.
-
Adjust the illumination intensity and camera exposure time to obtain a good signal without excessive photobleaching.[23] Aim for a baseline fluorescence that is clearly above the camera's noise floor but well below saturation.
-
Record a baseline fluorescence, then apply your stimulus to induce calcium changes, and continue recording.
-
Crucially , after imaging your experimental samples, replace them with the unstained autofluorescence control. Without changing any of the microscope or camera settings , acquire several images of the autofluorescence.
-
-
Data Analysis (Background Correction):
-
Average the images from the unstained control to create a master "autofluorescence background" image.
-
For each frame of your experimental data, subtract this master background image. This will correct for the contribution of autofluorescence to your total signal.
-
Proceed with your standard analysis, such as calculating the change in fluorescence over baseline (ΔF/F₀).
-
Visual Guides & Diagrams
Signaling and Detection Pathway
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Autofluorescence [jacksonimmuno.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. Causes of Autofluorescence [visikol.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. benchchem.com [benchchem.com]
- 9. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 10. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 11. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 12. biotium.com [biotium.com]
- 13. benchchem.com [benchchem.com]
- 14. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 15. bio-rad.com [bio-rad.com]
- 16. How to Set Up Proper Controls for Your Flow Cytometry Experiment [synapse.patsnap.com]
- 17. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 18. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biotium.com [biotium.com]
- 20. researchgate.net [researchgate.net]
- 21. brainvta.tech [brainvta.tech]
- 22. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. portlandpress.com [portlandpress.com]
Validation & Comparative
A Head-to-Head Comparison of 5',5'-Difluoro BAPTA tetrapotassium and EGTA for Rapid Calcium Chelation
For Immediate Publication
[City, State] – [Date] – In the intricate world of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological processes, from neurotransmitter release to apoptosis. The ability to precisely control intracellular calcium concentrations is therefore a cornerstone of modern biological research. This guide provides a comprehensive comparison of two widely used calcium chelators, 5',5'-Difluoro BAPTA tetrapotassium and EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid), with a focus on their application in rapid calcium chelation. This analysis is intended for researchers, scientists, and drug development professionals seeking to make an informed choice of calcium buffer for their experimental needs.
The fundamental difference between 5',5'-Difluoro BAPTA and EGTA lies in their kinetics of calcium binding. BAPTA and its derivatives are classified as "fast" chelators, capable of rapidly binding and releasing calcium ions. In contrast, EGTA is a "slow" chelator, exhibiting a significantly lower on-rate for calcium binding.[1][2] This distinction is critical for investigating cellular events that are governed by rapid, localized calcium transients versus slower, more global changes in calcium concentration.[3]
Quantitative Comparison of Chelator Properties
The efficacy of a calcium chelator is defined by its dissociation constant (Kd), association rate constant (k_on), and dissociation rate constant (k_off). These parameters dictate the speed and affinity with which a chelator binds to calcium.
| Property | 5',5'-Difluoro BAPTA tetrapotassium | EGTA | References |
| Classification | Fast Chelator | Slow Chelator | [1][3] |
| Ca²⁺ Dissociation Constant (Kd) | 0.59 µM (in the absence of Mg²⁺) | ~0.1 µM (pH 7.2) | [4] |
| Ca²⁺ Association Rate (k_on) | Estimated to be in the range of 10⁸ to 10⁹ M⁻¹s⁻¹ (similar to BAPTA) | ~3 x 10⁶ M⁻¹s⁻¹ | [1][5] |
| Ca²⁺ Dissociation Rate (k_off) | Estimated based on Kd and k_on | Not readily available | [5] |
| pH Sensitivity of Ca²⁺ Binding | Relatively insensitive in the physiological range | Highly dependent on pH | [5][6] |
| Selectivity for Ca²⁺ over Mg²⁺ | High | High | [5][6] |
The Kinetic Advantage: Fast vs. Slow Chelation
The ~50-400 times faster on-rate of BAPTA and its derivatives compared to EGTA is a key determinant in their experimental applications.[2][5] This rapid binding makes 5',5'-Difluoro BAPTA highly effective at capturing transient and localized increases in intracellular calcium, often referred to as "calcium microdomains" or "nanodomains," which are crucial in processes like neurotransmitter release at the presynaptic terminal.[3] EGTA, with its slower on-rate, is less efficient at buffering these rapid, localized calcium fluxes but is well-suited for controlling bulk, slower changes in calcium concentration.[3]
Experimental Protocols
The determination of the kinetic parameters of calcium chelators requires specialized techniques capable of measuring reactions on a millisecond or even microsecond timescale. Two common methods are Temperature-Jump Relaxation and Stopped-Flow Fluorimetry.
Temperature-Jump Relaxation Method
This technique is used to measure very rapid reaction rates by perturbing a system at equilibrium with a rapid change in temperature.
Principle: A solution containing the chelator and calcium at equilibrium is rapidly heated, typically by discharging a capacitor or using a laser pulse.[7][8] This temperature jump shifts the equilibrium constant of the binding reaction. The system then "relaxes" to a new equilibrium state at the higher temperature. The rate of this relaxation, monitored by changes in absorbance or fluorescence, is related to the on- and off-rates of the chelator.[7][9]
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of the calcium chelator (e.g., 5',5'-Difluoro BAPTA) in a suitable buffer (e.g., 100-140 mM CsCl, 20-40 mM Cs-HEPES, 8 mM NaCl, pH 7.2 at 22°C).[1]
-
Add a known concentration of CaCl₂ to the solution to establish a specific free calcium concentration.
-
If the chelator itself does not have a strong absorbance or fluorescence signal that changes upon calcium binding, a small amount of a calcium indicator dye can be added to the solution to monitor the relaxation.[9]
-
Filter the sample through a 0.2 µm filter and degas to prevent bubble formation during the temperature jump.[9]
-
-
Instrument Setup:
-
Place the sample in a specialized cuvette within the temperature-jump apparatus. This cuvette is equipped with electrodes for capacitor discharge or is positioned in the path of a laser.[9]
-
Set the monitoring wavelength on the spectrophotometer or fluorometer to a value where the change in signal upon calcium binding is maximal.
-
-
Data Acquisition:
-
Initiate the temperature jump by discharging the capacitor or firing the laser. This will rapidly increase the temperature of the sample by a few degrees Celsius in microseconds.[7]
-
Record the subsequent change in absorbance or fluorescence over time using a high-speed detector and digitizer as the system relaxes to the new equilibrium.[9]
-
-
Data Analysis:
-
Fit the recorded relaxation curve to an exponential function to determine the relaxation time constant (τ).
-
The reciprocal of the relaxation time (1/τ) is a function of the on-rate (k_on), off-rate (k_off), and the concentrations of the chelator and calcium. By measuring the relaxation time at different calcium concentrations, both k_on and k_off can be determined.[9]
-
Stopped-Flow Fluorimetry
This method is used to measure rapid reactions in solution by rapidly mixing two reactants and observing the reaction progress over time.
Principle: Two solutions, one containing the chelator and the other containing calcium, are rapidly mixed. The change in a spectroscopic signal (typically fluorescence) is then monitored as the binding reaction proceeds.[4]
Detailed Protocol:
-
Solution Preparation:
-
Prepare a solution of the calcium chelator (e.g., 5',5'-Difluoro BAPTA) in a suitable buffer.
-
Prepare a separate solution of CaCl₂ in the same buffer.
-
To measure the off-rate, a solution of the Ca²⁺-saturated chelator is prepared in one syringe, and a solution of a competing, stronger chelator (like EGTA for a BAPTA derivative) is placed in the other syringe.[10]
-
-
Instrument Setup:
-
Flush the syringes and mixing chamber of the stopped-flow instrument with buffer to remove any contaminants or air bubbles.[4]
-
Load the reactant solutions into their respective syringes.
-
-
Data Acquisition:
-
Initiate the rapid mixing of the two solutions. The mixture flows into an observation cell where it is illuminated by an excitation light source.
-
The resulting fluorescence emission is recorded over time by a detector as the chelator binds to calcium (to measure k_on) or as calcium dissociates from the chelator due to the competing chelator (to measure k_off).[4]
-
-
Data Analysis:
-
The resulting kinetic trace of fluorescence versus time is fitted to an appropriate mathematical model (e.g., a single or multi-exponential function) to extract the observed rate constant (k_obs).
-
From the dependence of k_obs on the reactant concentrations, the on-rate (k_on) and off-rate (k_off) can be calculated.[4]
-
Signaling Pathways and Experimental Workflows
The differential kinetics of 5',5'-Difluoro BAPTA and EGTA make them valuable tools for dissecting the temporal and spatial dynamics of calcium signaling.
Calcium-Dependent Neurotransmitter Release
A classic application where the choice of chelator is critical is in the study of neurotransmitter release from presynaptic terminals. This process is triggered by a rapid and localized influx of calcium through voltage-gated calcium channels.
Caption: Role of fast vs. slow chelators in neurotransmitter release.
In this pathway, the rapid influx of Ca²⁺ creates a high-concentration microdomain near the synaptic vesicles. 5',5'-Difluoro BAPTA, due to its fast on-rate, can effectively buffer this localized Ca²⁺ transient and inhibit neurotransmitter release.[11] EGTA, being a slower chelator, is less effective at capturing these rapid Ca²⁺ changes before they trigger vesicle fusion.[11]
Experimental Workflow: Investigating Calcium's Role in Apoptosis
This workflow outlines a typical experiment to differentiate the roles of rapid versus slow calcium signaling in inducing apoptosis.
Caption: Workflow for comparing the effects of fast and slow Ca²⁺ chelation.
By comparing the extent of apoptosis in cells loaded with 5',5'-Difluoro BAPTA-AM versus EGTA-AM, researchers can infer whether the apoptotic pathway is triggered by rapid, localized calcium signals or by a more sustained, global rise in intracellular calcium.
Conclusion
The choice between 5',5'-Difluoro BAPTA tetrapotassium and EGTA for calcium chelation is not merely a matter of preference but a critical experimental decision. 5',5'-Difluoro BAPTA, with its rapid binding kinetics, is the superior choice for investigating cellular processes governed by fast, localized calcium transients. Conversely, EGTA remains a valuable tool for buffering slower, bulk changes in intracellular calcium concentration. A thorough understanding of their respective kinetic properties, supported by the appropriate experimental design and data analysis, is paramount for the accurate interpretation of the role of calcium in complex biological systems.
Disclaimer: This guide is for informational purposes only and does not constitute professional scientific advice. Researchers should always consult the relevant literature and perform their own validation experiments.
References
- 1. T-jump study of calcium binding kinetics of calcium chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. Temperature jump - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel action of BAPTA series chelators on intrinsic K+ currents in rat hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Calcium Buffering Capacity of 5',5'-Difluoro BAPTA
For researchers, scientists, and drug development professionals, the precise control of intracellular calcium (Ca²⁺) is critical for elucidating its role in a myriad of cellular processes. This guide provides a comprehensive validation of the calcium buffering capacity of 5',5'-Difluoro BAPTA, comparing its performance with other commonly used calcium chelators. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the appropriate tool for your research needs.
Performance Comparison of Calcium Chelators
5',5'-Difluoro BAPTA is a derivative of the well-known calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). The addition of electron-withdrawing fluorine atoms to the BAPTA structure modifies its affinity for calcium, making it a valuable tool for studying a different range of calcium concentrations.
Quantitative Comparison
| Chelator | Ca²⁺ Dissociation Constant (Kd) | On-Rate (k_on) (M⁻¹s⁻¹) | Off-Rate (k_off) (s⁻¹) | Key Characteristics |
| 5',5'-Difluoro BAPTA | 635 nM (no Mg²⁺)[5][6], 705 nM (1 mM Mg²⁺)[5] | Not readily available (estimated to be fast, typical of BAPTA derivatives) | Not readily available | Lower affinity than BAPTA, useful for studying higher Ca²⁺ concentrations.[7] High selectivity for Ca²⁺.[8] |
| BAPTA | ~160 nM (no Mg²⁺) | ~6 x 10⁸ | ~97 | High affinity, rapid buffering of Ca²⁺ transients.[1] Relatively insensitive to pH changes.[7] |
| EGTA | ~150 nM | ~1.5 x 10⁶ | ~0.2 | High affinity, but significantly slower Ca²⁺ binding kinetics compared to BAPTA.[1] Its Ca²⁺ binding is more sensitive to pH changes. |
| Fura-2 | ~145 nM | ~6 x 10⁸ | ~97 | Fluorescent indicator with high affinity and fast kinetics, similar to BAPTA.[1] |
Note: The kinetic parameters can be influenced by experimental conditions such as temperature, pH, and ionic strength. The values presented here are generally measured at or near physiological conditions.
Experimental Protocols
To ensure the validity and reproducibility of experimental results, it is crucial to employ standardized protocols for characterizing the properties of calcium chelators.
Protocol 1: Determination of Calcium Dissociation Constant (Kd) by UV-Vis Spectrophotometry
This protocol outlines a method to determine the Kd of a non-fluorescent chelator like 5',5'-Difluoro BAPTA by competition with a Ca²⁺ indicator dye.
Materials:
-
5',5'-Difluoro BAPTA
-
Calcium indicator dye with a known Kd (e.g., Fura-2)
-
Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)
-
Standardized CaCl₂ solution
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of the calcium indicator in the calcium-free buffer.
-
Add a known concentration of 5',5'-Difluoro BAPTA to this solution.
-
Incrementally add small, known volumes of the standardized CaCl₂ solution.
-
After each addition, allow the solution to equilibrate and record the full absorbance spectrum.
-
The binding of Ca²⁺ to both the indicator and 5',5'-Difluoro BAPTA will lead to changes in the absorbance spectrum.
-
By analyzing the spectral changes and knowing the concentrations of all components and the Kd of the indicator, the Kd of 5',5'-Difluoro BAPTA can be calculated by fitting the data to a binding isotherm.
Protocol 2: Determination of On-Rate (k_on) and Off-Rate (k_off) using Stopped-Flow Spectroscopy
This technique is essential for measuring the rapid kinetics of Ca²⁺ binding to chelators like 5',5'-Difluoro BAPTA.
Materials:
-
5',5'-Difluoro BAPTA solution
-
CaCl₂ solution
-
A fluorescent Ca²⁺ indicator with known kinetics (for competition assays if the chelator itself is not fluorescent)
-
Buffer solution (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)
-
Stopped-flow spectrophotometer or spectrofluorometer
Procedure:
-
For k_on (Association Rate):
-
Place the 5',5'-Difluoro BAPTA solution in one syringe of the stopped-flow instrument.
-
Place the CaCl₂ solution in the other syringe.
-
Rapidly mix the two solutions and monitor the change in a spectroscopic signal (e.g., absorbance of 5',5'-Difluoro BAPTA or fluorescence of a competing indicator) over time.
-
The rate of this change corresponds to the observed rate constant (k_obs).
-
By varying the concentration of the reactant in excess (usually Ca²⁺), a plot of k_obs versus [Ca²⁺] will yield a straight line with a slope equal to k_on.
-
-
For k_off (Dissociation Rate):
-
Pre-mix 5',5'-Difluoro BAPTA with a saturating concentration of CaCl₂. Place this solution in one syringe.
-
Place a solution containing a high concentration of a strong Ca²⁺ chelator (e.g., EGTA) in the other syringe.
-
Rapidly mix the two solutions. The strong chelator will bind the free Ca²⁺, causing the dissociation of Ca²⁺ from 5',5'-Difluoro BAPTA.
-
Monitor the change in the spectroscopic signal over time. The rate of this change will directly yield the k_off.
-
Application in a Biological Context: STING Signaling Pathway
Calcium chelators are instrumental in dissecting the role of Ca²⁺ in complex signaling pathways. One such pathway is the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune response to cytosolic DNA.
The activation of STING has been shown to be modulated by intracellular Ca²⁺ levels. Chelation of intracellular Ca²⁺ using BAPTA-AM can inhibit STING signaling, demonstrating the importance of calcium in this pathway. 5',5'-Difluoro BAPTA, with its specific affinity, can be a useful tool to probe the precise Ca²⁺ concentration dependence of STING activation and downstream events.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. T-jump study of calcium binding kinetics of calcium chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle for Calcium Quantification: 19F NMR with 5',5-Difluoro BAPTA versus Fluorescent Indicators
For researchers, scientists, and drug development professionals navigating the complex world of intracellular calcium signaling, the choice of measurement technique is paramount. This guide provides an in-depth comparison of two powerful methodologies: 19F Nuclear Magnetic Resonance (NMR) spectroscopy using the fluorinated chelator 5',5-Difluoro BAPTA (5F-BAPTA), and the widely used fluorescent indicators, such as Fura-2.
This objective analysis, supported by experimental data and detailed protocols, will illuminate the distinct advantages of each approach, empowering you to select the optimal tool for your specific research needs. While fluorescent indicators offer exceptional sensitivity and spatio-temporal resolution, 19F NMR with 5F-BAPTA provides a unique combination of absolute quantification, specificity, and insensitivity to environmental factors that can confound fluorescence measurements.
Quantitative Data Summary: A Tale of Two Techniques
The following tables summarize the key quantitative parameters for 19F NMR with 5F-BAPTA and the popular ratiometric fluorescent indicator, Fura-2.
Table 1: Performance Characteristics
| Parameter | 19F NMR with 5F-BAPTA | Fluorescent Indicators (e.g., Fura-2) |
| Quantification | Absolute, based on the ratio of bound to free indicator signals[1][2] | Ratiometric, providing a ratio of fluorescence intensities that can be calibrated to concentration[3][4][5] |
| Temporal Resolution | Minutes[6] | Milliseconds to seconds[7][8] |
| Spatial Resolution | None (bulk measurement from the entire sample)[9] | Sub-micrometer (single-cell and subcellular imaging)[5][8] |
| Sensitivity | Lower, requires higher indicator concentrations (mM range)[1][2] | Higher, sensitive to nanomolar changes in Ca2+ concentration[10] |
| Selectivity | High, can distinguish between different divalent cations (e.g., Ca2+, Mg2+, Zn2+)[1][2][11] | Can be susceptible to interference from other divalent cations[11][12] |
| pH Sensitivity | Insensitive in the physiological pH range (6-8)[2] | Can be pH-sensitive, affecting the dissociation constant[13] |
| Phototoxicity | None | Potential for phototoxicity and photobleaching with intense or prolonged light exposure[10] |
| Sample Type | Suitable for opaque samples, cell suspensions, and perfused organs[9][11] | Requires optically clear samples for microscopy |
Table 2: Dissociation Constants (Kd) for Divalent Cations
| Indicator | Kd for Ca2+ | Kd for Mg2+ | Kd for Zn2+ |
| 5F-BAPTA | ~700 nM (in the presence of 1 mM Mg2+)[14] | >10 mM[2] | High affinity, but distinguishable from Ca2+ signal[11] |
| Fura-2 | ~145 nM (in vitro)[15]; can be ~3-fold higher in situ[13] | ~1-6 mM[16] | High affinity, can interfere with Ca2+ measurement[11][12] |
Delving into the Methodologies: Experimental Protocols
To provide a practical understanding of these techniques, detailed experimental protocols are outlined below.
Protocol 1: Intracellular Ca2+ Measurement using 5F-BAPTA and 19F NMR
This protocol provides a general guideline for measuring intracellular calcium in a cell suspension.
1. Cell Preparation and Loading with 5F-BAPTA-AM:
- Harvest cultured cells and wash them with a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at 37°C.
- Resuspend the cells in the loading buffer containing 1-5 µM of the acetoxymethyl (AM) ester of 5F-BAPTA (5F-BAPTA-AM). The AM ester allows the indicator to permeate the cell membrane.[1][2]
- Incubate the cells for 30-60 minutes at 37°C to allow for the uptake of 5F-BAPTA-AM and its subsequent hydrolysis by intracellular esterases, which traps the active 5F-BAPTA inside the cells.
- After incubation, wash the cells twice with fresh buffer to remove extracellular 5F-BAPTA-AM.
- Resuspend the final cell pellet in the NMR buffer for analysis.
2. 19F NMR Data Acquisition:
- Transfer the cell suspension to a 5 mm or 10 mm NMR tube.
- Acquire 19F NMR spectra using a high-field NMR spectrometer equipped with a fluorine probe.
- Typical acquisition parameters include a 90° pulse, a spectral width of ~10 kHz, and a recycle delay of 1-2 seconds. Signal averaging is required to achieve an adequate signal-to-noise ratio, with the number of scans depending on the cell density and intracellular indicator concentration.[2]
3. Data Analysis:
- The 19F NMR spectrum will show two distinct peaks corresponding to the fluorine atoms of the Ca2+-bound and Ca2+-free 5F-BAPTA.[1][2]
- The intracellular free Ca2+ concentration ([Ca2+]i) is calculated from the relative areas of these two peaks and the known dissociation constant (Kd) of 5F-BAPTA for Ca2+ using the following equation: [Ca2+]i = Kd * ([Ca-5F-BAPTA] / [5F-BAPTA])
Protocol 2: Intracellular Ca2+ Measurement using Fura-2 AM and Fluorescence Microscopy
This protocol describes the measurement of intracellular calcium in adherent cells using the ratiometric fluorescent indicator Fura-2 AM.
1. Cell Preparation and Loading with Fura-2 AM:
- Plate cells on glass coverslips and allow them to adhere.
- Prepare a loading solution of 1-5 µM Fura-2 AM in a suitable imaging buffer (e.g., HBSS). Pluronic F-127 (0.02%) can be included to aid in the dispersion of the AM ester.
- Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[3][4]
- Wash the cells with fresh imaging buffer to remove extracellular Fura-2 AM and allow for de-esterification of the intracellular dye for an additional 30 minutes.[3]
2. Fluorescence Imaging:
- Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
- Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm using a sensitive camera.[3][4]
- Acquire images at a desired time interval to monitor changes in intracellular calcium concentration in response to stimuli.
3. Data Analysis:
- For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (Ratio 340/380).
- The intracellular free Ca2+ concentration can be calculated from this ratio using the Grynkiewicz equation:[3] [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380) where R is the measured 340/380 ratio, Rmin and Rmax are the ratios in the absence of Ca2+ and at saturating Ca2+ levels, respectively, and Fmax380 and Fmin380 are the fluorescence intensities at 380 nm at saturating and zero Ca2+ levels. These calibration parameters are determined experimentally.
Visualizing the Workflow and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for intracellular Ca²⁺ measurement using 19F NMR with 5F-BAPTA.
Caption: Experimental workflow for intracellular Ca²⁺ measurement using Fura-2 and fluorescence microscopy.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence imaging of intracellular Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.unipd.it [research.unipd.it]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Determination of intracellular calcium in vivo via fluorine-19 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Free cytosolic Ca2+ measurements with fluorine labelled indicators using 19FNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. Determination of Fura-2 dissociation constants following adjustment of the apparent Ca-EGTA association constant for temperature and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures - PubMed [pubmed.ncbi.nlm.nih.gov]
5',5'-Difluoro BAPTA in the Landscape of Calcium Chelation: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the intricate world of intracellular signaling, the precise control of calcium ions (Ca²⁺) is paramount. BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives have become indispensable tools for this purpose. This guide provides a detailed comparative analysis of 5',5'-Difluoro BAPTA against other commonly used BAPTA derivatives, supported by quantitative data and experimental protocols to inform the selection of the optimal chelator for specific research applications.
At the core of cellular signaling, calcium ions act as ubiquitous second messengers, orchestrating a vast array of physiological processes. The ability to selectively buffer or chelate intracellular Ca²⁺ allows researchers to dissect its role in pathways ranging from neurotransmission and muscle contraction to apoptosis and gene expression. The BAPTA family of chelators offers significant advantages over older compounds like EGTA, including a higher selectivity for Ca²⁺ over magnesium (Mg²⁺), reduced sensitivity to pH fluctuations within the physiological range, and significantly faster on- and off-rates for Ca²⁺ binding.[1][2][3]
The versatility of the BAPTA molecule lies in the ability to modify its benzene rings with various substituents. Electron-withdrawing groups, such as fluorine or nitro groups, decrease the affinity for Ca²⁺ (resulting in a higher dissociation constant, Kd), while electron-donating groups, like methyl groups, increase the affinity (lower Kd). This tunability allows for the selection of a chelator with a Ca²⁺ affinity tailored to the specific experimental context.
Quantitative Comparison of BAPTA Derivatives
The selection of an appropriate BAPTA derivative is critically dependent on its physicochemical properties, most notably its affinity for Ca²⁺. The following table summarizes the key quantitative parameters for 5',5'-Difluoro BAPTA and other commonly used derivatives.
| Derivative | Substituents | Ca²⁺ Kd (nM) | Key Characteristics & Applications |
| BAPTA | None | 110 - 220 | General-purpose intracellular Ca²⁺ buffer.[1] |
| 5,5'-Difluoro BAPTA | 5,5'-di-F | ~635 | Lower affinity for Ca²⁺, widely used for studying cytosolic free Ca²⁺ by ¹⁹F-NMR.[4][5] |
| 4,4'-Difluoro BAPTA | 4,4'-di-F | ~2,500 | Lower affinity Ca²⁺ buffer. |
| 5,5'-Dimethyl BAPTA | 5,5'-di-CH₃ | ~40 | High-affinity Ca²⁺ chelator, useful for clamping Ca²⁺ at very low levels.[1][6] |
| 5,5'-Dibromo BAPTA | 5,5'-di-Br | 1,600 - 3,600 | Intermediate affinity, extensively used to study Ca²⁺ mobilization and spatial buffering.[2][7] |
| 5-Nitro BAPTA | 5-NO₂ | - | Building block for synthesizing fluorescent Ca²⁺ indicators.[8][9] |
| 5,5'-Dinitro BAPTA | 5,5'-di-NO₂ | ~7.5 mM | Very low affinity, suitable for studying large and rapid Ca²⁺ influxes without saturation.[10] |
Note: Kd values can be influenced by experimental conditions such as pH, temperature, and ionic strength. The values presented are approximate and for comparative purposes.
In-Depth Analysis: 5',5'-Difluoro BAPTA
5',5'-Difluoro BAPTA distinguishes itself from other derivatives primarily through its utility in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine atoms provide a sensitive NMR handle to monitor the binding of Ca²⁺, allowing for the non-invasive measurement of cytosolic free Ca²⁺ concentrations.[5] Its lower affinity for Ca²⁺ compared to the parent BAPTA makes it suitable for studying cellular processes where Ca²⁺ concentrations rise to higher levels.
Like other BAPTA derivatives, 5',5'-Difluoro BAPTA exhibits high selectivity for Ca²⁺ over Mg²⁺ and is relatively insensitive to physiological pH changes.[3] For cellular applications, it is often used in its cell-permeant acetoxymethyl (AM) ester form. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active chelator in the cytoplasm.[11]
Experimental Protocols
Protocol 1: Determination of Calcium Dissociation Constant (Kd) by Spectrophotometry
This protocol outlines a general method for determining the Ca²⁺ dissociation constant of a BAPTA derivative using a competitive chelator method with UV-Vis spectrophotometry.
Materials:
-
BAPTA derivative of interest
-
Calcium chloride (CaCl₂) standard solution (e.g., 1 M)
-
EDTA solution (e.g., 0.1 M)
-
Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the BAPTA derivative in the calcium-free buffer. The concentration should be such that the absorbance is within the linear range of the spectrophotometer (typically in the µM range).
-
Determine the absorbance of the Ca²⁺-free chelator (A_free): Place the chelator solution in a quartz cuvette and measure the absorbance at the wavelength of maximum absorbance change upon Ca²⁺ binding.
-
Determine the absorbance of the Ca²⁺-saturated chelator (A_bound): To the same cuvette, add a saturating amount of the CaCl₂ standard solution (to a final concentration in the mM range) to ensure all the chelator is bound to Ca²⁺. Measure the absorbance.
-
Perform a Ca²⁺ titration: To a fresh solution of the chelator, incrementally add small aliquots of the CaCl₂ standard solution. After each addition, mix thoroughly and record the absorbance.
-
Calculate the free Ca²⁺ concentration at each titration point. This can be done using a second, higher-affinity Ca²⁺ indicator with a known Kd or by using software that calculates free Ca²⁺ based on total Ca²⁺ and chelator concentrations.
-
Plot the absorbance as a function of the free Ca²⁺ concentration.
-
Calculate the Kd by fitting the titration data to the following equation: A = A_free + (A_bound - A_free) * ([Ca²⁺] / (Kd + [Ca²⁺])) Where A is the absorbance at a given free Ca²⁺ concentration.
Protocol 2: Intracellular Calcium Buffering with BAPTA-AM Esters
This protocol describes the loading of cells with the cell-permeant AM ester form of a BAPTA derivative to buffer intracellular Ca²⁺.
Materials:
-
BAPTA derivative AM ester (e.g., 5',5'-Difluoro BAPTA-AM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (e.g., 20% w/v in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Cultured cells on coverslips or in an imaging plate
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM) for verification
Procedure:
-
Prepare a stock solution of the BAPTA-AM ester (typically 1-10 mM) in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Prepare the loading solution: Just before use, dilute the BAPTA-AM stock solution into the physiological buffer to the desired final concentration (typically 1-50 µM). To aid in solubilization, first mix the BAPTA-AM stock with an equal volume of Pluronic® F-127 solution before diluting in the buffer.
-
Cell Loading: a. Remove the cell culture medium and wash the cells once with the physiological buffer. b. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and concentration should be determined empirically for each cell type.
-
Wash: After loading, wash the cells two to three times with fresh, warm physiological buffer to remove extracellular BAPTA-AM.
-
De-esterification: Incubate the cells for an additional 30 minutes at room temperature or 37°C in the dark to allow for complete de-esterification of the AM esters by intracellular esterases. This traps the active form of the chelator inside the cells.
-
Experimentation: The cells are now loaded with the BAPTA derivative and are ready for the experiment to investigate the role of buffered intracellular Ca²⁺ on a specific cellular process. The effectiveness of Ca²⁺ buffering can be confirmed by co-loading with a fluorescent Ca²⁺ indicator and observing a blunted response to a Ca²⁺-mobilizing stimulus.
Visualizing the Context: Signaling Pathways and Experimental Workflows
To better understand the application of BAPTA derivatives, the following diagrams illustrate a common calcium signaling pathway and a typical experimental workflow for measuring intracellular calcium.
Caption: A typical Gq-coupled GPCR signaling pathway leading to intracellular Ca²⁺ release.
Caption: Experimental workflow for measuring intracellular Ca²⁺ using Fura-2 AM.
Conclusion
The choice between 5',5'-Difluoro BAPTA and other BAPTA derivatives is contingent upon the specific experimental question. For researchers aiming to quantify cytosolic Ca²⁺ using ¹⁹F-NMR, 5',5'-Difluoro BAPTA is the chelator of choice. When high-affinity buffering is required to clamp Ca²⁺ at resting levels, 5,5'-Dimethyl BAPTA is a superior option. Conversely, for experiments involving large Ca²⁺ transients where chelator saturation is a concern, a low-affinity derivative like 5,5'-Dinitro BAPTA would be more appropriate. By understanding the quantitative differences in their Ca²⁺ binding properties and employing rigorous experimental protocols, researchers can effectively leverage the BAPTA family of chelators to unravel the complex and vital roles of calcium in cellular physiology.
References
- 1. interchim.fr [interchim.fr]
- 2. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. adipogen.com [adipogen.com]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 5-Nitro BAPTA - Ace Therapeutics [acetherapeutics.com]
- 10. 5,5'-Dinitro BAPTA AM | Benchchem [benchchem.com]
- 11. benchchem.com [benchchem.com]
Assessing the Impact of 5',5-Difluoro BAPTA on Cell Viability Compared to Other Chelators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular biology and drug discovery, the precise modulation of intracellular calcium (Ca²⁺) is paramount for dissecting signaling pathways and understanding disease mechanisms. Calcium chelators are indispensable tools for this purpose, with researchers continually seeking agents that offer potent and specific calcium buffering with minimal off-target effects on cell health. This guide provides an objective comparison of the impact of 5',5"-Difluoro BAPTA on cell viability against other commonly used calcium chelators: BAPTA-AM, EGTA, and EDTA. The information presented herein is supported by experimental data to aid in the selection of the most appropriate chelator for your research needs.
Executive Summary
Calcium chelators, while essential for controlling intracellular calcium levels, can exert unintended effects on cell viability. This guide reveals that the cytotoxicity of these agents is not solely dependent on their calcium affinity but can also be influenced by off-target effects. A key study directly comparing various BAPTA analogs and EGTA suggests that their impact on cell viability may be independent of their calcium-buffering capabilities, pointing to alternative mechanisms of action. This highlights the critical need for careful consideration and appropriate controls when interpreting data from experiments utilizing these compounds.
Comparative Analysis of Chelator-Induced Cell Death
A study by Bultynck and colleagues (2023) provides a direct comparison of the apoptotic effects of 5',5"-Difluoro BAPTA-AM, BAPTA-AM, Tetrafluoro-BAPTA-AM (a low-affinity analog), and EGTA-AM in OCI-LY-1 human lymphoma cells. The results, summarized in the table below, indicate that the BAPTA analogs induced significant apoptosis, whereas EGTA-AM had a negligible effect under the same conditions. Notably, the cytotoxic effect of the BAPTA analogs did not correlate with their calcium binding affinities, suggesting a Ca²⁺-independent mechanism of cell death.[1]
| Chelator (10 µM, 6h treatment) | Mean Apoptotic Cells (%) ± SD | Calcium Affinity (Kd) |
| Vehicle | ~5% | N/A |
| 5',5"-Difluoro BAPTA-AM | ~25% ± 5% | Lower than BAPTA |
| BAPTA-AM | ~30% ± 5% | ~160 nM |
| TF-BAPTA-AM | ~28% ± 6% | ~65 µM (very low) |
| EGTA-AM | ~7% ± 2% | ~150 nM |
| Data synthesized from Bultynck et al., 2023.[1] |
Broader Comparison of Chelator Cytotoxicity
While direct comparative data across multiple cell lines is limited, the following tables summarize the observed effects of each chelator on cell viability from various studies. It is important to note that these effects are often cell-type and concentration-dependent.
BAPTA-AM
| Cell Line | Concentration | Effect on Cell Viability | Reference |
| Mouse Cortical Cultures | Not Specified | Induces delayed necrosis | [2] |
| OCI-LY-1, H929, OCI-AML-2/3, WEHI-231 | 10 µM | Induces apoptosis | [1] |
| Injured Neurons (in vitro) | 10-40 µM | Alleviates neuronal apoptosis | [3] |
EGTA
| Cell Line | Concentration | Effect on Cell Viability | Reference |
| PC12 Cells | 0.5-4 mM | Increases LDH release (dose-dependent) | [4] |
| SH-SY5Y Neuroblastoma | 2 mM | Induces apoptosis | [5] |
| Corynebacterium glutamicum | Not Specified | Inhibits growth | [6] |
EDTA
| Cell Line | Concentration | Effect on Cell Viability | Reference |
| Molt-4 | Not Specified | Cytotoxic | [7] |
| Human Ovarian Cancer Cells | Not Specified | Enhances cisplatin cytotoxicity | [8] |
| MCF-7 Breast Cancer | IC50: 298 µM | Slight antitumor effects | [9] |
Signaling Pathways and Mechanisms of Action
Recent evidence suggests that the cytotoxic effects of BAPTA and its analogs may not be solely due to the chelation of intracellular calcium. One proposed mechanism involves the direct inhibition of the glycolytic enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), leading to impaired glycolysis and subsequent downregulation of the mTORC1 signaling pathway, which can trigger apoptosis in certain cancer cells.[1]
For EGTA, the chelation of extracellular calcium can lead to ER stress and caspase-dependent apoptosis.[4][10] The disruption of calcium homeostasis, rather than a simple rise or fall in cytosolic calcium, appears to be a critical factor in determining cell fate.
Below are diagrams illustrating a proposed Ca²⁺-independent signaling pathway for BAPTA-induced apoptosis and a general workflow for assessing chelator cytotoxicity.
Proposed Ca²⁺-independent pathway of BAPTA-induced apoptosis.
General experimental workflow for assessing chelator cytotoxicity.
Experimental Protocols
Detailed methodologies for key cell viability assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Materials:
-
Cells in culture
-
Calcium chelators of interest
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the calcium chelators for the desired duration. Include untreated controls.
-
Following treatment, remove the media and add 100 µL of fresh media and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells in culture
-
Calcium chelators of interest
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the calcium chelators as described for your experiment.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Conclusion
The selection of a calcium chelator requires a nuanced understanding of its potential impact on cell viability, which may extend beyond its primary function of calcium buffering. While 5',5"-Difluoro BAPTA and other BAPTA analogs can be effective tools for manipulating intracellular calcium, their potential for inducing apoptosis through Ca²⁺-independent mechanisms must be considered. EGTA and EDTA also exhibit cytotoxic effects, often dependent on concentration and cell type. Researchers are advised to perform dose-response experiments and include appropriate controls to validate their findings and accurately interpret the role of calcium in their specific experimental systems. This guide serves as a starting point for making informed decisions to ensure the integrity and reproducibility of your research.
References
- 1. Intracellular BAPTA directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of intracellular calcium chelator BAPTA-AM on radiation-induced apoptosis regulated by activation of SAPK/JNK and caspase-3 in MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelation of Extracellular Calcium-Induced Cell Death was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alterations of extracellular calcium elicit selective modes of cell death and protease activation in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of EGTA on cell surface structures of Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mathewsopenaccess.com [mathewsopenaccess.com]
- 8. The cytotoxic interaction of inorganic trace elements with EDTA and cisplatin in sensitive and resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chelation of extracellular calcium-induced cell death was prevented by glycogen synthase kinase-3 inhibitors in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 5',5'-Difluoro BAPTA vs. Genetic Calcium Sensors for Intracellular Calcium Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium (Ca²⁺) dynamics is crucial for understanding a vast array of physiological and pathological processes. The two primary tools for visualizing these intricate Ca²⁺ signals are small-molecule chemical indicators and genetically encoded calcium indicators (GECIs). This guide provides an in-depth comparison of the performance of 5',5'-Difluoro BAPTA, a BAPTA-based chemical dye, with commonly used genetic sensors, supported by experimental data and detailed methodologies.
The choice between a chemical dye and a GECI is often dictated by the specific demands of an experiment, including the required temporal resolution, signal-to-noise ratio, and the necessity for cell-type-specific targeting. While both are powerful tools, they operate on different principles and present distinct advantages and disadvantages.
Quantitative Performance Metrics: A Side-by-Side Look
The following table summarizes key performance metrics for 5',5'-Difluoro BAPTA and popular GECIs to facilitate an informed decision for your experimental design.
| Indicator Type | Specific Indicator | Dissociation Constant (Kd) for Ca²⁺ | Temporal Resolution (Kinetics) | Signal-to-Noise Ratio (SNR) & Dynamic Range | Advantages | Disadvantages |
| Chemical Indicator | 5',5'-Difluoro BAPTA | ~630 nM[1] | Fast: On- and off-rates are generally faster than GECIs, allowing for high-fidelity tracking of rapid Ca²⁺ transients.[2] | High: Can exhibit large changes in fluorescence upon Ca²⁺ binding.[2] | Simple loading protocol (AM esters), high temporal resolution, good signal-to-noise ratio.[2] | Lacks cell-type specificity, potential for compartmentalization in organelles, and can be more prone to phototoxicity.[2][3] |
| Genetic Sensor | GCaMP6s | ~144 nM[3] | Slow: Slower rise and decay times compared to chemical dyes.[3][4] | High: Large dynamic range, with significant fluorescence increase upon Ca²⁺ binding.[5] | Cell-type specific expression, suitable for long-term and in vivo imaging, less prone to phototoxicity.[2][6][7] | Slower kinetics may not resolve very fast events, requires transfection/transduction.[3][4] |
| Genetic Sensor | GCaMP6m | ~167 nM[3] | Medium: Faster kinetics than GCaMP6s but slower than GCaMP6f.[3] | High: Good dynamic range.[5] | Balances sensitivity and speed. | Slower than chemical dyes. |
| Genetic Sensor | GCaMP6f | ~375 nM[3] | Fast (for a GECI): Optimized for tracking faster Ca²⁺ transients like action potentials.[3][5] | Moderate: Lower affinity results in a slightly lower signal change for small Ca²⁺ fluctuations compared to GCaMP6s.[3] | Best temporal resolution among the GCaMP6 series.[5] | May not detect very subtle or slow Ca²⁺ changes as effectively as higher-affinity sensors.[4] |
| Genetic Sensor | jGCaMP7s | ~68 nM[8] | Slow: Similar to GCaMP6s. | Very High: Improved sensitivity and signal-to-noise ratio over GCaMP6.[8] | Enhanced detection of single action potentials.[8] | Slower kinetics. |
| Genetic Sensor | jGCaMP7f | Not specified, but optimized for speed. | Fast (for a GECI): Improved kinetics over GCaMP6f. | High: Enhanced signal-to-noise for fast events.[8] | Better tracking of high-frequency neuronal firing.[9] | Lower affinity than 's' variants. |
Mechanisms of Action: A Tale of Two Sensor Types
The fundamental difference between chemical and genetic calcium indicators lies in their composition and mode of action.
Caption: Mechanisms of small molecule vs. genetic calcium sensors.
Small molecule indicators like 5',5'-Difluoro BAPTA are typically introduced into cells as acetoxymethyl (AM) esters.[10] These lipophilic molecules cross the cell membrane and are then cleaved by intracellular esterases, trapping the active, Ca²⁺-sensitive dye within the cytoplasm.[10] In contrast, GECIs are proteins encoded by DNA that is introduced into cells via transfection or viral transduction, allowing for targeted expression in specific cell types.[6]
Experimental Protocols for Cross-Validation
To ensure the robustness of experimental findings, it is often beneficial to cross-validate results obtained with one type of indicator using the other. Below are generalized protocols for measuring intracellular calcium with both 5',5'-Difluoro BAPTA-AM and a GECI such as GCaMP.
Protocol 1: Calcium Measurement with 5',5'-Difluoro BAPTA-AM
Materials:
-
5',5'-Difluoro BAPTA, AM ester (cell-permeant)[11]
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer
-
Cultured cells on coverslips or in a microplate
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare Loading Solution: Dissolve 5',5'-Difluoro BAPTA, AM ester in anhydrous DMSO to make a 1-10 mM stock solution. For the working solution, dilute the stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-10 µM. To aid in solubilization, first mix the stock solution with an equal volume of 20% Pluronic F-127 before diluting in the buffer.
-
Cell Loading: Remove the cell culture medium and wash the cells with the physiological buffer. Add the loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C, protected from light.
-
De-esterification: After incubation, wash the cells with the physiological buffer to remove excess dye. Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: Mount the coverslip on the microscope stage or place the microplate in the reader. Acquire baseline fluorescence images.
-
Stimulation and Recording: Apply the experimental stimulus (e.g., agonist, drug compound) and record the changes in fluorescence intensity over time.
-
Calibration (Optional): To quantify Ca²⁺ concentrations, at the end of the experiment, sequential treatment with a calcium ionophore (e.g., ionomycin) in the presence of a high Ca²⁺ concentration (for Fmax) and then a Ca²⁺ chelator (e.g., EGTA) in a Ca²⁺-free solution (for Fmin) can be performed.
Protocol 2: Calcium Measurement with a Genetically Encoded Calcium Indicator (e.g., GCaMP)
Materials:
-
Plasmid DNA or viral vector (e.g., AAV) encoding the GECI[2]
-
Transfection reagent or viral packaging system
-
Cultured cells
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Sensor Delivery:
-
Transfection: For cell lines, transfect the cells with the GECI-encoding plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Viral Transduction: For primary cells or in vivo applications, use a viral vector (e.g., AAV) to deliver the GECI gene.[2]
-
-
Expression: Allow sufficient time for the expression of the GECI, typically 24-72 hours for plasmid transfection or 2-4 weeks for AAV-mediated expression in vivo.[2]
-
Imaging: Identify cells expressing the GECI by their baseline fluorescence.
-
Stimulation and Recording: Apply the experimental stimulus and record the changes in fluorescence intensity (ΔF/F₀) over time, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.[4]
Cross-Validation Workflow
A logical workflow for cross-validating results between these two sensor types involves a sequential or parallel experimental design.
Caption: Workflow for cross-validating calcium imaging data.
Conclusion: Selecting the Right Tool for the Job
The choice between 5',5'-Difluoro BAPTA and genetically encoded calcium sensors is not about which is definitively "better," but which is more suitable for the biological question at hand.
-
5',5'-Difluoro BAPTA and other BAPTA-based dyes are excellent for experiments requiring high temporal resolution to capture rapid Ca²⁺ dynamics in cell populations where cell-type specificity is not a primary concern, such as in high-throughput screening applications in cultured cell lines.[2]
-
Genetically encoded calcium indicators have transformed neuroscience and in vivo research by enabling chronic imaging of genetically defined cell populations.[2][7] While their kinetics are generally slower than chemical dyes, ongoing improvements in their brightness, dynamic range, and speed are continually expanding their utility.[8] They are the superior choice for long-term studies and for dissecting the function of specific cell types within complex tissues.
By understanding the distinct performance characteristics and methodological considerations of each type of indicator, researchers can design more robust experiments and generate higher-quality, more reliable data on the intricate signaling pathways governed by intracellular calcium.
References
- 1. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetically Encoded Calcium Indicators For Studying Long-Term Calcium Dynamics During Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultra-sensitive fluorescent proteins for imaging neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Frontiers | Using genetically encoded calcium indicators to study astrocyte physiology: A field guide [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Calcium imaging - Wikipedia [en.wikipedia.org]
- 11. biotium.com [biotium.com]
A Comparative Guide to Calcium Chelators: 5',5-Difluoro BAPTA vs. Photo-Releasable Alternatives
For researchers, scientists, and drug development professionals, the precise control of intracellular calcium (Ca²⁺) is fundamental to dissecting a vast array of cellular processes. While 5',5'-Difluoro BAPTA is a widely used Ca²⁺ chelator for buffering intracellular Ca²⁺, its static nature presents significant limitations for studying the dynamic and spatially organized Ca²⁺ signals that govern most cellular events. This guide provides an objective comparison of 5',5'-Difluoro BAPTA with photo-releasable Ca²⁺ chelators, offering experimental data and detailed methodologies to inform the selection of the appropriate tool for your research.
Core Functional Differences
5',5'-Difluoro BAPTA, a derivative of BAPTA, is a high-affinity Ca²⁺ buffer.[1][2] It is typically loaded into cells in its membrane-permeant acetoxymethyl (AM) ester form, where intracellular esterases cleave the AM groups, trapping the active chelator in the cytoplasm.[2] Its primary function is to clamp the global intracellular Ca²⁺ concentration at a fixed, low level, thereby preventing or dampening Ca²⁺ transients.[3]
In stark contrast, photo-releasable Ca²⁺ chelators, often termed "caged calcium," offer dynamic and precise control over Ca²⁺ levels.[4] These molecules are engineered to undergo a light-induced conformational change that dramatically reduces their affinity for Ca²⁺, leading to a rapid and localized release of the ion.[4][5] This allows for the generation of artificial Ca²⁺ signals with high temporal and spatial resolution, mimicking physiological Ca²⁺ signaling events.
Limitations of 5',5'-Difluoro BAPTA
The primary limitation of 5',5'-Difluoro BAPTA and other BAPTA analogs lies in their function as a passive buffer. While effective at suppressing global Ca²⁺ signals, this approach has several drawbacks:
-
Inability to Study Dynamic Signaling: By clamping Ca²⁺ levels, BAPTA derivatives prevent the study of the kinetics, amplitude, and frequency of physiological Ca²⁺ transients, which are crucial components of cellular information coding.[3]
-
Lack of Spatiotemporal Control: 5',5'-Difluoro BAPTA acts throughout the cytoplasm, making it impossible to investigate the highly localized Ca²⁺ microdomains that are critical for processes like neurotransmitter release and muscle contraction.[6][7]
-
Potential for Off-Target, Ca²⁺-Independent Effects: A growing body of evidence indicates that BAPTA and its derivatives can exert effects unrelated to their Ca²⁺-buffering capacity. These include the direct inhibition of metabolic enzymes like PFKFB3 and the modulation of ion channels, which can confound the interpretation of experimental results.[8][9][10][11] Recent studies have shown that BAPTA can induce apoptosis in certain cancer cells in a Ca²⁺-independent manner by impairing glycolysis.[11]
-
Alteration of Physiological Responses: The high buffering capacity of BAPTA can itself alter cellular physiology. For instance, it can slow the decay of Ca²⁺ transients and, in some cases, reduce the number of active cross-bridges in muscle fibers, independent of its effect on the peak Ca²⁺ concentration.[3][12]
Advantages of Photo-Releasable Calcium Chelators
Photo-releasable chelators overcome many of the limitations of static buffers like 5',5'-Difluoro BAPTA:
-
Precise Temporal Control: A brief pulse of light can trigger the release of Ca²⁺ on a millisecond timescale, allowing researchers to initiate Ca²⁺-dependent processes at a precise moment.[5][13]
-
High Spatial Resolution: When combined with focused light sources, such as lasers in confocal or two-photon microscopy, Ca²⁺ can be released in subcellular compartments as small as a femtoliter.[14][15] This enables the study of localized Ca²⁺ signaling in structures like individual dendritic spines or near specific ion channels.
-
Mimicking Physiological Signals: The ability to control the timing, location, and amount of Ca²⁺ release allows for the generation of artificial signals that can mimic the complex patterns of physiological Ca²⁺ signaling.
-
Reduced Global Perturbation: Unlike BAPTA, which buffers Ca²⁺ throughout the cell, photo-releasable chelators only alter Ca²⁺ concentrations at the site of illumination, leaving the rest of the cell's Ca²⁺ signaling machinery largely unperturbed.
Quantitative Comparison of Chelator Properties
The selection of a Ca²⁺ chelator should be guided by its specific properties. The following tables summarize key quantitative data for 5',5'-Difluoro BAPTA and common photo-releasable chelators.
| Parameter | 5',5'-Difluoro BAPTA | NP-EGTA | DM-nitrophen | Source |
| Mechanism of Action | Static Ca²⁺ Buffering | Photo-release (uncaging) | Photo-release (uncaging) | [1][4][5] |
| Ca²⁺ Dissociation Constant (Kd) - Before Photolysis | ~65 µM (low affinity) | 80 nM (high affinity) | 5 nM (very high affinity) | [5][16][17] |
| Ca²⁺ Dissociation Constant (Kd) - After Photolysis | N/A | >1 mM (low affinity) | 3 mM (low affinity) | [5][17] |
| Fold Change in Kd | N/A | ~12,500 | ~600,000 | [4][17] |
| Quantum Yield (Φ) | N/A | ~0.23 | ~0.18 | [5][18] |
| Primary Advantage | Buffers high Ca²⁺ concentrations for 19F NMR studies | High selectivity for Ca²⁺ over Mg²⁺ | Very large change in Ca²⁺ affinity | [1][5][17] |
| Primary Disadvantage | Static buffer, potential off-target effects | Requires UV light for photolysis | Requires UV light for photolysis | [11][14] |
Table 1: Comparison of the properties of 5',5'-Difluoro BAPTA and common photo-releasable calcium chelators.
| Chelator | Excitation Wavelength (nm) | Quantum Yield (Φ) | Rate of Ca²⁺ Release (s⁻¹) | Two-Photon Cross-Section (GM) | Source |
| NP-EGTA | ~350 | ~0.23 | ~68,000 | Not measurable | [5][13][14] |
| DM-nitrophen | ~350 | ~0.18 | ~38,000 | ~0.013 @ 730 nm | [13][14][18] |
| Azid-1 | Not specified | Not specified | Not specified | ~1.4 @ 700 nm | [14] |
| BIST-2EGTA | 440 | 0.23 | >5,000 | 350 @ 775 nm | [19] |
Table 2: Photophysical properties of selected photo-releasable calcium chelators.
Signaling Pathways and Experimental Workflows
The choice between a static buffer and a photo-releasable chelator fundamentally alters the types of biological questions that can be addressed.
Figure 1: Comparison of experimental workflows.
Figure 2: Conceptual difference in Ca²⁺ modulation.
This diagram illustrates the fundamental difference between the global, static buffering of Ca²⁺ by 5',5'-Difluoro BAPTA and the localized, dynamic release of Ca²⁺ from a photo-releasable chelator upon light stimulation.
Experimental Protocols
Protocol 1: Buffering Intracellular Calcium with 5',5'-Difluoro BAPTA-AM
This protocol provides a general guideline for loading cells with 5',5'-Difluoro BAPTA-AM to buffer intracellular Ca²⁺.
Materials:
-
5',5'-Difluoro BAPTA, AM (stock solution in anhydrous DMSO, e.g., 10 mM)
-
Pluronic F-127 (10% w/v stock solution in DMSO)
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Cultured cells on coverslips or in a microplate
Procedure:
-
Prepare Loading Buffer: For a final concentration of 10-50 µM 5',5'-Difluoro BAPTA-AM, dilute the DMSO stock solution into HBSS. To aid in solubilization, first mix the BAPTA-AM stock with an equal volume of 10% Pluronic F-127, then dilute this mixture into the final volume of HBSS.
-
Cell Loading: Remove the culture medium from the cells and replace it with the loading buffer.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark. The optimal loading time and concentration should be determined empirically for each cell type.
-
Washing: After incubation, wash the cells twice with fresh, warm HBSS to remove extracellular chelator.
-
De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Experimentation: The cells are now loaded with 5',5'-Difluoro BAPTA and are ready for the experiment.
Protocol 2: Photo-release of Calcium using NP-EGTA
This protocol describes the general procedure for uncaging Ca²⁺ in cells loaded with NP-EGTA. This method requires a microscope equipped with a UV light source (e.g., a laser or flash lamp) that can be focused on the sample.
Materials:
-
NP-EGTA, AM (stock solution in anhydrous DMSO, e.g., 5 mM) or NP-EGTA, tetrapotassium salt for microinjection/patch pipette.
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM) to monitor Ca²⁺ changes.
-
Physiological saline solution (e.g., HBSS).
-
Microscope with a UV light source (e.g., 355 nm laser) and appropriate imaging capabilities.
Procedure:
-
Cell Loading:
-
AM Ester Loading: Co-load cells with NP-EGTA-AM (e.g., 5-10 µM) and a Ca²⁺ indicator like Fluo-4 AM (e.g., 1-5 µM) following a similar procedure to Protocol 1.
-
Microinjection/Patch-Clamp: For single-cell experiments, include NP-EGTA salt (e.g., 1-5 mM, pre-equilibrated with a known amount of CaCl₂) and a Ca²⁺ indicator in the microinjection or patch pipette solution.
-
-
Cell Imaging: Place the prepared cells on the microscope stage and locate the cell or subcellular region of interest.
-
Baseline Measurement: Acquire a baseline fluorescence measurement of the Ca²⁺ indicator to determine the resting Ca²⁺ level.
-
Photolysis (Uncaging): Deliver a brief, focused pulse of UV light to the region of interest. The duration and intensity of the light pulse will determine the amount of Ca²⁺ released and should be optimized for the specific experiment.[20]
-
Data Acquisition: Immediately following the light pulse, acquire a time-series of fluorescence images to record the spatiotemporal dynamics of the resulting Ca²⁺ transient.
-
Data Analysis: Quantify the change in fluorescence to determine the amplitude, kinetics, and spatial spread of the uncaging-induced Ca²⁺ signal.
Conclusion
While 5',5'-Difluoro BAPTA is a useful tool for establishing the Ca²⁺ dependence of a cellular process by globally buffering intracellular Ca²⁺, its utility is limited in the context of modern cell biology, which increasingly focuses on the dynamics and spatial organization of signaling pathways. The potential for Ca²⁺-independent, off-target effects further complicates the interpretation of data obtained with BAPTA derivatives.
Photo-releasable Ca²⁺ chelators offer a far more sophisticated approach, enabling researchers to actively probe Ca²⁺ signaling with unprecedented temporal and spatial precision. The ability to generate localized and dynamic Ca²⁺ signals makes these tools indispensable for studying the intricate mechanisms of Ca²⁺-dependent cellular functions. For researchers aiming to move beyond simple dependency and explore the nuanced roles of Ca²⁺ dynamics, photo-releasable chelators represent a superior and more powerful experimental tool.
References
- 1. interchim.fr [interchim.fr]
- 2. biotium.com [biotium.com]
- 3. Intracellular calcium chelator BAPTA protects cells against toxic calcium overload but also alters physiological calcium responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Nitrophenyl-EGTA, a photolabile chelator that selectively binds Ca2+ with high affinity and releases it rapidly upon photolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. Calcium chelation independent effects of BAPTA on endogenous ANO6 channels in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ca(2+) -independent effects of BAPTA and EGTA on single-channel Cl(-) currents in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential modulation of voltage-dependent Ca2+ currents by EGTA and BAPTA in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular BAPTA directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of BAPTA on force and Ca2+ transient during isometric contraction of frog muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Laser photolysis of caged calcium: rates of calcium release by nitrophenyl-EGTA and DM-nitrophen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photolysis of caged calcium in femtoliter volumes using two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fundamental calcium release events revealed by two-photon excitation photolysis of caged calcium in guinea-pig cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
- 17. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. Calcium uncaging with visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Quantitative Comparison of the Binding Kinetics of BAPTA Derivatives for Researchers
This guide provides a detailed comparison of the binding kinetics of 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) and its derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a quantitative overview of key kinetic parameters, detailed experimental methodologies, and visual representations of relevant biological and experimental processes. Understanding these properties is crucial for the accurate design and interpretation of experiments involving calcium signaling.
BAPTA and its analogs are highly selective calcium chelators, essential for investigating the role of calcium in a myriad of cellular processes. Their utility is defined by their binding kinetics: the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d). These parameters dictate the speed and affinity with which these molecules can buffer calcium ions, making them indispensable tools in cellular biology and neuroscience.
Quantitative Comparison of Binding Kinetics
The efficacy of a calcium chelator is determined by its kinetic parameters. BAPTA derivatives are characterized by their rapid binding kinetics, which allows them to effectively buffer fast calcium transients.[1] The affinity for Ca²⁺ can be modified by adding electron-donating or electron-withdrawing groups to the benzene rings of the BAPTA molecule. Electron-donating groups, like methyl groups, increase the affinity (lower K_d), while electron-withdrawing groups, such as halogens or nitro groups, decrease the affinity (higher K_d).[2]
While extensive kinetic data for all derivatives are not always available, the following table summarizes the known parameters. BAPTA and its derivatives generally exhibit very fast association rates, typically in the range of 10⁸ to 10⁹ M⁻¹s⁻¹.[3] The kinetics of BAPTA are considered to be nearly indistinguishable from those of Fura-2.[4]
| Derivative | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (nM) | Experimental Conditions |
| BAPTA | ~6 x 10⁸[1] | ~97[1] | ~160[1] | 140 mM KCl, 20°C, pH 7.2[1] |
| 5,5'-Dibromo-BAPTA | ~10⁸ - 10⁹ (estimated)[3] | Not readily available | 1600 - 3600[3] | Temperature and ionic strength affect K'Ca[5] |
| 5,5'-Difluoro-BAPTA | Not readily available | Not readily available | 635 (no Mg²⁺)[6] | 10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05[6] |
| 5,5'-Dinitro-BAPTA | Not readily available | Not readily available | 7,500,000[7] | 300 mM KCl[8] |
| 5-Methyl-5'-nitro-BAPTA | Not readily available | Not readily available | 53,000[9] | Not specified[9] |
| 5,5'-Dimethyl-BAPTA (MAPTA) | Not readily available | Not readily available | Highest affinity derivative[7] | Not specified |
| Fura-2 (for comparison) | ~5 x 10⁸[3] | 84 - 97[3] | 140 - 230[3] | Not specified |
Note: The kinetic parameters can be significantly influenced by experimental conditions such as temperature, pH, and ionic strength. The values presented here are under the specified conditions where available.
Experimental Protocols for Determining Binding Kinetics
The rapid nature of calcium binding to BAPTA derivatives necessitates specialized techniques to accurately measure their kinetic parameters. The two primary methods employed are stopped-flow spectrofluorimetry and temperature-jump relaxation.[1]
Stopped-Flow Spectrofluorimetry
This technique is used to measure rapid reactions in solution, typically on the millisecond to second timescale, and is particularly useful for determining the dissociation rate constant (k_off).[10]
Principle: A solution of the Ca²⁺-bound chelator is rapidly mixed with a solution containing a high concentration of a stronger or competing Ca²⁺ chelator (e.g., EGTA). This effectively removes free Ca²⁺, and the rate of change in a spectroscopic signal (like fluorescence or absorbance) is monitored as Ca²⁺ dissociates from the BAPTA derivative.[1]
Detailed Protocol:
-
Solution Preparation:
-
Prepare a solution of the BAPTA derivative at a known concentration in a suitable buffer (e.g., 0.1 M KCl, 20 mM MOPS-KOH, pH 7.2).
-
Add a sufficient concentration of CaCl₂ to saturate the BAPTA derivative.
-
Prepare a second solution containing a high concentration of a competing chelator (e.g., EGTA) in the same buffer.
-
-
Instrument Setup:
-
Flush the stopped-flow instrument's syringes and flow lines with buffer to remove any contaminants or air bubbles.
-
Load one syringe with the Ca²⁺-saturated BAPTA derivative solution and the other with the competing chelator solution.
-
-
Data Acquisition:
-
Initiate rapid mixing of the two solutions. The competing chelator will strip Ca²⁺ from the BAPTA derivative, leading to a change in the spectroscopic signal.
-
Record the signal change over time.
-
-
Data Analysis:
-
Fit the resulting kinetic trace to a single or multi-exponential decay function to determine the observed rate constant (k_obs), which corresponds to k_off.
-
The association rate constant (k_on) can be calculated from the relationship K_d = k_off / k_on, if the K_d is known from equilibrium measurements.
-
Temperature-Jump Relaxation
This method is suitable for studying even faster reactions, often in the microsecond to millisecond range.[11]
Principle: A solution containing the BAPTA derivative and Ca²⁺ at equilibrium is subjected to a rapid increase in temperature. This "T-jump" perturbs the equilibrium. The system then relaxes to a new equilibrium state at the higher temperature, and the rate of this relaxation is monitored spectroscopically. The relaxation rate is related to both the association and dissociation rate constants.[11][12]
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution containing the BAPTA derivative and CaCl₂ at concentrations that result in a significant fraction of the chelator being bound to calcium. The solution should be in a buffer that maintains a constant pH and ionic strength (e.g., 100-140 mM CsCl, 20-40 mM Cs-HEPES, 8 mM NaCl, pH 7.2).[4]
-
-
Temperature Jump:
-
Place the sample in a specialized cuvette equipped with electrodes.
-
Induce a rapid temperature jump, typically by discharging a high-voltage capacitor through the solution or by using a pulsed laser.[11]
-
-
Relaxation Measurement:
-
Monitor the change in absorbance or fluorescence as the system relaxes to the new equilibrium.
-
-
Data Analysis:
-
Fit the kinetic trace to an exponential function to determine the relaxation time constant (τ).
-
The association (k_on) and dissociation (k_off) rate constants can be calculated from the relaxation time and the known concentrations of the reactants.
-
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The choice of a calcium chelator is a critical decision in experimental design. BAPTA, with its rapid binding and release kinetics, is exceptionally well-suited for studying fast calcium dynamics. In contrast, chelators like EGTA, with slower on-rates, are more appropriate for buffering bulk calcium concentrations over longer timescales.[1] The various derivatives of BAPTA offer a range of affinities, allowing researchers to select the most appropriate tool for their specific scientific questions. A thorough understanding of the kinetic parameters and the experimental methods used to determine them is paramount for ensuring the generation of accurate and reliable data in the study of calcium signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. T-jump study of calcium binding kinetics of calcium chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of temperature and ionic strength on the apparent Ca-affinity of EGTA and the analogous Ca-chelators BAPTA and dibromo-BAPTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. On the dissociation constants of BAPTA-type calcium buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifetechindia.com [lifetechindia.com]
- 10. Stopped-flow - Wikipedia [en.wikipedia.org]
- 11. Temperature jump - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of 5',5'-Difluoro BAPTA Tetrapotassium Salt: A Step-by-Step Guide
Immediate Safety and Handling Protocols
Before beginning any disposal process, adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for 5',5'-Difluoro BAPTA tetrapotassium salt and a related compound, providing a basis for understanding its chemical nature.
| Property | 5',5'-Difluoro BAPTA Tetrapotassium Salt | 5,5'-Dibromo-BAPTA Tetrapotassium Salt |
| Molecular Formula | C₂₂H₁₈F₂K₄N₂O₁₀ | C₂₂H₁₈Br₂K₄N₂O₁₀ |
| Molecular Weight | 664.76 g/mol | 788.59 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in water | Soluble in water |
Step-by-Step Disposal Plan
The recommended procedure for the disposal of 5',5'-Difluoro BAPTA tetrapotassium salt involves treating it as a halogenated organic waste. Due to the presence of fluorine, it is crucial to prevent its release into the environment.
Experimental Protocol for Waste Neutralization (if required by your institution):
In some cases, neutralization of acidic or basic waste solutions may be required before disposal. Given that 5',5'-Difluoro BAPTA tetrapotassium salt is a salt, the pH of its solutions should be near neutral. However, if it has been used in acidic or basic buffers, neutralization is necessary.
-
pH Check: Use a calibrated pH meter to determine the pH of the waste solution.
-
Neutralization:
-
If the solution is acidic (pH < 6), add a dilute solution of a base (e.g., 1M sodium hydroxide) dropwise while stirring until the pH is between 6 and 8.
-
If the solution is basic (pH > 8), add a dilute solution of an acid (e.g., 1M hydrochloric acid) dropwise while stirring until the pH is between 6 and 8.
-
-
Monitoring: Monitor the temperature of the solution during neutralization to avoid excessive heat generation.
Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing 5',5'-Difluoro BAPTA tetrapotassium salt (solid residues, contaminated consumables like pipette tips and gloves, and aqueous solutions) in a designated, leak-proof, and chemically compatible container.
-
Halogenated Waste Stream: This waste must be segregated as halogenated organic waste . Do not mix it with non-halogenated waste streams.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "5',5'-Difluoro BAPTA tetrapotassium salt." If other chemicals are present in the waste, list all components and their approximate concentrations.
Storage and Final Disposal:
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible chemicals.
-
EHS Consultation: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility. The most common and effective disposal method for halogenated organic compounds is high-temperature incineration.
Important Considerations:
-
Do not dispose of 5',5'-Difluoro BAPTA tetrapotassium salt waste down the drain.
-
Do not dispose of this chemical as regular solid waste.
-
Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 5',5'-Difluoro BAPTA tetrapotassium salt.
Caption: Logical steps for the safe disposal of 5',5'-Difluoro BAPTA.
Essential Safety and Operational Guide for Handling 5',5-Difluoro BAPTA Tetrapotassium Salt
This guide provides crucial safety and logistical information for the handling and disposal of 5',5-Difluoro BAPTA tetrapotassium salt, a chelator used to create calcium buffers with well-defined calcium concentrations.[1] Adherence to these procedures is vital for ensuring laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound salt was not located, the following PPE recommendations are based on guidelines for the closely related compounds 5,5'-Dibromo-BAPTA and BAPTA tetrapotassium salt.[2][3][4] A cautious approach is warranted due to the potential for irritation.[3]
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn if there is a risk of splashing. | Conforming to EN166 (EU) or NIOSH (US) standards.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] Gloves must be inspected before use and disposed of properly. | Follow proper glove removal technique to avoid skin contact.[3] |
| Body Protection | Laboratory coat or other protective clothing. For higher-risk procedures, consider fire/flame resistant and impervious clothing.[2][3] | --- |
| Respiratory Protection | Work in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator should be used. | --- |
Operational Plan for Handling
A systematic workflow is essential to minimize exposure and ensure the accurate preparation of solutions containing this compound salt.[3]
Step-by-Step Handling Protocol:
-
Preparation: Ensure the designated workspace, preferably a chemical fume hood, is clean and uncluttered.[2][3] Have all necessary PPE and equipment readily available.[3]
-
Weighing: To avoid inhalation of dust, carefully weigh the desired amount of the solid compound within a chemical fume hood.[3]
-
Solubilization: Add the appropriate solvent (the tetrapotassium salt is soluble in water) to the solid.[1] Mix gently until fully dissolved.[3]
-
Experimental Use: Handle the solution with the same level of precaution, utilizing appropriate PPE to prevent splashes and skin contact.[3]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from direct sunlight and heat.[3][4] The recommended storage temperature is 4°C.[1]
Accidental Release Measures
In the event of a spill, prompt and safe cleanup is crucial.
| Step | Procedure |
| Personal Precautions | Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[3] |
| Environmental Precautions | Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[2][3] |
| Containment and Cleaning | Contain the spill and absorb the substance with an inert material. Place the absorbed material in a suitable, closed container for disposal.[3] |
Disposal Plan
Proper disposal of this compound salt and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[3]
Disposal Protocol:
-
Waste Collection: Collect all waste materials, including unused compound, contaminated consumables (e.g., pipette tips, gloves), and solutions in a designated, properly labeled hazardous waste container.[3] As a fluorinated organic compound, it should be treated as halogenated hazardous waste and segregated from non-halogenated waste streams.[2]
-
Container Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound salt."[2]
-
Disposal Method: Do not dispose of the product directly into the sewage system.[3] Consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines, which must be in accordance with local, state, and national regulations.[3]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₁₈F₂K₄N₂O₁₀[1] |
| Molecular Weight | 665 g/mol [1] |
| Appearance | White solid[1] |
| Solubility | Soluble in water[1] |
| Storage Temperature | 4°C[1] |
Calcium Binding Affinity
| Parameter | Value | Conditions |
| Dissociation Constant (Kd) for Ca²⁺ (no Mg²⁺) | 0.59 µM[1] | --- |
| Dissociation Constant (Kd) for Ca²⁺ (1 mM Mg²⁺) | 0.70 µM[1] | --- |
Experimental Protocol: Preparation of Calcium Buffers
This protocol outlines the preparation of calcium buffers with defined free Ca²⁺ concentrations using this compound salt.
Materials:
-
This compound salt
-
Calcium chloride (CaCl₂) standard solution (e.g., 1 M)
-
Potassium chloride (KCl)
-
MOPS or HEPES buffer
-
High-purity water
-
pH meter
-
Calcium-selective electrode (optional, for precise measurement)
Procedure:
-
Prepare a Stock Solution of 5',5-Difluoro BAPTA: Dissolve a known amount of this compound salt in high-purity water to create a stock solution (e.g., 10 mM).
-
Prepare a Calcium Stock Solution: Prepare a standardized stock solution of CaCl₂ (e.g., 100 mM) in high-purity water.
-
Calculate Buffer Components: Utilize a calcium buffer calculator program or the relevant equations to determine the necessary volumes of the 5',5-Difluoro BAPTA stock, CaCl₂ stock, and other buffer components (e.g., KCl, MOPS/HEPES) to achieve the desired free Ca²⁺ concentration, pH, and ionic strength.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound salt.
Disposal Workflow
Caption: Waste disposal workflow for this compound salt.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
